5-Nitro-2-(piperazin-1-YL)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c14-13(15)7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOCXWZSVVSETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615465 | |
| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153466-03-6 | |
| Record name | 5-Nitro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Core Scaffold for Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system, a fundamental component of nucleobases, is one such scaffold, renowned for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Similarly, the piperazine moiety is a ubiquitous structural motif in centrally active agents, conferring favorable pharmacokinetic properties and providing a versatile handle for synthetic modification.[4][5][6]
This technical guide focuses on the convergence of these two critical pharmacophores in the form of 5-Nitro-2-(piperazin-1-yl)pyrimidine . This molecule serves as a pivotal synthetic intermediate, leveraging the unique electronic properties of the nitropyrimidine core and the nucleophilic character of the piperazine ring. It represents a valuable building block for constructing libraries of compounds aimed at a wide array of biological targets. This document provides an in-depth analysis of its fundamental properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in drug discovery and development.
Physicochemical and Structural Properties
This compound is a heterocyclic organic compound whose structure is characterized by a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with a nitro group. The electron-withdrawing nature of the nitro group and the pyrimidine ring nitrogens significantly influences the molecule's reactivity and electronic distribution.
| Property | Value | Source(s) |
| CAS Number | 153466-03-6 | [7][8] |
| Molecular Formula | C₈H₁₁N₅O₂ | [8] |
| Molecular Weight | 209.21 g/mol | [8] |
| Appearance | Typically a solid | [8] (Implied by storage conditions) |
| Purity | ≥95% (as commercially available) | [7] |
| Storage | Store sealed in a dry place at 2-8°C | [8] |
| Related Forms | Available as a hydrochloride salt (C₈H₁₂ClN₅O₂) | [9] |
Synthesis and Spectroscopic Characterization
Proposed Synthetic Pathway
The most direct and common route to synthesize 2-substituted pyrimidines is through nucleophilic aromatic substitution (SNAr). This involves reacting a pyrimidine ring bearing a suitable leaving group at the 2-position (typically a halogen, such as chlorine) with a nucleophile. In this case, piperazine acts as the nucleophile.
The synthesis of this compound can be logically achieved by reacting 2-chloro-5-nitropyrimidine with piperazine. The strong electron-withdrawing effect of the nitro group at the 5-position and the ring nitrogens at the 1 and 3-positions makes the C2 position highly electrophilic and thus susceptible to nucleophilic attack.
Caption: Proposed workflow for the synthesis of this compound.
General Experimental Protocol
This protocol is a representative procedure based on established methods for SNAr reactions on pyrimidine systems.[4]
-
Reaction Setup: To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours (typically 4-12 h), with progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Pyrimidine Protons: Two singlets (or doublets with a small coupling constant) are expected in the aromatic region (δ 8.5-9.5 ppm) for the two protons on the pyrimidine ring. The proton at C4 will be deshielded by the adjacent nitrogen and the nitro group, appearing further downfield than the proton at C6.
-
Piperazine Protons: Two multiplets (typically appearing as triplets) are expected. The protons on the carbons adjacent to the pyrimidine ring (N-CH₂) will be downfield (δ ~3.8-4.0 ppm) compared to the protons on the carbons adjacent to the N-H group (δ ~2.9-3.1 ppm). The N-H proton itself would appear as a broad singlet.
-
-
¹³C NMR:
-
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the range of δ 150-165 ppm. The carbon bearing the nitro group (C5) will be significantly affected.
-
Piperazine Carbons: Two distinct signals for the piperazine carbons are expected in the δ 40-55 ppm range.
-
-
Mass Spectrometry (MS): The Electrospray Ionization (ESI+) spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.21.
-
Infrared (IR) Spectroscopy: Key stretches would include N-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1550 and ~1350 cm⁻¹), and C=N/C=C ring stretching (~1600-1400 cm⁻¹).
Chemical Reactivity and Derivatization Potential
The true value of this compound lies in its potential for further chemical modification at two primary sites: the secondary amine of the piperazine ring and the nitro group.
Reactions at the Piperazine N-H
The secondary amine is a potent nucleophile, enabling a wide range of derivatization reactions:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base yields the corresponding amides and sulfonamides. This is a common strategy to introduce diverse functionalities.
-
Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones allows for the introduction of various alkyl and aryl-alkyl groups.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are often explored for their hydrogen-bonding capabilities in biological systems.
Reactions involving the Nitro Group
The nitro group is a versatile functional group, primarily serving as a precursor to an amino group:
-
Reduction: The nitro group can be readily reduced to an amine (5-amino-2-(piperazin-1-yl)pyrimidine) using standard conditions such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This resulting aromatic amine is a key intermediate for:
-
Amide/Sulfonamide formation.
-
Diazotization reactions to form diazonium salts, which can be converted into a wide range of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).
-
Caption: Key derivatization pathways for this compound.
Potential Applications in Drug Discovery
The structural motifs within this compound are associated with a broad spectrum of biological activities, making its derivatives promising candidates for various therapeutic areas.
-
Central Nervous System (CNS) Agents: The non-nitrated analog, 2-(1-Piperazinyl)pyrimidine, is a known active metabolite of the anxiolytic drug buspirone and functions as an antagonist of α₂-adrenergic receptors.[11] Derivatives of the core scaffold could be explored for novel anxiolytic, antidepressant, or antipsychotic properties.
-
Antimicrobial Agents: Pyrimidine-piperazine hybrids have been synthesized and have demonstrated significant antibacterial and antifungal activity.[4][12] The incorporation of the nitro group may further enhance this potential, as nitro-aromatic compounds are known to possess antimicrobial properties.
-
Anticancer Agents: Pyrimidine derivatives are a cornerstone of cancer chemotherapy (e.g., 5-Fluorouracil). The ability to generate large, diverse libraries from the 5-amino derivative makes this scaffold attractive for screening against various cancer cell lines and kinases.
-
Insecticides: A recent study identified compounds with a similar 2-nitro-5-(piperazin-1-yl)aniline core as potent inhibitors of the Aedes aegypti Kir1 (AeKir1) channel, which is crucial for mosquito renal function.[13] This suggests a potential application in developing novel vector control agents to combat diseases like Zika and dengue fever.
Caption: Potential drug discovery applications stemming from the core scaffold.
Safety and Handling
As a nitro-containing aromatic compound and a synthetic intermediate, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[14][15]
-
Storage: Keep the container tightly closed and store in a cool, dry place as recommended.[8]
-
Toxicity: The toxicological properties have not been fully investigated.[15] However, related compounds are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[15][16] Assume the compound is hazardous and handle accordingly.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that embodies principles of modern medicinal chemistry. By combining the biologically significant pyrimidine and piperazine scaffolds, and incorporating the versatile nitro functional group, it offers chemists a robust platform for generating novel and diverse molecular entities. Its potential for straightforward derivatization opens avenues for exploration in CNS disorders, infectious diseases, oncology, and beyond. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this valuable compound in their drug discovery programs.
References
-
SAGECHEM LIMITED. This compound CAS NO.153466-03-6. (URL: [Link])
-
Raphemot, R., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. ACS Infectious Diseases, 6(7), 1776-1786. (URL: [Link])
-
LookChem. Cas 20980-22-7, 2-(1-Piperazinyl)pyrimidine. (URL: [Link])
-
Girish, Y. R., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332-337. (URL: [Link])
-
ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL: [Link])
-
ChemSynthesis. Piperazines database - synthesis, physical properties. (URL: [Link])
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (URL: [Link])
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. (URL: [Link])
-
Semantic Scholar. A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. (URL: [Link])
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. (URL: [Link])
- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine. (URL: )
- Google Patents.
-
MDPI. 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (URL: [Link])
-
PubMed. Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A 2A Receptor Inverse Agonists. (URL: [Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Piperazine- and Piperidine-Containing Thiazolo[5,4- d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, CasNo.153466-03-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 8. 153466-03-6|this compound|BLD Pharm [bldpharm.com]
- 9. This compound hydrochloride AKSci 3568FN [aksci.com]
- 10. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Key Intermediate in Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-Nitro-2-(piperazin-1-yl)pyrimidine, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, characterization, and its pivotal role as a key intermediate in the synthesis of advanced pharmaceutical agents. This document is structured to provide not only technical data but also field-proven insights into its application, grounded in authoritative scientific literature.
Core Identity and Physicochemical Properties
This compound is a substituted pyrimidine derivative characterized by a nitro group at the 5-position and a piperazine moiety at the 2-position of the pyrimidine ring. This unique arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.
IUPAC Name: this compound[1][2]
Synonyms: 5-Nitro-2-(1-piperazinyl)pyrimidine, Pyrimidine, 5-nitro-2-(1-piperazinyl)-[1][2]
Chemical Structure:
Caption: General workflow for the synthesis of this compound.
Exemplary Experimental Protocol
The following protocol is a representative procedure based on established methods for similar SNAr reactions. [3][4]Optimization of reaction time, temperature, and stoichiometry is recommended for specific applications.
-
Reaction Setup: To a stirred solution of piperazine (1.5 to 2.0 equivalents) in a suitable solvent such as ethanol or dichloromethane (DCM) in a round-bottom flask, add a base such as potassium carbonate or triethylamine (1.5 to 2.0 equivalents).
-
Addition of Electrophile: Add 2-chloro-5-nitropyrimidine (1.0 equivalent) to the mixture. The addition may be done portion-wise to control any exotherm.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 50-80°C and stir for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate (e.g., hydrochloride salt of the excess amine) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Application in Drug Development: A Gateway to Antiviral Agents
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic value. Its structure is a common motif in a variety of biologically active compounds. [3][5] A prominent example of its application is in the developmental pathway of Filibuvir (PF-00868554) , a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase, developed by Pfizer. [6][7]The pyrimidine-piperazine core, derived from intermediates like this compound, is a key structural feature of Filibuvir and related antiviral compounds.
Caption: Role of this compound as a key intermediate in API synthesis.
The synthesis of such complex molecules often involves the chemical modification of the nitro group. For instance, the nitro group can be reduced to an amine, which then serves as a handle for further chemical elaboration, such as amide bond formation or coupling with other heterocyclic systems. This strategic placement of reactive functional groups is a testament to the utility of this compound in medicinal chemistry.
Mechanism of Action of the Resulting API: Filibuvir
Understanding the mechanism of action of the final drug product underscores the importance of its synthetic precursors. Filibuvir functions by binding to a non-catalytic, allosteric site on the HCV NS5B RNA-dependent RNA polymerase known as the "Thumb II" pocket. [6][7][8][9]This binding event induces a conformational change in the enzyme that inhibits its function, specifically the elongation phase of viral RNA synthesis, thereby halting viral replication. [8][9]The development of potent and selective inhibitors like Filibuvir is a key strategy in the fight against chronic HCV infection.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust, stability-indicating HPLC method is essential for determining the purity of the compound and for identifying any process-related impurities or degradation products. A typical reversed-phase HPLC method would be employed.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the nitro-aromatic chromophore) |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Spectroscopic Structural Confirmation
The definitive structure of this compound is confirmed using a suite of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the chemical environment of all the protons in the molecule. Expected signals would include two distinct singlets or doublets for the protons on the pyrimidine ring, and two multiplets corresponding to the two sets of chemically non-equivalent methylene protons on the piperazine ring. The NH proton of the piperazine will likely appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the pyrimidine ring will appear in the aromatic region, with the carbon attached to the nitro group being significantly deshielded. The two different methylene carbons of the piperazine ring will also be resolved.
-
Mass Spectrometry (MS): Mass spectrometry, typically using electrospray ionization (ESI), will confirm the molecular weight of the compound. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 210.21.
Conclusion
This compound is more than just a chemical compound; it is a key enabler in the development of potentially life-saving therapeutics. Its straightforward synthesis via nucleophilic aromatic substitution and its versatile chemical functionality make it an invaluable building block for medicinal chemists. The insights provided in this guide, from its fundamental properties and synthesis to its critical role in the production of antiviral agents like Filibuvir, highlight its significance in the pharmaceutical landscape. Rigorous analytical control is essential to ensure its quality and consistency, thereby guaranteeing the integrity of the final API. As drug discovery continues to evolve, the demand for such well-characterized and strategically designed intermediates will undoubtedly grow.
References
-
Filibuvir. (2023). In Wikipedia. Retrieved January 21, 2026, from [Link].
-
Filibuvir. In Grokipedia. Retrieved January 21, 2026, from [Link].
- BenchChem. (2025). Filibuvir: A Technical Overview of its Antiviral Activity Against Hepatitis C Virus Genotypes.
-
Patsnap. (n.d.). Filibuvir - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved January 21, 2026, from [Link].
- Shi, S. T., et al. (2011). Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir. Antimicrobial Agents and Chemotherapy, 55(9), 4092–4099.
- Chinese Journal of Pharmaceuticals. (2022). Synthesis of Ribociclib Intermediate 2-Chloro-7-cyclopentyl-N,N-dimethyl-7Hpyrrolo[ 2,3-d]pyrimidine-6-carboxamide.
- Google Patents. (n.d.). US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
- Google Patents. (n.d.). US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
-
Patent Buddy. (n.d.). Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof. Retrieved January 21, 2026, from [Link].
-
PubChem. (n.d.). 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. Retrieved January 21, 2026, from [Link].
- Pierson, J. R., et al. (2019). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 ( AeKir1) channel. ACS Infectious Diseases, 5(6), 917–931.
- Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
-
PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved January 21, 2026, from [Link].
- Google Patents. (n.d.). WO2010068253A1 - Synthesis of carbamoylpyridone hiv integrase inhibitors and intermediates.
- Pierson, J. R., et al. (2019). Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 ( AeKir1) Channel. ACS Infectious Diseases, 5(6), 917-931.
- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
- Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian journal of pharmaceutical sciences, 76(4), 332–338.
- Brown, D. J., & Lee, T. C. (1968). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic, 214-218.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- Google Patents. (n.d.). WO2003020708A1 - Zonisamide intermediate and synthesis.
- Google Patents. (n.d.). WO1998008849A1 - Method for producing epothilones, and intermediate products obtained during the production process.
- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o869.
Sources
- 1. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Google Patents [patents.google.com]
- 2. 错误页 [amp.chemicalbook.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Filibuvir - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Biochemical Study of the Comparative Inhibition of Hepatitis C Virus RNA Polymerase by VX-222 and Filibuvir - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Nitro-2-(piperazin-1-yl)pyrimidine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Nitro-2-(piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates a pyrimidine ring, a piperazine moiety, and a nitro group, suggests a potential for diverse biological activities. The pyrimidine core is a fundamental building block in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1] The piperazine scaffold is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates and to interact with various biological targets. Furthermore, the introduction of a nitro group can significantly modulate the electronic properties and biological activity of a molecule, often conferring antimicrobial or anticancer properties. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.
Chemical Identity and Properties
A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development.
| Property | Value | Source |
| CAS Number | 153466-03-6 | |
| Molecular Formula | C₈H₁₁N₅O₂ | |
| Molecular Weight | 209.21 g/mol | |
| Canonical SMILES | C1CN(CCN1)C2=NC=C(C=N2)[O-] | |
| Physical State | Solid (predicted) | |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Purification
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution reaction. This common and effective method in heterocyclic chemistry involves the displacement of a suitable leaving group on the pyrimidine ring by a nucleophile, in this case, piperazine.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: To this solution, add an excess of piperazine (e.g., 2-3 equivalents) to act as both the nucleophile and a base to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like potassium carbonate or triethylamine can be used.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (piperazine hydrochloride) has formed, it can be removed by filtration. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane/methanol) to afford the pure this compound.
Characterization and Structural Elucidation
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and piperazine protons. The pyrimidine protons will likely appear as singlets in the aromatic region, shifted downfield due to the electron-withdrawing nitro group. The piperazine protons will typically appear as two multiplets, corresponding to the protons adjacent to the pyrimidine ring and those adjacent to the secondary amine.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the pyrimidine and piperazine rings. The carbon atoms of the pyrimidine ring will be in the aromatic region, with the carbon bearing the nitro group showing a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the secondary amine in the piperazine ring, C-H stretching of the aromatic and aliphatic protons, C=N and C=C stretching of the pyrimidine ring, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (209.21 g/mol ). The fragmentation pattern can provide further structural information, often showing cleavage of the piperazine ring.
Potential Applications in Drug Discovery and Development
While specific biological studies on this compound are not extensively reported, the structural motifs present in the molecule suggest several potential areas of application.
Rationale for Potential Biological Activity
Caption: Relationship between structural features and potential bioactivities.
-
Anticancer Activity: The pyrimidine scaffold is a cornerstone of many anticancer drugs.[1] Furthermore, some studies have shown that nitro-substituted piperidine linked to a pyrimidine ring can exhibit potent anticancer activity. The presence of the piperazine moiety can also contribute to anticancer effects and improve the solubility and pharmacokinetic profile of the molecule.
-
Antimicrobial Activity: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitrogen species that are cytotoxic. The pyrimidine and piperazine moieties are also found in various antimicrobial drugs.
-
Central Nervous System (CNS) Activity: The parent compound, 2-(1-piperazinyl)pyrimidine, is a known metabolite of several anxiolytic drugs and exhibits activity at serotonin and adrenergic receptors. While the addition of a nitro group will significantly alter the electronic and pharmacological properties, the potential for CNS activity should not be disregarded and warrants investigation.
Future Research Directions
This compound represents a promising starting point for further medicinal chemistry exploration. Future research could focus on:
-
Synthesis of Analogs: A library of analogs could be synthesized by modifying the substituents on the pyrimidine and piperazine rings to establish a structure-activity relationship (SAR).
-
Biological Screening: The compound and its analogs should be screened against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications.
-
Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate the mechanism of action.
-
In vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated for their efficacy and safety in animal models.
Conclusion
This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for biological activity. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and a rationale for its potential applications in drug discovery, particularly in the areas of oncology and infectious diseases. Further research into this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]
Sources
The Enigmatic Mechanism of Action of 5-Nitro-2-(piperazin-1-YL)pyrimidine: A Technical Guide for Drug Discovery Professionals
Forward
The confluence of a nitrated pyrimidine core with a piperazine moiety in the small molecule 5-Nitro-2-(piperazin-1-yl)pyrimidine presents a compelling puzzle for medicinal chemists and pharmacologists. While direct, extensive research on this specific molecule is nascent, its structural components are well-represented in a multitude of biologically active agents. This technical guide aims to deconstruct the molecule's architecture, proposing several evidence-based theories for its mechanism of action. By synthesizing insights from analogous compounds, we will provide a strategic framework and detailed experimental roadmaps for researchers to systematically investigate its therapeutic potential.
Molecular Architecture and Physicochemical Profile
This compound is characterized by a pyrimidine ring, a heterocyclic scaffold prevalent in nucleic acids and numerous pharmaceuticals.[1][2][3] The electron-withdrawing nitro group at the 5-position significantly influences the electronic properties of the pyrimidine ring, a feature often associated with a range of biological activities, including antimicrobial and anticancer effects.[4][5][6] The piperazine ring at the 2-position is a common pharmacophore in drug discovery, known to enhance solubility and interact with various biological targets.[7][8]
| Physicochemical Property | Predicted Value |
| Molecular Formula | C8H11N5O2 |
| Molecular Weight | 209.21 g/mol |
| LogP | -0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
Note: These are predicted values and should be experimentally verified.
Theoretical Mechanisms of Action and Experimental Validation
Based on the known activities of its constituent pharmacophores, we propose four primary hypotheses for the mechanism of action of this compound.
Theory 1: Protein Kinase Inhibition
A substantial body of evidence points to piperazinyl-pyrimidine derivatives as potent inhibitors of various protein kinases, which play crucial roles in cell signaling and proliferation.[9] Compounds with this scaffold have demonstrated selective inhibition of kinase subfamilies such as PDGFR, CK1, and RAF.[9] Furthermore, related 4-piperazinyl-2-aminopyrimidine derivatives have been identified as dual inhibitors of JAK2 and FLT3.[10]
Hypothetical Signaling Pathway:
Caption: Proposed kinase inhibition pathway.
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Methodology:
-
Primary Screening:
-
Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) to screen the compound at a fixed concentration (e.g., 10 µM) against a broad range of kinases.
-
Assay formats typically involve measuring the phosphorylation of a substrate peptide via methods such as radiometric detection (33P-ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo™).
-
-
Dose-Response Analysis:
-
For any kinases showing significant inhibition (e.g., >50%) in the primary screen, perform a dose-response study to determine the IC50 value.
-
Prepare serial dilutions of the compound (e.g., from 100 µM to 1 nM).
-
Incubate the kinase, substrate, ATP, and varying concentrations of the compound.
-
Measure kinase activity and plot the percentage of inhibition against the compound concentration to calculate the IC50.
-
-
Mechanism of Inhibition Studies:
-
To determine if the inhibition is ATP-competitive, perform kinetic studies by varying the concentration of ATP at fixed concentrations of the compound.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Theory 2: Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Piperazine-linked pyrimidine derivatives have been reported to inhibit this pathway by directly binding to the p65 subunit of NF-κB.[11] This interaction prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Hypothetical Signaling Pathway:
Caption: Proposed NF-κB pathway inhibition.
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or MCF-7) in complete medium.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with varying concentrations of the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated, untreated control.
-
-
Western Blot Analysis:
-
To confirm the mechanism, perform western blot analysis on nuclear and cytoplasmic extracts of treated and stimulated cells to assess the levels of p65 in each fraction.
-
Theory 3: Antimicrobial Activity via Redox Cycling
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial agents.[4][5][6] The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species. These species can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Both pyrimidine and piperazine moieties are also present in various antimicrobial compounds.[1][7]
Hypothetical Mechanism:
Caption: Proposed antimicrobial redox cycling.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Panel:
-
Select a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).
-
-
Broth Microdilution Assay:
-
Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Mechanism of Action Follow-up (Optional):
-
To investigate the involvement of redox cycling, perform assays to measure the production of reactive oxygen species (ROS) in treated microbial cells using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Theory 4: G-Protein Coupled Receptor (GPCR) Modulation
The piperazine moiety is a common feature in many GPCR ligands. For instance, 2-(1-Piperazinyl)pyrimidine is a known antagonist of α2-adrenergic receptors.[12] Additionally, piperazine-containing thiazolo[5,4-d]pyrimidine derivatives have been developed as potent and selective adenosine A2A receptor inverse agonists.[13] It is plausible that this compound could interact with these or other GPCRs.
Hypothetical Workflow:
Caption: GPCR screening workflow.
Objective: To identify potential GPCR targets and characterize the functional activity of this compound.
Methodology:
-
Radioligand Binding Assays:
-
Screen the compound against a panel of GPCRs using competitive binding assays.
-
This involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and varying concentrations of the test compound.
-
The ability of the compound to displace the radioligand is measured, and the Ki (inhibition constant) is determined.
-
-
Functional Assays:
-
For any identified "hits" from the binding assays, perform functional assays to determine if the compound acts as an agonist, antagonist, or inverse agonist.
-
Common functional readouts include:
-
cAMP Assays: For Gs- and Gi-coupled receptors, measure changes in intracellular cyclic AMP levels using methods like HTRF or luminescence-based assays.
-
Calcium Flux Assays: For Gq-coupled receptors, measure changes in intracellular calcium concentration using fluorescent calcium indicators (e.g., Fluo-4).
-
-
-
Dose-Response Curves:
-
Generate dose-response curves for both binding and functional assays to determine the potency (Ki, EC50, or IC50) and efficacy of the compound at the identified GPCR target(s).
-
Synthesis and Future Directions
The synthesis of this compound can likely be achieved through nucleophilic aromatic substitution of a suitable di-substituted pyrimidine, such as 2-chloro-5-nitropyrimidine, with piperazine. The starting materials are commercially available.[14][15]
The proposed mechanistic hypotheses are not mutually exclusive. It is conceivable that this compound exhibits polypharmacology, acting on multiple targets. A systematic and integrated approach, combining the experimental protocols outlined above, will be crucial to fully elucidate its mechanism of action and unlock its therapeutic potential. The insights gained will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of nitropyrimidine and piperazine-containing compounds in drug discovery.
References
- Vertex AI Search, Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH, Accessed January 21, 2026.
- Vertex AI Search, Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed, Accessed January 21, 2026.
- Vertex AI Search, Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed, Accessed January 21, 2026.
- Vertex AI Search, Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC, Accessed January 21, 2026.
- Vertex AI Search, Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity, Accessed January 21, 2026.
- Vertex AI Search, Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Aryl
- Vertex AI Search, Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PubMed Central, Accessed January 21, 2026.
- Vertex AI Search, The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC, Accessed January 21, 2026.
- Vertex AI Search, Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers, Accessed January 21, 2026.
- Vertex AI Search, Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines, Accessed January 21, 2026.
- Vertex AI Search, The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed, Accessed January 21, 2026.
- Vertex AI Search, The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery - Benchchem, Accessed January 21, 2026.
- Vertex AI Search, PYRIMIDINE, 5-NITRO-2-(1-PIPERAZINYL)- Chemical Properties - ChemicalBook, Accessed January 21, 2026.
- Vertex AI Search, A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | Semantic Scholar, Accessed January 21, 2026.
- Vertex AI Search, Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base - Green Chemistry (RSC Publishing), Accessed January 21, 2026.
- Vertex AI Search, Oxidation reaction of 2-substituted pyrimidine at the nitrogen - ResearchG
- Vertex AI Search, Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion - American Chemical Society, Accessed January 21, 2026.
- Vertex AI Search, 153466-03-6|this compound - BLDpharm, Accessed January 21, 2026.
- Vertex AI Search, 2-(1-Piperazinyl)pyrimidine - Cayman Chemical, Accessed January 21, 2026.
- Vertex AI Search, CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
- Vertex AI Search, Piperazinyl fragment improves anticancer activity of Triapine - PMC - PubMed Central, Accessed January 21, 2026.
- Vertex AI Search, Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central, Accessed January 21, 2026.
- Vertex AI Search, Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity - PubMed, Accessed January 21, 2026.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PYRIMIDINE, 5-NITRO-2-(1-PIPERAZINYL)- CAS#: 153466-03-6 [amp.chemicalbook.com]
- 15. 153466-03-6|this compound|BLD Pharm [bldpharm.com]
"5-Nitro-2-(piperazin-1-YL)pyrimidine" potential biological targets
An In-Depth Technical Guide to Elucidating the Biological Targets of 5-Nitro-2-(piperazin-1-YL)pyrimidine
Abstract
The novel heterocyclic compound, this compound, represents a promising scaffold for drug discovery, yet its biological targets remain uncharacterized. This guide provides a comprehensive roadmap for researchers and drug development professionals to systematically identify and validate the molecular targets of this and structurally related compounds. By integrating computational prediction with a multi-tiered experimental approach, this document outlines a robust strategy for moving from a compound of interest to a well-defined mechanism of action. We will explore the rationale behind experimental choices, provide detailed protocols for key assays, and use the known activities of related pyrimidine and piperazine derivatives to inform a hypothesis-driven approach to target discovery.
Introduction: The Therapeutic Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents. Derivatives of pyrimidine have been successfully developed as anticancer, antimicrobial, and anti-inflammatory drugs.[1][2] Similarly, the piperazine moiety is a well-established pharmacophore known to impart favorable pharmacokinetic properties and to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and transporters.[3][4] The combination of these two privileged scaffolds in this compound, further functionalized with a nitro group, suggests a high potential for potent and specific biological activity.
However, with a novel compound, the primary challenge is to identify its molecular target(s). This guide provides a systematic, multi-disciplinary approach to this "target deconvolution" problem.
Part 1: In Silico Target Prediction — Generating Actionable Hypotheses
Before embarking on resource-intensive wet lab experiments, computational methods can provide valuable, data-driven hypotheses about a compound's potential targets. This in silico approach leverages the vast amount of existing bioactivity data to predict targets based on structural and chemical similarities.
The Rationale for a Computational First-Pass
A computational approach is cost-effective and rapid. By comparing this compound to databases of compounds with known activities, we can generate a ranked list of potential targets. This allows for a more focused and efficient experimental validation phase.
Workflow for In Silico Target Prediction
A typical workflow involves a combination of ligand-based and structure-based methods.
Caption: Workflow for in silico target prediction of a novel compound.
Step-by-Step Protocol: 2D Similarity Searching
-
Obtain a 2D representation of this compound (e.g., a SMILES string).
-
Select a public database , such as ChEMBL or PubChem.
-
Perform a Tanimoto similarity search using the SMILES string as a query. A Tanimoto coefficient > 0.85 is generally considered to indicate high similarity.
-
Analyze the results: Examine the known biological targets of the most similar compounds. A recurring target class (e.g., protein kinases, GPCRs) suggests a high-probability starting point for experimental validation.
Part 2: Experimental Target Identification and Validation
Following the generation of hypotheses from in silico methods, a tiered experimental approach is employed to first broadly screen for activity and then specifically validate the predicted targets.
Tier 1: Broad-Based Phenotypic and Target-Based Screening
The initial goal is to cast a wide net to identify potential areas of biological activity.
-
Phenotypic Screening: Assess the effect of the compound on whole cells or organisms. This is an unbiased approach that can reveal unexpected activities. A common starting point is a broad anticancer cell line panel (e.g., the NCI-60 panel) to identify potential anti-proliferative effects.[5][6]
-
Broad Target-Based Screening: If in silico analysis suggests a particular target class, such as protein kinases, a large-scale kinase panel (e.g., Eurofins' KinaseProfiler™) can be used to screen the compound against hundreds of kinases simultaneously. This is a highly efficient way to identify specific kinase targets.
Caption: A tiered experimental workflow for target identification and validation.
Tier 2: Hit Validation and Orthogonal Confirmation
Once primary "hits" are identified in Tier 1, the next step is to confirm these interactions and determine their potency and specificity.
-
Dose-Response Assays: The potency of the compound against the putative target is determined by generating a dose-response curve and calculating the IC50 (for inhibitors) or EC50 (for agonists).
-
Orthogonal Biophysical Assays: To ensure the observed activity is not an artifact of the primary assay, it is crucial to confirm direct binding using a different, label-free method. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm a direct interaction and provide valuable thermodynamic data.
Tier 3: Cellular Target Engagement and Pathway Analysis
The final step is to confirm that the compound engages its target in a cellular context and produces the expected downstream biological effects.
-
Cellular Thermal Shift Assay (CETSA): This assay confirms that the compound binds to its target inside intact cells. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
-
Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase in the MAPK pathway), Western blotting can be used to measure changes in the phosphorylation state of downstream substrates, confirming that the compound modulates the pathway as expected.
Potential Target Classes for this compound
Based on the chemical motifs present in the molecule and the known activities of related compounds, we can prioritize several target classes for investigation.
| Target Class | Rationale | Key Experimental Assays |
| Protein Kinases | The 2-aminopyrimidine scaffold is a well-known "hinge-binding" motif present in many approved kinase inhibitors.[5][6] | Kinase activity assays (e.g., ADP-Glo), Western blotting for phosphoproteins. |
| GPCRs | Piperazine-containing compounds frequently target GPCRs, such as serotonin and dopamine receptors.[7] | Receptor binding assays (radioligand or fluorescent), cAMP or calcium flux assays. |
| Ion Channels | Nitro-aromatic and piperazine moieties have been found in compounds targeting ion channels.[8] | Electrophysiology (patch-clamp), ion flux assays. |
| Microbial Enzymes | Pyrimidine derivatives have shown broad-spectrum antimicrobial activity.[3][9] | Minimum Inhibitory Concentration (MIC) assays, specific enzyme inhibition assays. |
Conclusion
The elucidation of the biological targets of a novel compound like this compound is a complex but achievable endeavor. By employing a logical, tiered approach that begins with in silico prediction to generate hypotheses and progresses through increasingly specific experimental validation, researchers can efficiently and robustly identify the mechanism of action. The structural motifs within this particular compound suggest a high likelihood of activity against therapeutically relevant target classes, particularly protein kinases and GPCRs. The workflows and protocols outlined in this guide provide a solid foundation for any research program aimed at characterizing novel chemical matter for drug discovery.
References
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Madia, V. N., De Leo, A., Ialongo, D., Tudino, V., Scipione, L., Di Santo, R., Costi, R., Nicolai, A., Artico, M., Taurone, S., Messore, A., Saccoliti, F., De Vita, D., Taglieri, L., & Scarpa, S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
-
Abdel-Rahman, A. A. H., Abdel-Megied, A. E. S., El-Gohary, N. S., & Ali, A. M. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(4), 303-315. [Link]
-
Verbitskiy, E. V., Tretyakov, E. V., Malkov, D. A., Chepchugov, V. V., Glyzdikova, A. A., Obydennov, D. L., Bakulina, O. Y., Kiseleva, A. A., Rusinov, G. L., & Charushin, V. N. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2894–2898. [Link]
-
Madia, V. N., De Leo, A., Ialongo, D., Tudino, V., Scipione, L., Di Santo, R., Costi, R., Nicolai, A., Artico, M., Taurone, S., Messore, A., Saccoliti, F., De Vita, D., Taglieri, L., & Scarpa, S. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules (Basel, Switzerland), 26(3), 771. [Link]
-
Al-Ostath, R. A., Al-Qaisi, A. M., Al-Qirim, T. A., Shattat, G. F., El-Huneidi, W. A., & El-Abadelah, M. M. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]
-
Chen, Y., Zhang, J., Li, X., Wu, H., Zhang, J., & Zhou, Y. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular diversity, 21(3), 637–654. [Link]
-
Sobaś, P., Szymański, Ł., Wróblewska-Łuczka, P., Grabarczyk, M., Urbańska, K., & Gębczak, K. (2018). Synthesis and in vitro antioxidant activity of new pyrimidin/benzothiazol-substituted piperazinyl flavones. Future medicinal chemistry, 10(20), 2391–2405. [Link]
-
Tatsumi, T., Groshan, R. G., & Inoue, T. (1995). Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride. Arzneimittel-Forschung, 45(8), 859–865. [Link]
-
Kandel, Y., Smith, J. L., Swale, D. R., & Piermarini, P. M. (2019). Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 (AeKir1) Channel. ACS infectious diseases, 5(6), 917–931. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes aegypti Kir1 ( AeKir1) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of the 5-Nitro-2-(piperazin-1-yl)pyrimidine Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Pyrimidine-Piperazine Moiety as a Privileged Scaffold in Kinase Inhibition
The confluence of the pyrimidine and piperazine heterocycles has given rise to a plethora of biologically active molecules, establishing this combined scaffold as a "privileged" structure in medicinal chemistry.[1][2] Pyrimidine, a fundamental component of nucleobases, offers a versatile template for designing molecules that can interact with the ATP-binding sites of various enzymes, particularly kinases.[3] The piperazine ring, a common pharmacophore, imparts favorable physicochemical properties such as improved solubility and oral bioavailability, and provides a convenient point for structural diversification to modulate potency and selectivity.[4]
The strategic placement of a nitro group at the 5-position of the pyrimidine ring introduces a potent electron-withdrawing group, which can significantly influence the electronic properties of the scaffold and its interactions with biological targets. This guide delves into the synthesis, potential applications, and methodologies for evaluating derivatives of the core molecule, 5-Nitro-2-(piperazin-1-yl)pyrimidine, with a focus on its promise in the discovery of novel kinase inhibitors for therapeutic intervention, particularly in oncology.
Synthesis and Chemical Properties: Building the Core and Its Analogs
The synthesis of this compound typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The key starting material, 2-chloro-5-nitropyrimidine, is reacted with piperazine or its derivatives. The electron-withdrawing nature of the nitro group at the 5-position activates the C2 position of the pyrimidine ring, facilitating the displacement of the chloro group by the secondary amine of the piperazine.
A generalized synthetic scheme is presented below:
Figure 1: General synthetic scheme for this compound derivatives.
This robust synthetic route allows for the facile generation of a library of analogs by utilizing various N-substituted piperazines. This is a critical step in establishing a comprehensive Structure-Activity Relationship (SAR) to optimize the biological activity of the lead compound.
Applications in Drug Discovery: Targeting Kinase Signaling Pathways in Cancer
The 2-aminopyrimidine scaffold is a well-established hinge-binding motif in a multitude of FDA-approved kinase inhibitors.[5] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1][2] The dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinases attractive targets for therapeutic intervention.[6]
Derivatives of this compound are hypothesized to act as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). The general mechanism of action would involve the pyrimidine core forming hydrogen bonds with the hinge region of the kinase, while the substituted piperazine moiety extends into the solvent-exposed region, allowing for modifications to enhance potency and selectivity. The 5-nitro group could potentially form additional interactions within the binding pocket and modulate the overall electronic and conformational properties of the inhibitor.
A conceptual diagram illustrating the potential role of a this compound-based inhibitor in a generic kinase signaling pathway is shown below:
Figure 3: A comprehensive experimental workflow for the evaluation of this compound derivatives.
Protocol 1: Synthesis of a Representative N-Substituted this compound Derivative
This protocol describes the synthesis of a representative analog, for instance, 1-(4-fluorobenzyl)-4-(5-nitropyrimidin-2-yl)piperazine.
Materials:
-
2-chloro-5-nitropyrimidine
-
1-(4-fluorobenzyl)piperazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in ethanol, add 1-(4-fluorobenzyl)piperazine (1.1 eq) and DIPEA (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Characterize the final compound by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Luminescence-Based Kinase Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®). [7][8] Materials:
-
Target kinase and its specific substrate
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a multiwell plate, add the kinase, its substrate, and the inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Viability Assay (MTT Assay)
This protocol describes a common method to assess the anti-proliferative effects of the synthesized compounds on cancer cell lines. [9] Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multiskan plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Systematic derivatization of the this compound scaffold and subsequent biological evaluation will generate data crucial for establishing a robust SAR. The data should be organized in a clear, tabular format to facilitate analysis and guide further optimization efforts.
Table 1: Hypothetical SAR Data for a Series of this compound Derivatives
| Compound ID | R-Group on Piperazine | Kinase A IC50 (nM) | Kinase B IC50 (nM) | A549 Cell GI50 (µM) |
| 1 | H | 520 | 850 | >10 |
| 2a | 4-Fluorobenzyl | 85 | 450 | 1.2 |
| 2b | 4-Chlorobenzyl | 70 | 380 | 0.9 |
| 2c | 4-Methoxybenzyl | 150 | 620 | 2.5 |
| 3a | 4-Pyridyl | 45 | 250 | 0.5 |
| 3b | 3-Pyridyl | 90 | 500 | 1.8 |
This is a hypothetical data table for illustrative purposes.
From such a table, key SAR insights can be drawn. For example, the data might suggest that substitution on the piperazine nitrogen is crucial for activity (Compound 1 vs. others). Furthermore, electron-withdrawing groups on the benzyl substituent at the 4-position may enhance potency against Kinase A and cellular activity (Compound 2b vs. 2c). A pyridyl moiety might be particularly favorable for potent inhibition (Compound 3a).
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its straightforward synthesis allows for extensive chemical exploration, and the inherent properties of the pyrimidine and piperazine rings provide a solid foundation for achieving drug-like characteristics. The electron-withdrawing nitro group at the 5-position offers a unique handle for modulating the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.
Future research in this area should focus on:
-
Expansion of the Analog Library: Synthesize a diverse range of derivatives with various substituents on the piperazine ring to build a comprehensive SAR.
-
Broad Kinase Profiling: Screen active compounds against a panel of kinases to determine their selectivity profile.
-
Mechanism of Action Studies: Investigate the precise binding mode of lead compounds through co-crystallography with their target kinases.
-
In Vivo Efficacy Studies: Evaluate the most promising compounds in relevant animal models of cancer to assess their therapeutic potential.
By systematically applying the principles of medicinal chemistry and leveraging the experimental protocols outlined in this guide, the this compound scaffold can be effectively exploited to discover and develop next-generation targeted therapies.
References
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1135.
- Anonymous. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Thriveni, K. S., et al. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 11(8), 3449-3454.
- Anonymous. (2021). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Medicinal Chemistry Research, 30(11), 2119-2131.
- Anonymous. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7358.
- Anonymous. (2013). Piperazinylpyrimidine analogues as protein kinase inhibitors.
- Anonymous. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Protocol.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Anonymous. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 453-463.
- Anonymous. (2023). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies.
- Anonymous. (2022). CK2 Inhibition and Antitumor Activity of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules, 27(19), 6542.
- Anonymous. (2014). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- Anonymous. (2020). Preparation method of 2-chloro-5-nitropyridine.
- Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11961.
- Anonymous. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(18), 6520.
- Townsend, L. B., et al. (1997). Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents. Journal of Medicinal Chemistry, 40(3), 366-371.
- Thriveni, K. S., et al. (2018). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 11(8), 3449-3454.
- Anonymous. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(23), 8274.
- Anonymous. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469.
- Anonymous. (2020). Pyrrolopyrimidine derivatives as protein kinase inhibitors and application thereof.
- Anonymous. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine.
- Anonymous. (2019). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 10(03), 133-140.
- Auld, D. S., et al. (2009). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. ASSAY and Drug Development Technologies, 7(6), 606-614.
- Anonymous. (2018).
- Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry, 77(17), 7506-7511.
- Anonymous. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(21), 6649.
- Anonymous. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2139.
- Anonymous. (2025). Assessing the selectivity of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone against a panel of kinases. BenchChem.
- Anonymous. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
- Anonymous. (2019). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Medicinal Chemistry Research, 28(9), 1541-1552.
- Anonymous. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 421-460.
- Anonymous. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6520.
- Anonymous. (2024).
- Anonymous. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 723389.
- Anonymous. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2197.
- Anonymous. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7469.
- Anonymous. (2014). SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES CONTAINING 2-PYRAZOLIN-5-ONE. International Journal of Pharmaceutical Sciences and Research, 5(5), 1836-1844.
- Anonymous. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011.
- Anonymous. (2025).
- Anonymous. (2021). Kinase inhibitor salts and compositions thereof.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine: A Key Pharmacophore
Introduction: The Significance of the Pyrimidinylpiperazine Scaffold
The pyrimidinylpiperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents. Its unique combination of a hydrogen bond accepting pyrimidine ring and a versatile piperazine linker allows for tailored interactions with a wide array of biological targets. The introduction of a nitro group at the 5-position of the pyrimidine ring, as in 5-Nitro-2-(piperazin-1-yl)pyrimidine, serves a dual purpose: it electronically activates the pyrimidine ring for facile synthesis and provides a handle for further chemical elaboration or can itself play a role in biological activity. This guide provides a comprehensive overview of the synthesis of this important building block, delving into the underlying chemical principles, detailed experimental protocols, and the critical considerations for researchers in drug discovery and development. The pyrimidine-piperazine hybrid structure is a recurring motif in drugs with diverse therapeutic applications, highlighting the importance of efficient and well-understood synthetic routes to these key intermediates[1].
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The principal synthetic route to this compound is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. This powerful transformation involves the displacement of a suitable leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile.
Mechanistic Rationale: Why SNAr is the Method of Choice
The pyrimidine ring, being a heteroaromatic system with two nitrogen atoms, is inherently electron-deficient. This effect is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position. This electronic arrangement makes the carbon atoms of the pyrimidine ring, particularly at the 2- and 4-positions, highly electrophilic and thus susceptible to attack by nucleophiles.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen of piperazine on the C2 carbon of the pyrimidine ring, which bears the leaving group (e.g., a chloro group). This step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogens and, crucially, by the nitro group at the 5-position. This stabilization of the Meisenheimer complex is a key factor that lowers the activation energy of the reaction.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group (e.g., chloride ion). This step is typically fast and irreversible, driving the reaction to completion.
The choice of a good leaving group, such as a halide, is essential for an efficient SNAr reaction. The presence of the activating nitro group makes even moderately good leaving groups like chloride highly effective.
Starting Materials: Securing the Precursors
A successful synthesis begins with high-quality, well-characterized starting materials. The primary precursors for the synthesis of this compound are 2-chloro-5-nitropyrimidine and piperazine.
Synthesis of the Key Electrophile: 2-Chloro-5-nitropyrimidine
Several synthetic routes to 2-chloro-5-nitropyrimidine have been reported, starting from readily available pyrimidine or pyridine derivatives. A common and reliable method involves the chlorination of 2-hydroxy-5-nitropyrimidine.
Experimental Protocol: Synthesis of 2-Chloro-5-nitropyrimidine from 2-Hydroxy-5-nitropyrimidine
This procedure is based on established methods for the conversion of hydroxypyrimidines to chloropyrimidines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-hydroxy-5-nitropyrimidine (1.0 eq).
-
Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. The reaction is typically performed neat or with a co-solvent like N,N-dimethylformamide (DMF) in catalytic amounts.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-chloro-5-nitropyrimidine as a crystalline solid.
-
| Reagent/Solvent | Molar Ratio/Volume | Purpose |
| 2-Hydroxy-5-nitropyrimidine | 1.0 eq | Starting material |
| Phosphorus oxychloride (POCl₃) | 3.0 - 5.0 eq | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Catalytic (optional) | Catalyst |
| Ice/Water | q.s. | Quenching and precipitation |
| Ethanol/Water | q.s. | Recrystallization solvent |
The Core Reaction: Synthesis of this compound
This section provides a detailed, step-by-step protocol for the nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyrimidine and piperazine. The conditions are based on well-established procedures for similar transformations[2].
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (10-20 volumes).
-
Addition of Reagents: To the stirred solution, add piperazine (2.0-2.5 eq) followed by a base such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq). The use of excess piperazine helps to drive the reaction to completion and can also act as a base. The inorganic base is added to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) or by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a solid.
-
| Reagent/Solvent | Molar Ratio/Volume | Purpose | Expected Yield | Purity |
| 2-Chloro-5-nitropyrimidine | 1.0 eq | Electrophile | >90% (based on analogues) | >95% after purification |
| Piperazine | 2.0 - 2.5 eq | Nucleophile | ||
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base | ||
| Ethanol | 10 - 20 volumes | Solvent |
Note: The yield is an estimation based on similar reactions reported in the literature, such as the reaction of 2-chloro-5-nitropyridine with N-methylpiperazine which proceeds with quantitative yields[3]. Actual yields may vary depending on the specific reaction conditions and scale.
Causality Behind Experimental Choices
-
Solvent Selection: Protic solvents like ethanol are often used as they effectively solvate the ionic species generated during the reaction. Aprotic polar solvents like DMF or DMSO can also be employed and may accelerate the reaction rate, but can make product isolation more challenging.
-
Choice of Base: An inorganic base like K₂CO₃ is advantageous as it is inexpensive and easily removed by filtration. An organic base like triethylamine can also be used and has the advantage of being soluble in the reaction medium.
-
Stoichiometry: A slight excess of piperazine is used to ensure complete consumption of the limiting electrophile, 2-chloro-5-nitropyrimidine. The excess piperazine can be removed during the work-up and purification steps.
-
Temperature: The reaction is typically heated to increase the reaction rate. The reflux temperature of the chosen solvent is often a convenient and effective reaction temperature.
Self-Validating System: Characterization of the Final Product
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the pyrimidine ring protons and the piperazine protons. The pyrimidine protons will appear in the aromatic region, and their chemical shifts will be influenced by the nitro and piperazinyl substituents. The piperazine protons will typically appear as two multiplets in the aliphatic region.
-
¹³C NMR will show the expected number of signals for the carbon atoms in the molecule. The carbons of the pyrimidine ring will be in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.
-
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₈H₁₁N₅O₂ = 209.21 g/mol ).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for determining the purity of the final product. A high purity level (>95%) is desirable for subsequent applications.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Visualization of the Synthetic Workflow
Sources
- 1. Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 153466-03-6|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
experimental procedure for "5-Nitro-2-(piperazin-1-YL)pyrimidine" synthesis
An Application Note for the Synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine
Abstract
This document provides a detailed protocol for the synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient Nucleophilic Aromatic Substitution (SNAr) reaction. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and analytical validation. The causality behind experimental choices is elucidated to empower researchers with a deep understanding of the process, ensuring reproducibility and high-quality outcomes.
Scientific Foundation: The SNAr Mechanism
The synthesis of this compound from 2-chloro-5-nitropyrimidine and piperazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is feasible because the pyrimidine ring is inherently electron-deficient. This deficiency is significantly amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂) at the C5 position.
The key principles are:
-
Activation: The nitro group powerfully withdraws electron density from the pyrimidine ring via resonance and inductive effects. This creates a strong partial positive charge (δ+) on the carbon atoms of the ring, particularly at the C2 and C4/C6 positions, making them highly susceptible to attack by nucleophiles.
-
Nucleophilic Attack: Piperazine, with its lone pair of electrons on the secondary amine nitrogen, acts as a potent nucleophile. It attacks the electron-deficient C2 carbon, which bears the leaving group.
-
Leaving Group Departure: The chloride ion at the C2 position is an effective leaving group, readily departing to stabilize the intermediate and form the final product. The reaction is often facilitated by using an excess of piperazine or a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ.
The overall transformation is a highly efficient method for forging the C-N bond, which is fundamental to the synthesis of numerous biologically active molecules.[1]
Caption: Nucleophilic Aromatic Substitution (SNAr) Reaction Scheme.
Hazard Assessment and Safety Protocols
A thorough understanding and implementation of safety measures are paramount for this procedure. The primary reactants pose specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
Table 1: Reagent Safety Information
| Reagent | CAS No. | Hazard Statements | Precautionary Measures |
|---|---|---|---|
| 2-Chloro-5-nitropyrimidine | 4548-45-2 | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4][5] | Avoid breathing dust. Wash hands and exposed skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area, preferably a fume hood.[2][3][4] |
| Piperazine (Anhydrous) | 110-85-0 | Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause respiratory irritation. | Do not breathe dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated fume hood. |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. | Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed. |
| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Wear eye protection. Wash hands thoroughly after handling. |
Mandatory Safety Procedures:
-
Engineering Controls: All steps, including weighing reagents and the reaction itself, must be performed in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile gloves are mandatory. Dispose of contaminated gloves properly.
-
Body Protection: A flame-resistant lab coat must be worn.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis yielding a high-purity product.
Table 2: Materials and Reagents
| Reagent/Material | Molecular Wt. | Amount | Moles (mmol) | Role |
|---|---|---|---|---|
| 2-Chloro-5-nitropyrimidine | 159.54 g/mol | 1.00 g | 6.27 | Limiting Reagent |
| Piperazine | 86.14 g/mol | 2.70 g | 31.35 | Nucleophile & Base |
| Ethanol (Anhydrous) | 46.07 g/mol | 20 mL | - | Solvent |
| Deionized Water | 18.02 g/mol | ~100 mL | - | For Precipitation/Washing |
Equipment:
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum oven or desiccator
Step-by-Step Methodology
Caption: Experimental workflow for the synthesis of this compound.
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (2.70 g, 31.35 mmol).
-
Add anhydrous ethanol (20 mL) to the flask. Stir the mixture at room temperature until the piperazine is fully dissolved. A slight warming may be necessary.
-
Causality Note: Using a 5-fold excess of piperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion without the need for an additional inorganic base.[6][7]
2. Reagent Addition:
-
Carefully add 2-chloro-5-nitropyrimidine (1.00 g, 6.27 mmol) to the stirring piperazine solution in small portions over 5-10 minutes.
-
Causality Note: Portion-wise addition helps to control any potential exotherm from the initial reaction.
3. Reaction Conditions:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane) until the starting material (2-chloro-5-nitropyrimidine) is no longer visible.
4. Product Isolation and Work-up:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
Prepare a beaker with approximately 100 mL of crushed ice or cold deionized water.
-
Slowly pour the cooled reaction mixture into the beaker of ice/water while stirring. A yellow solid should precipitate immediately.
-
Causality Note: The product has low solubility in water, while excess piperazine and its hydrochloride salt are water-soluble. This step effectively precipitates the desired compound while washing away impurities.[6]
-
Stir the slurry for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (2 x 20 mL) to remove any residual piperazine and salts.
-
Dry the collected yellow solid in a vacuum oven at 40-50°C overnight or in a desiccator until a constant weight is achieved. The typical yield is in the range of 85-95%.
Purification by Recrystallization
While the precipitated product is often of high purity, recrystallization can be performed to obtain material suitable for sensitive downstream applications.
-
Transfer the crude, dry product to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of hot ethanol or isopropanol to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization and Validation
Confirming the structure and purity of the synthesized this compound is a critical final step.
Table 3: Expected Analytical Data
| Analysis Method | Expected Result |
|---|---|
| Appearance | Yellow to light-orange solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.80 (s, 2H, pyrimidine-H), ~3.60 (t, 4H, piperazine-H), ~2.80 (t, 4H, piperazine-H), ~2.50 (s, 1H, piperazine-NH). Note: NH peak can be broad and shift. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160.0, ~155.5, ~135.0, ~48.0, ~45.0. |
| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 210.1 |
| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~1580 & ~1340 (asymmetric & symmetric NO₂ stretch), ~1500 (C=N stretch). |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided data is based on typical values for similar structures.[8][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive reagents (e.g., hydrated piperazine).- Insufficient reaction time or temperature. | - Use anhydrous piperazine and solvent.- Ensure proper reflux temperature is reached and extend reaction time, monitoring by TLC. |
| Incomplete Reaction | - Insufficient heating or reaction time.- Not enough piperazine to act as both nucleophile and base. | - Confirm reflux and extend reaction time.- Ensure at least a 2.5-fold molar excess of piperazine is used. |
| Product is Oily/Gummy | - Impurities present.- Incomplete removal of solvent before precipitation. | - Ensure the reaction mixture is fully cooled before pouring into water.- Purify the crude product via recrystallization or column chromatography. |
| Broad or Unexpected NMR Peaks | - Residual solvent or water.- Presence of piperazine hydrochloride salt. | - Ensure the product is thoroughly dried under vacuum.- Wash the product extensively with water during filtration to remove all salts. |
References
- Jubilant Ingrevia Limited. (n.d.).
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5480. Available at: [Link]
-
Orton, H. B., et al. (2020). Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. Bioorganic & Medicinal Chemistry Letters, 30(10), 127159. Available at: [Link]
-
Siddesh, M.B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 331-337. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: In Vitro Biological Screening of 5-Nitro-2-(piperazin-1-yl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic endogenous nucleobases and engage with a wide array of biological targets.[1][2] Its derivatives are known to possess broad biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] The incorporation of a piperazine moiety, another privileged pharmacophore, often enhances pharmacokinetic properties and provides a versatile vector for interacting with target proteins.[4][5]
The specific compound, 5-Nitro-2-(piperazin-1-yl)pyrimidine , combines these two key structural motifs. The parent structure, 2-(1-piperazinyl)pyrimidine, is a known antagonist of α2-adrenergic receptors, suggesting a potential for activity at G-protein coupled receptors (GPCRs).[6][7] The addition of a nitro group at the 5-position introduces strong electron-withdrawing properties, which can significantly modulate the molecule's electronic profile, reactivity, and potential for hydrogen bonding, thereby altering its target profile. This modification could steer its activity towards other target classes, such as protein kinases, which are frequently targeted by pyrimidine-based inhibitors, or induce cytotoxic effects, making it a candidate for anticancer drug discovery.[8]
This guide presents a structured, multi-tiered approach for the initial in vitro biological characterization of this compound. The strategy begins with broad phenotypic screening to assess overall cellular impact and progresses to more defined, target-based assays to elucidate the mechanism of action (MoA). Each protocol is designed with internal controls and validation steps to ensure data integrity and trustworthiness.
Compound Profile
| Property | Details |
| Compound Name | This compound |
| IUPAC Name | This compound |
| Structure | |
| Molecular Formula | C₈H₁₁N₅O₂ |
| Molecular Weight | 209.21 g/mol |
| Rationale for Screening | Combination of biologically active pyrimidine and piperazine scaffolds. The nitro group may confer novel kinase inhibition or cytotoxic properties. |
Tiered In Vitro Screening Strategy
A logical and resource-efficient method for characterizing a novel compound involves a tiered approach. This strategy allows for early go/no-go decisions based on general activity before committing to more complex and expensive MoA studies.
Caption: PI3K/Akt/mTOR signaling pathway with potential points of inhibition.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., A549) in 6-well plates and grow to 70-80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a short duration (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration in each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total Akt, rabbit anti-phospho-S6, rabbit anti-total S6).
-
Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., anti-β-actin) to ensure equal protein loading.
Data Analysis & Trustworthiness:
-
Densitometry: Quantify the band intensity for each protein using imaging software.
-
Interpretation: A dose-dependent decrease in the ratio of phospho-protein to total protein (e.g., p-Akt/Total Akt) indicates on-target pathway inhibition. The loading control (β-actin) should be consistent across all lanes.
-
Self-Validation: The experiment should be repeated to ensure reproducibility. Comparing results to a known inhibitor of the pathway serves as a positive control.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Klicic, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
An, F., et al. (2016). Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents. PubMed Central. [Link]
-
Dickerson, W. M., et al. (2013). Abstract 5527: A panel of in vitro kinase assays developed using a novel detection technology to predict and monitor EGFR inhibitor efficacy. AACR Journals. [Link]
-
Axion Biosystems. Choosing an Apoptosis Detection Assay. [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]
-
Assay Genie. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. [Link]
-
Reddit. (2024). Need suggestions;What are some apoptosis related assays that can be performed rather easily for in vitro models?. r/labrats. [Link]
-
Desai, D. H., et al. (2016). Abstract 4805: In vitro characterization of novel inhibitors of ROCK and MRCK kinases as anticancer agents. AACR Journals. [Link]
-
ResearchGate. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
-
Riebandt, J., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PubMed Central. [Link]
-
Wu, R., et al. (2010). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PubMed Central. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
-
Thriveni, K. S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]
-
MDPI. Special Issue : Targeting the PI3K/AKT/mTOR Pathway in Cancer: Mechanisms and Advances in Clinical Trials. [Link]
-
The Onc Gyn. (2025). PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. YouTube. [Link]
-
Krafcikova, P., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PubMed Central. [Link]
-
Studenik, C., et al. (2024). Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. PubMed. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. PubMed. [Link]
-
Wikipedia. Pyrimidinylpiperazine. [Link]
-
Barilla, D., et al. (2020). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. PubMed Central. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]
- 8. Evaluation of Small Molecule Kinase Inhibitors as Novel Antimicrobial and Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating the Cytotoxic Potential of 5-Nitro-2-(piperazin-1-YL)pyrimidine
Introduction: The Therapeutic Promise of Pyrimidine Scaffolds
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. The incorporation of a piperazine moiety can further augment these properties, making pyrimidine-piperazine hybrids a focal point of drug discovery research. This application note provides a comprehensive, field-tested protocol for conducting a primary cell-based screening assay to determine the cytotoxic and anti-proliferative potential of the novel compound, 5-Nitro-2-(piperazin-1-YL)pyrimidine . We will utilize the human breast adenocarcinoma cell line, MCF-7, as a model system and employ the robust MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for quantifying cell viability.
Scientific Rationale: The MTT Assay for Cell Viability
The MTT assay is a quantitative colorimetric method for assessing cell viability.[2] The underlying principle is the enzymatic conversion of the water-soluble, yellow MTT tetrazolium salt into an insoluble, purple formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase.[2] This conversion is only possible in metabolically active, viable cells. Therefore, the amount of formazan produced is directly proportional to the number of living cells in the culture well. By dissolving the formazan crystals in a suitable solvent, the resulting colored solution can be quantified by measuring its absorbance at a specific wavelength (typically 570 nm) using a microplate spectrophotometer. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.[3]
Materials and Reagents
-
Cell Line: MCF-7 (ATCC® HTB-22™), human breast adenocarcinoma.
-
Test Compound: this compound.
-
Positive Control: Doxorubicin Hydrochloride (a well-characterized cytotoxic agent).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human insulin, and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%).
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
MTT Solvent (e.g., acidified isopropanol or DMSO).
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO₂).
-
Laminar flow hood (Class II).
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Microplate spectrophotometer (plate reader) with a 570 nm filter.
-
Sterile 96-well flat-bottom cell culture plates.
-
Sterile serological pipettes, pipette tips, and microtubes.
-
Multichannel pipette.
-
Experimental Workflow & Signaling Hypothesis
The overall experimental process is designed to expose a consistent number of cancer cells to a range of concentrations of the test compound and measure the resulting impact on cell viability.
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
While the precise mechanism of this compound is unknown, a common pathway for cytotoxic compounds involves the induction of apoptosis (programmed cell death), which leads to a reduction in viable, metabolically active cells.
Caption: Hypothesized mechanism leading to reduced MTT conversion.
Detailed Step-by-Step Protocol
Part 1: Cell Culture and Seeding
-
Cell Maintenance: Culture MCF-7 cells in T-75 flasks with supplemented EMEM in a humidified incubator at 37°C with 5% CO₂. Passage cells every 3-4 days or when they reach 80-90% confluency.
-
Cell Harvesting: When cells are ready for the assay, aspirate the old medium, wash once with sterile PBS, and add 3-5 mL of 0.25% Trypsin-EDTA. Incubate for 5-10 minutes until cells detach. Neutralize the trypsin with 10 mL of complete medium.
-
Cell Counting: Transfer the cell suspension to a conical tube, centrifuge at 200 x g for 5 minutes. Resuspend the pellet in 10 mL of fresh medium. Perform a cell count using a hemocytometer or automated counter to determine the viable cell concentration.
-
Seeding: Dilute the cell suspension to a final concentration of 1.5 x 10⁵ cells/mL. Using a multichannel pipette, dispense 100 µL of this suspension into each well of a 96-well plate, yielding 15,000 cells per well.[4]
-
Expert Tip: To avoid the "edge effect" (uneven evaporation in outer wells), fill the perimeter wells with 200 µL of sterile PBS and do not use them for experimental data.
-
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume logarithmic growth.
Part 2: Compound Preparation and Treatment
-
Stock Solution Preparation: Prepare a 20 mM stock solution of "this compound" in 100% DMSO. Due to the nature of many pyrimidine derivatives, DMSO is a common and effective solvent.[5][6] Similarly, prepare a stock solution of Doxorubicin (e.g., 1 mM in sterile water or DMSO). Store stocks at -20°C.
-
Serial Dilutions: On the day of treatment, perform a serial dilution of the test compound and positive control in complete cell culture medium. A common starting range for a new compound is 0.1 µM to 100 µM.
-
Causality: This wide range is crucial for capturing the full dose-response curve, from no effect to maximal inhibition, which is necessary for accurate IC₅₀ calculation.[7]
-
Self-Validation: Ensure the final concentration of DMSO in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" with the highest concentration of DMSO used in the dilutions.
-
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (including vehicle and positive controls). Also include "media only" wells as a blank control.
-
Incubation: Return the plate to the incubator for 72 hours. This duration is typically sufficient to observe anti-proliferative effects.[8]
Part 3: MTT Assay and Data Acquisition
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS. Protect from light.
-
MTT Addition: After the 72-hour treatment incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[9]
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect the wells under a microscope to confirm the formation of purple formazan crystals within the cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[9]
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[2]
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average OD of the "media only" (blank) wells from all other OD readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:
-
% Viability = (OD of Treated Well / Mean OD of Vehicle Control Wells) x 100
-
-
Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). The resulting data should form a sigmoidal curve.[7]
-
IC₅₀ Determination: Use a non-linear regression analysis (four-parameter logistic model) to fit the curve and calculate the IC₅₀ value. This is the concentration of the compound that inhibits cell viability by 50%.[10][11] Software such as GraphPad Prism is highly recommended for this analysis.
Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Cell Line | MCF-7 | Well-characterized, commonly used breast cancer model. |
| Seeding Density | 15,000 - 20,000 cells/well | Ensures cells are in logarithmic growth phase during treatment.[8] |
| Compound Solvent | DMSO | High solubility for many organic compounds; keep final concentration <0.5%. |
| Treatment Duration | 72 hours | Allows for multiple cell doubling times, making anti-proliferative effects detectable.[8] |
| Positive Control | Doxorubicin (0.1-10 µM) | Known cytotoxic agent with established IC₅₀ values in MCF-7 cells (approx. 0.2 - 2 µM).[12][13][14] |
| MTT Incubation | 2-4 hours | Sufficient time for formazan development without causing cytotoxicity from the MTT itself.[15] |
| Readout Wavelength | 570 nm | Optimal absorbance wavelength for the purple formazan product.[2] |
References
-
Ghate, M., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Liras, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2022). Why would MCF-7 cells die after seeding in 96-well plates?. Available at: [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Available at: [Link]
-
Thongsom, S., et al. (2015). The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death. BMC Complementary and Alternative Medicine. Available at: [Link]
-
ResearchGate. (2016). How to calculate IC50 for my dose response?. Available at: [Link]
-
Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Pyrimidinyl)piperazine. Available at: [Link]
-
Hartert, K. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Sławiński, J., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Available at: [Link]
-
Charoen, N., et al. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. Oncology Letters. Available at: [Link]
-
Liu, Y., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology. Available at: [Link]
-
Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
-
Baluja, S., & Bhatt, M. (2018). Measurement of Density, Refractive Index and Conductance of Some Pyrimidine Derivatives in Solutions at 308.15 K. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 15. atcc.org [atcc.org]
Topic: Characterization of 5-Nitro-2-(piperazin-1-yl)pyrimidine as a Potential Kinase Inhibitor
An Application & Protocol Guide for the Scientific Investigator
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery. The pyrimidine scaffold is a privileged structure in kinase inhibitor design, present in numerous FDA-approved drugs.[1][2][3] This guide focuses on 5-Nitro-2-(piperazin-1-yl)pyrimidine , a molecule combining the pyrimidine core with a piperazine moiety, another pharmacophore frequently utilized in kinase-targeted agents.[3][4][5] While the specific kinase inhibitory profile of this compound is not extensively documented, its structural features merit investigation. This document provides a comprehensive framework and detailed experimental protocols for researchers to assess its potential as a kinase inhibitor, from initial biochemical screening to cellular target engagement validation.
Rationale for Investigation
The rationale for evaluating this compound stems from established medicinal chemistry principles. Piperazinylpyrimidine derivatives have been successfully developed as selective inhibitors of various kinase families, including Src/Abl and PDGFR.[3][5] The piperazine group often serves as a versatile linker, enabling interactions with solvent-exposed regions of the kinase active site, while the pyrimidine core typically anchors the molecule within the ATP-binding pocket. The nitro group, an electron-withdrawing substituent, can significantly modulate the electronic properties and binding interactions of the molecule. Therefore, a systematic characterization is warranted to elucidate the inhibitory potential and selectivity profile of this compound.
Compound Details:
| Property | Value |
| Compound Name | This compound |
| CAS Number | 153466-03-6 |
| Molecular Formula | C₈H₁₁N₅O₂ |
| Molecular Weight | 209.21 g/mol |
| Structure |
Experimental Investigation Workflow
A multi-step approach is essential to comprehensively evaluate a potential kinase inhibitor. The workflow begins with broad biochemical screening to identify potential targets, followed by determination of potency (IC₅₀), and culminates in cell-based assays to confirm target engagement and functional effects in a physiological context.
Caption: High-level workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Profiling
This protocol uses the ADP-Glo™ Kinase Assay, a robust, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7] It is a universal assay suitable for screening across a broad range of kinases.[8]
Principle of the ADP-Glo™ Kinase Assay
The assay is a two-step process performed after the kinase reaction is complete.[7]
-
Stop & ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate the remaining, unconsumed ATP.
-
ADP Conversion & Detection: Kinase Detection Reagent is added to convert the ADP produced into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the ADP concentration, and thus to the kinase activity.
Caption: Principle of the two-step ADP-Glo™ luminescent assay.
Materials & Reagents
-
Test Compound: this compound
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Kinase Panel: A representative panel of kinases (e.g., tyrosine kinases like Src, Abl; serine/threonine kinases like AKT, CDK2).
-
Substrates: Appropriate substrates for each kinase.
-
ATP: Ultra-Pure ATP solution.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar).[9]
-
Buffers: Kinase-specific reaction buffers. A generic buffer can be 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP.[10]
-
Plates: White, opaque 384-well assay plates.
-
Instrumentation: Plate-reading luminometer.
Step-by-Step Methodology
This protocol is adapted for a 384-well plate format.[9] All volumes should be adjusted according to a 1:1:2 ratio of kinase reaction:ADP-Glo™ Reagent:Kinase Detection Reagent.[9]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting at a top concentration of 1 mM.
-
Assay Plate Setup:
-
Add 20 nL of each compound dilution to the appropriate wells of the 384-well plate.
-
For controls, add 20 nL of DMSO (vehicle control for 0% inhibition) and 20 nL of a known potent inhibitor for the specific kinase (positive control for 100% inhibition).
-
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Dispense 2.5 µL of this mix into each well containing the compound/controls.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution at 2X the desired final concentration in the kinase buffer.
-
Add 2.5 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Stop Reaction and Deplete ATP:
-
Detect ADP:
-
Measure Luminescence: Read the plate using a luminometer with an integration time of 0.25-1 second per well.[9]
Data Analysis and Presentation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_Sample - Lumi_Positive_Ctrl) / (Lumi_Vehicle_Ctrl - Lumi_Positive_Ctrl))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
Table 1: Example IC₅₀ Data for this compound
| Kinase Target | Kinase Family | IC₅₀ (µM) |
| Src | Tyrosine Kinase | 0.85 |
| Abl | Tyrosine Kinase | 1.20 |
| VEGFR2 | Tyrosine Kinase | 7.50 |
| CDK2 | Ser/Thr Kinase | > 50 |
| AKT1 | Ser/Thr Kinase | > 50 |
Protocol 2: Cellular Target Engagement Validation
A positive result in a biochemical assay must be validated in a cellular context. The Cellular Thermal Shift Assay (CETSA™) is a powerful method to confirm direct binding of a compound to its target protein within intact cells.[11][12][13] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tₘ).[12][14]
Principle of CETSA™
Cells are treated with the test compound and then heated across a range of temperatures. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound proteins remain soluble at higher temperatures. The amount of soluble protein remaining at each temperature is quantified, typically by Western blot, to generate a "melting curve".[13][14] A shift in this curve in the presence of the compound indicates target engagement.
Materials & Reagents
-
Cell Line: A human cell line known to express the target kinase of interest (e.g., K562 cells for Abl).
-
Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) with FBS and antibiotics.
-
Test Compound: this compound.
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
Instrumentation: PCR thermocycler for heating, equipment for cell lysis (e.g., sonicator), SDS-PAGE and Western blot apparatus.
-
Antibodies: A specific primary antibody against the target kinase and an appropriate HRP-conjugated secondary antibody.
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest and resuspend cells in fresh media. Treat cells with the test compound (e.g., at 10x the biochemical IC₅₀) or vehicle (DMSO) for 1 hour at 37°C.[15]
-
-
Thermal Challenge:
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (supernatant) from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[14]
-
-
Protein Quantification and Analysis:
-
Transfer the supernatant to new tubes and determine the total protein concentration.
-
Normalize the samples to equal protein concentration.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific to the target kinase.
-
-
Densitometry: Quantify the band intensities from the Western blot.
Data Analysis and Presentation
-
Generate Melting Curves: For both vehicle- and compound-treated samples, plot the relative band intensity against the temperature. Normalize the data by setting the intensity at the lowest temperature to 100%.
-
Determine Thermal Shift (ΔTₘ): Fit the curves to a sigmoidal dose-response equation to determine the melting temperature (Tₘ) for each condition. The difference in Tₘ between the compound- and vehicle-treated samples is the thermal shift (ΔTₘ). A positive ΔTₘ confirms target stabilization.
Table 2: Example CETSA™ Data for a Target Kinase
| Treatment | Tₘ (°C) | ΔTₘ (°C) |
| Vehicle (DMSO) | 52.1 | - |
| 10 µM Compound | 56.8 | +4.7 |
Concluding Remarks
The protocols outlined in this guide provide a robust, logical, and technically sound pathway for the initial characterization of this compound as a potential kinase inhibitor. Positive results from this workflow—specifically, a potent biochemical IC₅₀ against a particular kinase and a corresponding thermal shift in a cellular context—would establish a strong foundation for further preclinical development, including selectivity profiling, cell-based functional assays, and pharmacokinetic studies.
References
-
Zhao, Y., et al. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
ADP Glo Protocol. (Source not formally attributed). [Link]
-
ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
-
Almqvist, H. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
La Morte, V. J., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
National Institutes of Health. Kinase Screening and Profiling : Methods and Protocols. [Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
Martinez Molina, D., & Nordlund, P. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
-
Adriaenssens, E. In vitro kinase assay. Protocols.io. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Sridhar, G., et al. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
-
Sridhar, G., et al. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Yu, Z., et al. A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Semantic Scholar. [Link]
-
World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [Link]
-
PubMed. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. [Link]
-
Piermarini, P. M., et al. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel. PMC - NIH. [Link]
-
ResearchGate. Synthesis and biological activity of 5-nitrofuran-containing (1, 3, 4-thiadiazol-2-yl) piperazine moieties as a new type of anti-Helicobacter pylori heterocycles. [Link]
-
Lombardo, L. J., et al. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
- Google Patents.
Sources
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. content.protocols.io [content.protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. annualreviews.org [annualreviews.org]
- 15. pubs.acs.org [pubs.acs.org]
Protocols for Evaluating the Antimicrobial Efficacy of 5-Nitro-2-(piperazin-1-YL)pyrimidine
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the in vitro evaluation of the antimicrobial properties of 5-Nitro-2-(piperazin-1-YL)pyrimidine, a heterocyclic compound incorporating a nitro-substituted pyrimidine core and a piperazine moiety. Pyrimidine and piperazine scaffolds are foundational in medicinal chemistry, known to impart a wide range of biological activities, including antimicrobial effects.[1][2][3] The presence of a nitro group suggests a potential mechanism of action involving bioreductive activation by microbial enzymes, a pathway utilized by several established antimicrobial agents.[4][5] This guide is intended for researchers in microbiology, drug discovery, and infectious disease, offering detailed, step-by-step protocols for determining the compound's spectrum of activity and potency against a panel of clinically relevant bacteria and fungi. Methodologies are grounded in the international standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]
Introduction: Scientific Rationale and Compound Profile
The increasing prevalence of multidrug-resistant (MDR) pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action.[8] The chemical architecture of this compound presents a compelling starting point for investigation.
-
The Pyrimidine Scaffold: As a core component of nucleobases, the pyrimidine ring is a "privileged scaffold" in drug design, and its derivatives are known to possess broad biological activities.[2][9][10]
-
The Piperazine Moiety: This functional group is frequently incorporated into therapeutic agents to improve pharmacokinetic properties and is a key component in many compounds with demonstrated antimicrobial efficacy.[11][12][13]
-
The Nitroaromatic Group: The electron-withdrawing nitro group is a critical pharmacophore in several classes of antibiotics (e.g., nitrofurans, nitroimidazoles).[5][14] Its efficacy is often linked to its role as a prodrug. In the low-oxygen, high-electron-flux environment of many microbial cells, the nitro group can undergo enzymatic reduction by nitroreductases. This process generates reactive nitrogen intermediates, such as nitroso and hydroxylamine species, or a nitro radical anion, which can induce widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.[4][5]
This proposed mechanism provides a strong rationale for investigating this compound as a potential antimicrobial agent. The following protocols are designed to rigorously test this hypothesis.
Proposed Mechanism of Action
The antimicrobial activity of many nitro-containing compounds is dependent on their activation within the microbial cell.[5] This workflow visualizes the widely accepted model for this process.
Caption: Proposed bioreductive activation of a nitro-pyrimidine compound.
Preliminary Screening: Agar Disk Diffusion Assay
The disk diffusion method is a qualitative, cost-effective technique for initial screening of the compound's spectrum of activity. It is based on the principle that a compound-impregnated disk placed on an agar plate inoculated with a test organism will establish a concentration gradient, and the size of the resulting zone of growth inhibition will be proportional to the organism's susceptibility.
Materials
-
This compound (Test Compound)
-
Solvent (e.g., Dimethyl sulfoxide, DMSO)
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin)
-
Negative control disks (impregnated with solvent only)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile swabs, loops, and pipettes
-
Incubator (35-37°C)
Step-by-Step Protocol
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO). Ensure complete dissolution.
-
Disk Preparation: Aseptically apply a known volume (e.g., 10 µL) of the compound stock solution onto sterile blank paper disks to achieve a specific concentration per disk (e.g., 100 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment. Prepare solvent-only disks for the negative control.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. Suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure confluent growth.
-
Disk Application: Allow the plate surface to dry for 3-5 minutes. Aseptically place the prepared test compound disks, positive control disks, and negative control disks onto the agar surface, ensuring they are firmly in contact.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition (in mm) around each disk. A zone of inhibition around the test compound disk indicates activity. The solvent control should show no zone. Compare the zone size to the positive control as a preliminary gauge of potency.
Quantitative Analysis: Broth Microdilution for MIC Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][15] This method provides quantitative data on the compound's potency.
Overall Workflow for Antimicrobial Susceptibility Testing (AST)
Caption: General workflow for determining MIC and MBC/MFC values.
Protocol for Aerobic Bacteria (Adapted from CLSI M07[6][16])
-
Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a designated row.
-
Compound Dilution: Prepare a working solution of the test compound at 4x the highest desired final concentration. Add 100 µL of this solution to well 1. Then, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will receive no compound.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol for Yeasts (Adapted from CLSI M27[17])
The protocol is similar to the bacterial method with key modifications:
-
Medium: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.
-
Inoculum: Prepare the yeast suspension and dilute it to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Incubation: Incubate at 35°C for 24-48 hours, depending on the species.
-
MIC Endpoint: For many antifungals, the endpoint is defined as the concentration that causes a significant reduction in growth (e.g., 50% reduction) compared to the growth control, which can be determined visually or with a spectrophotometer.
Determining Bactericidal/Fungicidal Activity (MBC/MFC)
The MIC value indicates growth inhibition (stasis) but does not differentiate it from cell killing (cidal activity). The Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) is determined as a follow-on to the MIC test.
Step-by-Step Protocol
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the 10 µL aliquot onto a fresh, antibiotic-free agar plate (e.g., MHA for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 24-48 hours for fungi).
-
MBC/MFC Determination: After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum concentration.
Interpreting Results
-
Bactericidal/Fungicidal: If the MBC/MIC ratio is ≤ 4.
-
Bacteriostatic/Fungistatic: If the MBC/MIC ratio is > 4.
This distinction is critical for drug development, as cidal agents are often preferred for treating severe infections, especially in immunocompromised patients.
Data Presentation and Interpretation
Results should be recorded systematically. Below is an example table for summarizing data from multiple experiments.
| Microorganism | Strain ID | Compound | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| S. aureus | ATCC 29213 | This compound | 4 | 8 | Bactericidal |
| S. aureus | MRSA 43300 | This compound | 8 | 16 | Bactericidal |
| E. coli | ATCC 25922 | This compound | 32 | >128 | Bacteriostatic |
| P. aeruginosa | ATCC 27853 | This compound | >128 | N/A | Resistant |
| C. albicans | ATCC 90028 | This compound | 16 | 64 | Fungistatic |
| S. aureus | ATCC 29213 | Vancomycin (Control) | 1 | 2 | Bactericidal |
N/A: Not applicable
Essential Considerations and Troubleshooting
-
Compound Solubility: Poor aqueous solubility is a common challenge. The compound must remain dissolved in the test medium. If precipitation is observed, consider using a co-solvent like DMSO, but ensure the final solvent concentration is low (typically ≤1%) and does not affect microbial growth.[16] Always run a solvent toxicity control.
-
Quality Control: Routinely test reference strains with known MIC values for standard antibiotics (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to validate the accuracy and reproducibility of the testing procedure.[17]
-
Inoculum Density: The accuracy of susceptibility tests is highly dependent on using an inoculum of the correct density. Always prepare fresh inocula and standardize them carefully.
-
Cytotoxicity: A compound that shows potent antimicrobial activity should subsequently be tested for cytotoxicity against mammalian cell lines to determine its therapeutic index.
References
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link][18][19]
-
European Society of Clinical Microbiology and Infectious Diseases (ESCMID). EUCAST - European Committee on Antimicrobial Susceptibility Testing. ESCMID Website. Available at: [Link][20]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI Website. Available at: [Link][6][15]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. EUCAST Website. Available at: [Link][7]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents. EUCAST Website. Available at: [Link][21]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST Website. Available at: [Link][17]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD Website. Available at: [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI Website. Available at: [Link][22]
-
Thriveni, K.S., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. Available at: [Link][11][23]
-
Foroumadi, A., et al. (2003). Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones. European Journal of Medicinal Chemistry. Available at: [Link][24]
-
Stuper-Szablewska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available at: [Link][4]
-
Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link][12]
-
Verbitskiy, E.V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][14]
-
Patel, N.B., et al. (2012). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Journal of Saudi Chemical Society. Available at: [Link][1]
-
Sirous, H., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. Available at: [Link][25]
-
Danagulyan, G.G., et al. (2021). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link][3]
-
Gali, V.L., et al. (2023). Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. Results in Chemistry. Available at: [Link][26]
-
Kulkarni, S.D., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Molecular Diversity. Available at: [Link][13]
-
Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. Available at: [Link][5]
-
Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. Available at: [Link][27]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link][9]
-
Fayed, E.A.A., et al. (2013). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link][10]
-
Liu, M., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances. Available at: [Link][8]
-
Kelty, M.T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. Available at: [Link][28]
-
Wang, C., et al. (2020). Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl). Molecules. Available at: [Link][16]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. szu.gov.cz [szu.gov.cz]
- 18. journals.asm.org [journals.asm.org]
- 19. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ESCMID: EUCAST [escmid.org]
- 21. EUCAST: Guidance Documents [eucast.org]
- 22. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and in vitro antibacterial evaluation of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl] piperazinyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for the In Vitro Anticancer Evaluation of 5-Nitro-2-(piperazin-1-yl)pyrimidine on Human Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the preclinical evaluation of 5-Nitro-2-(piperazin-1-yl)pyrimidine (Compound NPP) , a novel heterocyclic compound with therapeutic potential. Pyrimidine and piperazine moieties are recognized as "privileged scaffolds" in medicinal chemistry, frequently appearing in molecules with significant anticancer activity.[1][2][3] This guide outlines an integrated, multi-phase experimental workflow designed to rigorously assess the cytotoxic and mechanistic properties of Compound NPP. We present detailed, field-proven protocols for cytotoxicity screening, cell cycle analysis, and apoptosis induction, supported by the scientific rationale behind each experimental choice. The objective is to provide a self-validating framework that enables researchers to generate robust, publication-quality data on the compound's anticancer profile.
Introduction and Scientific Rationale
The pyrimidine ring is a cornerstone of numerous biologically active compounds, including several FDA-approved anticancer drugs. Its structural similarity to the nucleobases of DNA and RNA allows it to function as a ligand for a wide array of biological receptors and enzymes.[1] When combined with a piperazine ring—a group known to improve solubility and cell permeability—the resulting derivatives often exhibit potent and selective anticancer properties.[2][3]
Based on the structure of Compound NPP and extensive literature on related pyrimidine derivatives, we hypothesize a mechanism of action involving the disruption of cell cycle progression and the induction of programmed cell death (apoptosis).[1][2] Many pyrimidine-based compounds function as kinase inhibitors, targeting enzymes like Cyclin-Dependent Kinases (CDKs) or Tyrosine Kinases (TKs) that are critical for cell cycle transitions and proliferation signaling.[1] Inhibition of these pathways can lead to cell cycle arrest, providing a window for apoptotic machinery to eliminate the cancerous cells.
This application note details a logical, three-phase workflow to test this hypothesis.
Integrated Experimental Workflow
A systematic evaluation is crucial to characterize the anticancer profile of a novel compound. We propose a tiered approach, moving from broad screening to detailed mechanistic studies. This ensures that resources are focused on the most promising leads and that the resulting data tells a coherent story.
Figure 1: Proposed workflow for evaluating Compound NPP.
Data Presentation: Summarizing Anticancer Activity
Clear data presentation is essential for interpretation and comparison. The following tables represent hypothetical outcomes from the proposed experimental workflow, demonstrating how to structure results for maximum clarity.
Table 1: Hypothetical IC₅₀ Values of Compound NPP
This table summarizes the potency and selectivity of Compound NPP. The IC₅₀ value is the concentration of the drug required to inhibit the growth of 50% of the cell population. A lower IC₅₀ indicates higher potency. Including a non-cancerous cell line (e.g., MCF-10A) is critical for assessing tumor specificity.[4]
| Cell Line | Cancer Type | IC₅₀ (µM) of Compound NPP | IC₅₀ (µM) of Doxorubicin (Control) |
| MCF-7 | Breast (ER+) | 5.2 ± 0.4 | 0.8 ± 0.1 |
| MDA-MB-231 | Breast (Triple Negative) | 3.8 ± 0.3 | 0.5 ± 0.08 |
| HCT-116 | Colon | 8.1 ± 0.6 | 1.2 ± 0.2 |
| A549 | Lung | 15.7 ± 1.1 | 2.5 ± 0.3 |
| MCF-10A | Non-tumorigenic Breast | > 50 | 9.8 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Effect of Compound NPP on Cell Cycle Distribution in MDA-MB-231 Cells
This table illustrates the impact of Compound NPP on cell cycle progression. A significant increase in the percentage of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint.
| Treatment | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (0.1% DMSO) | 55.1 ± 2.5 | 24.3 ± 1.8 | 20.6 ± 1.5 |
| Compound NPP (5 µM) | 15.4 ± 1.2 | 10.5 ± 0.9 | 74.1 ± 3.1 |
Cells were treated for 24 hours before analysis by flow cytometry.
Table 3: Hypothetical Induction of Apoptosis by Compound NPP in MDA-MB-231 Cells
This table quantifies the mode of cell death. A significant increase in the Annexin V positive populations confirms that Compound NPP induces apoptosis.
| Treatment | % Live Cells (Annexin V⁻/PI⁻) | % Early Apoptotic (Annexin V⁺/PI⁻) | % Late Apoptotic/Necrotic (Annexin V⁺/PI⁺) |
| Vehicle Control (0.1% DMSO) | 94.2 ± 1.1 | 3.1 ± 0.4 | 2.7 ± 0.3 |
| Compound NPP (5 µM) | 48.5 ± 3.5 | 35.8 ± 2.9 | 15.7 ± 1.8 |
Cells were treated for 48 hours before staining and analysis by flow cytometry.
Detailed Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls and clear, quantifiable endpoints.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5] In viable cells, mitochondrial reductase enzymes convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[6]
Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin and perform a cell count.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: This density ensures that cells are in a logarithmic growth phase and do not become over-confluent during the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of Compound NPP in culture medium from a 10 mM DMSO master stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium or vehicle control (0.1% DMSO) to the appropriate wells. Include "medium only" wells as a background control.
-
Incubate for 48-72 hours.
-
Rationale: A 48-72 hour incubation period is typically sufficient for antiproliferative effects to manifest.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.
-
-
Formazan Solubilization & Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining & Flow Cytometry
Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[7] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[8] Cells in G2/M phase have twice the DNA content (4n) of cells in G0/G1 phase (2n), and thus will have twice the fluorescence intensity.
Methodology:
-
Cell Culture and Treatment:
-
Seed 1x10⁶ cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Compound NPP at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Rationale: Ethanol fixation permeabilizes the cell membrane, allowing the dye to enter, and preserves the cellular structure.[9]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of staining solution containing:
-
Propidium Iodide (50 µg/mL)
-
RNase A (100 µg/mL) in PBS
-
-
Rationale: RNase A is essential to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[9]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the appropriate channel (e.g., PE-Texas Red).
-
Collect at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to gate on single cells and model the cell cycle distribution to obtain percentages for G0/G1, S, and G2/M phases.
-
Protocol 3: Assessment of Apoptosis by Annexin V/PI Staining
Principle: This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[10] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells.[11] Propidium Iodide is used concurrently to identify cells that have lost membrane integrity (late apoptotic/necrotic).
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with Compound NPP at its IC₅₀ concentration for a relevant time point (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) and harvest the adherent cells. Combine them to ensure all apoptotic cells are collected.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Rationale: The binding of Annexin V to PS is calcium-dependent, so a specific binding buffer containing Ca²⁺ is required.[11]
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL stock).
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze immediately on a flow cytometer.
-
Use a dot plot to visualize the four populations:
-
Lower-Left Quadrant (Annexin V⁻/PI⁻): Live cells
-
Lower-Right Quadrant (Annexin V⁺/PI⁻): Early apoptotic cells
-
Upper-Right Quadrant (Annexin V⁺/PI⁺): Late apoptotic or necrotic cells
-
Upper-Left Quadrant (Annexin V⁻/PI⁺): Necrotic cells (often debris)
-
-
Hypothetical Mechanism of Action Pathway
Based on the expected results (G2/M arrest and apoptosis), a plausible signaling pathway for Compound NPP is the inhibition of a key G2/M checkpoint kinase, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.
Figure 2: Plausible signaling pathway for Compound NPP.
References
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of Molecular Structure. [Link]
-
Sochacka-Ćwikła, A., et al. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Yadav, P. N., et al. (2021). Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). ResearchGate. [Link]
-
Kłak, J., et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. PLoS ONE. [Link]
-
Al-Ostath, O. A., et al. (2022). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Molecules. [Link]
-
Velihina, Y. S., et al. (2016). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][12]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica. [Link]
-
Borics, A., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]
-
Patel, H., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Rial-Sebbag, E., & Tost J. (2020). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Ecancermedicalscience. [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use? BMG Labtech. [Link]
-
Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Drug Design. [Link]
-
Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Bio-protocol. (2017). NCI Anticancer Screening In Vitro. Bio-protocol. [Link]
-
Patel, H., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research. [Link]
-
ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Molecular Medicine. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. URMC Flow Cytometry Core. [Link]
-
ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell... ResearchGate. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
Sources
- 1. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 2. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined below, you can enhance your reaction yields, improve product purity, and streamline your synthetic workflow.
The primary route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and piperazine. The potent electron-withdrawing effect of the nitro group at the 5-position significantly activates the C2-position of the pyrimidine ring towards nucleophilic attack.[1][2] However, this heightened reactivity, coupled with the difunctional nature of piperazine, presents a unique set of challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction yields a significant amount of an insoluble, high-melting point byproduct. How can I identify and prevent its formation?
Answer:
This is a classic challenge in reactions involving piperazine and is most likely due to the formation of the disubstituted byproduct, 1,4-bis(5-nitro-2-pyrimidyl)piperazine .
-
Causality: Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic. After the initial successful SNAr reaction to form the desired monosubstituted product, the second nitrogen on the piperazine ring of your product can act as a nucleophile and react with another molecule of 2-chloro-5-nitropyrimidine present in the reaction mixture. This leads to the symmetrical disubstituted byproduct, which is often less soluble and can complicate purification.
-
Troubleshooting Strategies:
-
Molar Ratio Adjustment: Employing a large excess of piperazine (typically 5-10 equivalents) is the most straightforward strategy.[3] This statistically favors the reaction of 2-chloro-5-nitropyrimidine with a fresh piperazine molecule rather than the already-reacted product.
-
Use of a Protecting Group: For more controlled synthesis, especially on a larger scale, consider using a monoprotected piperazine, such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine). The Boc group protects one of the nitrogens, ensuring only monosubstitution occurs. The Boc group can be subsequently removed under acidic conditions to yield the final product.
-
In-situ Protonation: Piperazine can be protonated in situ to reduce the nucleophilicity of one of the nitrogen atoms.[4] By using a piperazine salt (e.g., piperazine dihydrochloride) and a base to liberate the free base in a controlled manner, you can modulate the concentration of the reactive nucleophile.
-
| Strategy | Advantages | Disadvantages |
| Excess Piperazine | Simple, one-step reaction. | Requires removal of a large amount of excess reagent during workup. |
| N-Boc-piperazine | High selectivity for monosubstitution. | Adds two steps to the synthesis (protection and deprotection). |
| In-situ Protonation | Cost-effective, one-pot procedure. | Requires careful control of pH and reaction conditions. |
Question 2: The reaction is very fast and turns dark, and I'm getting low yields of the desired product. What's happening and how can I optimize the reaction conditions?
Answer:
The rapid, exothermic nature of this SNAr reaction, while seemingly advantageous, can lead to side reactions and degradation if not properly controlled. The electron-deficient pyrimidine ring is highly activated by the nitro group, making it very susceptible to nucleophilic attack.[1][2][5]
-
Causality: Uncontrolled temperature spikes can lead to the formation of unidentified byproducts and decomposition of the starting materials or the product. The dark coloration is often indicative of such degradation pathways.
-
Troubleshooting & Optimization:
-
Temperature Control: Maintain a low reaction temperature, especially during the initial addition of reagents. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common practice.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for SNAr reactions as they can solvate the intermediate Meisenheimer complex.[1] However, for very reactive systems, a less polar solvent like Tetrahydrofuran (THF) or acetonitrile might offer better control.
-
Role of the Base: A base is often used to scavenge the HCl generated during the reaction. Common choices include triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). The base can also influence the nucleophilicity of piperazine. Use a non-nucleophilic, sterically hindered base to avoid its competition with piperazine in attacking the pyrimidine ring.
-
Monitoring Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs.[6]
-
Question 3: I'm struggling with the purification of my product. What are the best methods to isolate pure this compound?
Answer:
Purification can be challenging due to the presence of excess piperazine, the disubstituted byproduct, and potentially other impurities. A multi-step purification strategy is often necessary.
-
Purification Workflow:
-
Initial Workup: After the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help remove any acidic impurities.[6]
-
Removal of Excess Piperazine: Piperazine has some water solubility, so repeated aqueous washes can help remove a significant portion of the excess. An acid wash (e.g., with dilute HCl) can be used to extract the basic piperazine into the aqueous layer. However, be aware that your product is also basic and may be extracted as well. Careful pH control is crucial.
-
Crystallization: Recrystallization is an effective method for purifying the final product. Suitable solvent systems include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography on silica gel is a reliable option. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can effectively separate the desired product from less polar impurities and the more polar disubstituted byproduct.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This involves two main steps:
-
Nucleophilic Attack: The nucleophilic nitrogen of piperazine attacks the electron-deficient C2 carbon of the 2-chloro-5-nitropyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[5][7]
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the departure of the chloride leaving group.
Q2: Can I use a different leaving group on the pyrimidine ring?
Yes, other halogens can be used. The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[1] While 2-fluoro-5-nitropyrimidine would be more reactive, 2-chloro-5-nitropyrimidine is often used due to its availability and cost-effectiveness. The high activation provided by the nitro group generally makes the chloro-derivative sufficiently reactive for this synthesis.
Q3: What are the safety considerations for this synthesis?
-
Starting Materials: 2-chloro-5-nitropyrimidine is a toxic and irritant solid. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents: Piperazine is corrosive and can cause burns. Avoid inhalation and skin contact.
-
Solvents: The organic solvents used in this synthesis are flammable. Work away from ignition sources.
-
Reaction: The reaction can be exothermic. Use an ice bath to control the temperature, especially during reagent addition.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-chloro-5-nitropyrimidine
-
Piperazine (anhydrous)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
To this solution, add triethylamine (1.5 equivalents).
-
In a separate flask, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the solution of 2-chloro-5-nitropyrimidine to the cooled piperazine solution dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).
References
-
Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv. (n.d.). Retrieved from [Link]
- Method for preparing 2-chloro-5-nitropyridine. (2011). Google Patents.
- Preparation method of 2-chloro-5-nitropyridine. (2020). Google Patents.
- Preparation method of high-yield 2-chloro-5-nitropyridine. (2019). Google Patents.
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). ResearchGate. Retrieved from [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). MDPI. Retrieved from [Link]
- Preparation method of 5-nitro-2-aminopyridine. (2015). Google Patents.
-
Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). National Institutes of Health. Retrieved from [Link]
-
General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. (n.d.). ResearchGate. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022). ACS Publications. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Institutes of Health. Retrieved from [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SNAr of bromoporphyrin 2 with piperazine (10b) in DMF. (n.d.). ResearchGate. Retrieved from [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019). MDPI. Retrieved from [Link]
-
Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021). Chemistry LibreTexts. Retrieved from [Link]
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008). Google Patents.
-
Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. (2022). National Institutes of Health. Retrieved from [Link]
-
A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. (2025). ResearchGate. Retrieved from [Link]
-
5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2022). MDPI. Retrieved from [Link]
- Process for preparing 1,4-disubstituted piperazines. (1972). Google Patents.
Sources
Technical Support Center: Synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help improve synthesis yield and purity.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and piperazine. The electron-withdrawing nature of the nitro group and the inherent electron deficiency of the pyrimidine ring facilitate this reaction. However, achieving high yields and purity can be challenging due to potential side reactions and suboptimal reaction conditions. This guide will address common issues and provide solutions grounded in mechanistic principles.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield of my desired product, or the reaction is not proceeding to completion. What are the likely causes and how can I resolve this?
A: Low or no yield in the SNAr reaction for synthesizing this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Cause 1: Inactive Starting Material: The 2-chloro-5-nitropyrimidine may have degraded, especially if it is old or has been stored improperly.
-
Solution: Assess the purity of your 2-chloro-5-nitropyrimidine using techniques like NMR or melting point analysis. If purity is questionable, consider purification by recrystallization or purchase a fresh batch.
-
-
Cause 2: Insufficient Nucleophilicity of Piperazine: While piperazine is a good nucleophile, its reactivity can be hampered if it is protonated.
-
Solution: Ensure the reaction is carried out under basic conditions to deprotonate the piperazine and increase its nucleophilicity. The choice and amount of base are critical. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used.
-
-
Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures, or side reactions could be favored at excessively high temperatures.
-
Solution: The reaction is typically conducted at a moderately elevated temperature. A good starting point is between 60-80 °C. If the reaction is sluggish, a gradual increase in temperature can be beneficial. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Cause 4: Inappropriate Solvent: The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.
-
Solution: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally effective for SNAr reactions. In some cases, protic solvents like ethanol or even water can be used, particularly with a suitable base.[1]
-
Problem 2: Formation of a Significant Amount of Bis-Substituted Byproduct
Q: My final product is contaminated with a significant amount of 1,4-bis(5-nitropyrimidin-2-yl)piperazine. How can I minimize the formation of this byproduct?
A: The formation of the bis-substituted byproduct is a common issue and is a direct consequence of the two secondary amine groups in piperazine.
-
Cause: Stoichiometry of Piperazine: Using a large excess of piperazine is the most effective way to favor monosubstitution over disubstitution.
-
Solution: Employ a significant excess of piperazine, typically 3 to 5 equivalents, relative to 2-chloro-5-nitropyrimidine. This ensures that a molecule of 2-chloro-5-nitropyrimidine is more likely to react with a fresh molecule of piperazine rather than the already substituted product.
-
-
Workflow for Minimizing Bis-Substitution:
Caption: Workflow to minimize bis-substitution.
Problem 3: Product Purification Challenges
Q: I am having difficulty purifying my product. It is an oil, or it co-elutes with impurities during chromatography.
A: Purification can indeed be challenging, especially if the product is not a crystalline solid.
-
Issue 1: Product is an Oil: this compound can sometimes be isolated as an oil, making handling and purification difficult.
-
Solution: Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal if available, or triturating with a non-polar solvent like hexane or diethyl ether. If it remains an oil, column chromatography is the most effective purification method.
-
-
Issue 2: Co-elution of Impurities: The product and the bis-substituted byproduct may have similar polarities, leading to difficult separation by column chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Use a shallow solvent gradient during column chromatography to improve separation. A solvent system of ethyl acetate/hexane or dichloromethane/methanol is a good starting point.
-
Acid-Base Extraction: The desired product has a basic piperazine nitrogen, while the bis-substituted byproduct is less basic. You can potentially use this difference for an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The desired product should move to the aqueous layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A1: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are:
-
Nucleophilic Attack: The piperazine acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This carbon is activated by the electron-withdrawing nitro group at the 5-position and the electronegative nitrogen atoms within the pyrimidine ring.
-
Formation of a Meisenheimer Complex: The initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and the nitro group.[2]
-
Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Nitro-2-(piperazin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions for higher yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution reaction. In this process, the electron-deficient pyrimidine ring, activated by the strongly electron-withdrawing nitro group at the C5 position, readily undergoes substitution at the C2 position by the nucleophilic piperazine. The most common starting material is a 2-substituted pyrimidine where the substituent is a good leaving group, such as a halogen (e.g., 2-chloropyrimidine).
The reaction's success hinges on a careful balance of reactant stoichiometry, solvent polarity, temperature, and reaction time. This guide will walk you through the critical parameters and provide solutions to common challenges.
General Reaction Scheme
The fundamental transformation is the displacement of a leaving group (X) from the 2-position of the 5-nitropyrimidine ring by piperazine.
Caption: General SNAr for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nitro group in this reaction?
The nitro group (-NO₂) is a powerful electron-withdrawing group. Its presence at the 5-position of the pyrimidine ring is crucial for activating the ring towards nucleophilic attack. It does so by resonance and inductive effects, which delocalize the negative charge of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, thereby stabilizing it and lowering the activation energy of the reaction.
Q2: What are the most common starting materials?
The most common starting materials are 2-halo-5-nitropyrimidines, with 2-chloro-5-nitropyrimidine being a frequent choice due to its commercial availability and appropriate reactivity. Piperazine is the nucleophile. It's important to use anhydrous piperazine to avoid side reactions.
Q3: Why is a base sometimes used in this reaction?
A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often added to scavenge the acid (e.g., HCl if starting from 2-chloropyrimidine) generated during the reaction. This prevents the protonation of piperazine, which would render it non-nucleophilic. In some protocols using a large excess of piperazine, an external base may not be necessary as piperazine itself can act as the acid scavenger.
Q4: What is the expected outcome of a successful reaction?
A successful reaction will result in the formation of this compound as the major product. On a Thin Layer Chromatography (TLC) plate, you should observe the consumption of the starting 2-halo-5-nitropyrimidine and the appearance of a new, more polar spot corresponding to the product. The product is typically a yellow solid.
Troubleshooting Guide
Problem 1: Low or No Product Formation
Symptoms:
-
TLC analysis shows only the starting material spot.
-
No significant change in the reaction mixture's appearance over time.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Reactants | Impurities in starting materials can inhibit the reaction. Piperazine can absorb atmospheric CO₂ and water. | Ensure the purity of 2-halo-5-nitropyrimidine. Use freshly opened or properly stored anhydrous piperazine. |
| Insufficient Activation | The reaction temperature may be too low to overcome the activation energy barrier. | Gradually increase the reaction temperature in 10-20°C increments, monitoring by TLC. Refluxing in a suitable solvent is often effective.[1][2] |
| Protonated Nucleophile | If no base is used, the generated acid will protonate the piperazine, deactivating it. | Add 1.1-1.5 equivalents of a non-nucleophilic base like TEA or DIPEA to the reaction mixture. |
| Inappropriate Solvent | The solvent may not be suitable for the SNAr reaction, affecting the solubility of reactants and the stability of the intermediate. | Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN). Alcohols like ethanol can also be used.[1][2] |
Problem 2: Formation of Multiple Products (Low Purity)
Symptoms:
-
TLC shows multiple spots in addition to the starting material and desired product.
-
The isolated product has a broad melting point range or shows impurities in NMR or LC-MS analysis.
Possible Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Steps |
| Bis-substitution | The second nitrogen of piperazine can react with another molecule of 2-halo-5-nitropyrimidine, leading to a dimeric impurity. | Use a large excess of piperazine (3-5 equivalents) to favor the mono-substitution product. This statistically favors the reaction of the starting material with unreacted piperazine. |
| Hydrolysis of Starting Material | The presence of water can lead to the hydrolysis of the starting 2-halo-5-nitropyrimidine to form 5-nitropyrimidin-2-ol. | Use anhydrous solvents and reactants. Dry your glassware thoroughly before starting the reaction. |
| Decomposition | Prolonged heating at high temperatures can lead to the decomposition of the starting material or product. | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating. |
digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape="box", style="rounded", fontname="helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="helvetica", color="#5F6368"];// Nodes start [label="Reaction Issue", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_yield [label="Low or No Product"]; low_purity [label="Low Purity / Multiple Products"]; check_reactants [label="Verify Reactant Purity"]; increase_temp [label="Increase Temperature"]; add_base [label="Add Non-nucleophilic Base"]; change_solvent [label="Change to Polar Aprotic Solvent"]; excess_piperazine [label="Use Large Excess of Piperazine"]; anhydrous_conditions [label="Ensure Anhydrous Conditions"]; monitor_reaction [label="Monitor Reaction Closely by TLC"]; optimize_purification [label="Optimize Purification"];
// Edges start -> low_yield; start -> low_purity;
low_yield -> check_reactants [label="Possible Cause:\nInactive Reactants"]; low_yield -> increase_temp [label="Possible Cause:\nInsufficient Activation"]; low_yield -> add_base [label="Possible Cause:\nProtonated Nucleophile"]; low_yield -> change_solvent [label="Possible Cause:\nInappropriate Solvent"];
low_purity -> excess_piperazine [label="Possible Cause:\nBis-substitution"]; low_purity -> anhydrous_conditions [label="Possible Cause:\nHydrolysis"]; low_purity -> monitor_reaction [label="Possible Cause:\nDecomposition"]; low_purity -> optimize_purification [label="Issue:\nCo-eluting Impurities"]; }
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Representative Synthesis Protocol
This protocol is a general guideline based on analogous reactions and should be optimized for your specific laboratory conditions.[1][2]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 eq).
-
Reagent Addition: Add anhydrous piperazine (3.0 eq) followed by anhydrous ethanol (or DMF).
-
Base Addition: Add triethylamine (1.2 eq).
-
Reaction: Heat the mixture to reflux (for ethanol, approx. 78°C) and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC (see below for details).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
TLC Monitoring Protocol
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The polarity can be adjusted based on the observed separation.
-
Visualization: UV light (254 nm), where the aromatic pyrimidine ring will be visible. Staining with potassium permanganate can also be used.
-
Observations: The product, this compound, will have a lower Rf value (be more polar) than the starting 2-chloro-5-nitropyrimidine.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient elution is often effective. Start with a less polar mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 120 °C | To provide sufficient activation energy. Lower temperatures may lead to slow or incomplete reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine the optimal time. Prolonged times can lead to decomposition. |
| Piperazine Stoichiometry | 2 - 5 equivalents | An excess minimizes the formation of the bis-substituted byproduct. |
| Base Stoichiometry | 1.1 - 1.5 equivalents | To effectively scavenge the acid byproduct without interfering with the reaction. |
| Solvent | Ethanol, DMF, ACN, DMSO | Polar solvents are necessary to dissolve the reactants and stabilize the charged intermediate. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Bowler, K. et al. (2015). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Siddesh, M.B., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (n.d.). 0: The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. [Link]
Sources
"5-Nitro-2-(piperazin-1-YL)pyrimidine" stability and storage conditions
Welcome to the technical support guide for 5-Nitro-2-(piperazin-1-YL)pyrimidine (CAS No. 153466-03-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. As Senior Application Scientists, we have synthesized manufacturer data with fundamental chemical principles to provide you with a practical and reliable guide.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid this compound?
This is the most critical factor for maintaining the compound's integrity. Based on supplier recommendations, solid this compound should be stored under refrigerated and dry conditions.[1]
Core Recommendation: Store at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Causality: The combination of the electron-withdrawing nitro group and the pyrimidine ring makes the molecule susceptible to degradation. Refrigeration slows down the rate of any potential decomposition reactions. The requirement for dry storage indicates a potential sensitivity to hydrolysis. The parent compound, 2-(1-Piperazinyl)pyrimidine, is known to be air-sensitive, suggesting a risk of oxidation that is likely retained or enhanced in this nitro-substituted analogue.[2][3]
Q2: How should I store solutions of this compound?
Storing the compound in solution is not recommended for long periods. If you must store solutions, prepare them fresh for each experiment. For short-term storage (1-2 days), we advise the following:
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF).
-
Temperature: Store at -20°C or -80°C.
-
Atmosphere: Purge the headspace of the vial with inert gas before sealing.
-
Light: Protect from light by using amber vials or wrapping the container in foil.
-
Expert Insight: The piperazine moiety contains secondary amines which can be susceptible to oxidation. Furthermore, nitroaromatic compounds are often photosensitive. Storing in solution, especially in protic solvents, increases molecular mobility and the potential for interaction with trace impurities (water, oxygen), accelerating degradation.
Q3: My solid sample has changed color from a pale yellow to a darker yellow/brown. What does this mean?
A visible color change is a primary indicator of potential degradation. Nitroaromatic compounds are known to form colored byproducts upon decomposition, often through light-induced or thermal pathways.
-
Immediate Action: Do not assume the material is still suitable for your experiment, especially for sensitive quantitative assays. The purity is now questionable.
-
Troubleshooting: You should re-qualify the material using an appropriate analytical method (see Troubleshooting Guide below) before proceeding.
Q4: Is this compound sensitive to light or air?
While specific photostability and air-sensitivity studies for this exact molecule are not widely published, its chemical structure strongly suggests sensitivity to both.
-
Light Sensitivity: The nitro-pyrimidine system is an electron-deficient aromatic system, which is characteristic of photosensitive molecules. UV radiation can promote the formation of radical species or other degradation products.
-
Air Sensitivity: The parent molecule, 2-(1-Piperazinyl)pyrimidine, is documented as being air-sensitive.[2][3] The piperazine ring can be susceptible to oxidation. Therefore, it is best practice to handle this compound under an inert atmosphere and minimize its exposure to air.
Troubleshooting Guide: Stability Issues
Encountering an unexpected result in your experiment? Use this guide to troubleshoot potential issues related to compound stability.
Visual Inspection Protocol
-
Examine the Physical State: Check for any change in the solid's appearance compared to a fresh sample. Look for clumping, melting (at storage temperature), or discoloration.
-
Perform a Solubility Check: Attempt to dissolve a small, accurately weighed amount of the compound in a standard anhydrous solvent (e.g., DMSO). Incomplete dissolution or the presence of particulates in a sample that was previously fully soluble suggests the formation of insoluble degradation products.
Analytical Confirmation
If you suspect degradation, a simple visual check is insufficient. Confirm the purity and identity using one of the following methods:
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A degraded sample will typically show additional peaks or a significant decrease in the main peak's area percentage.
-
Mass Spectrometry (MS): Confirm the molecular weight of your sample. The presence of ions corresponding to potential degradation products (e.g., hydrolyzed or oxidized species) is a red flag.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the appearance of new signals or changes in the integration of existing signals, providing structural information about impurities.
Data Summary Table
| Parameter | Recommended Condition | Rationale | Source |
| Storage Temperature (Solid) | 2-8°C | Slows kinetic degradation. Required for cold-chain transport. | [1] |
| Storage Atmosphere | Sealed, dry, under inert gas (Ar, N₂) | Parent compound is air-sensitive; protects from moisture and oxidation. | [1][2][3] |
| Light Exposure | Protect from light | Nitroaromatic systems are often photosensitive. | General Chemical Principle |
| Storage Form (Long-Term) | Solid | Minimizes degradation pathways prevalent in solution. | Best Practice |
| Storage (Hydrochloride Salt) | Cool, dry place | Salt form may have different stability profile, but moisture protection is key. | [4] |
Experimental Workflow & Diagrams
Best Practices for Handling Solid Compound
This workflow minimizes exposure to atmospheric contaminants and ensures the compound's stability during experimental setup.
Caption: Workflow for handling solid this compound.
Troubleshooting Decision Tree
Use this logic tree if you suspect compound degradation during your experiment.
Caption: Decision tree for troubleshooting stability issues.
References
-
Research Journal of Pharmacy and Technology. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.[Link]
-
PubMed. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences.[Link]
-
ResearchGate. (PDF) Degradation of Pyrimidine Nucleotides.[Link]
-
PubChem. 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine.[Link]
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.[Link]
-
Acros Organics. 2-(1-Piperazinyl)pyrimidine - Safety Data Sheet.[Link]
-
Wikipedia. Pyrimidinylpiperazine.[Link]
-
PubChem. 1-(2-Pyrimidinyl)piperazine.[Link]
-
SAGECHEM LIMITED. this compound CAS NO.153466-03-6.[Link]
-
PMC. Piperazine skeleton in the structural modification of natural products: a review.[Link]
Sources
Technical Support Center: Synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine
Welcome to the technical support center for the synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical intermediate. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
I. Introduction to the Synthesis and its Challenges
The synthesis of this compound is a cornerstone reaction for the development of various pharmaceutical compounds. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyrimidine and piperazine. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate downstream applications and compromise final product purity. Understanding the origin and nature of these impurities is the first step toward effective control.[1][2]
The SNAr mechanism is facilitated by the electron-withdrawing nitro group, which activates the pyrimidine ring for nucleophilic attack by piperazine.[3][4] The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3][5] However, the bifunctional nature of piperazine and the reactivity of the starting materials can lead to undesired side reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis.
FAQ 1: What are the most common impurities I should expect?
The primary impurities in this synthesis can be categorized into three main groups:
-
Process-Related Impurities: These arise directly from the main reaction and its potential side reactions.
-
Starting Material-Related Impurities: Impurities present in the initial reactants.
-
Degradation Products: Resulting from the breakdown of reactants or products under reaction or storage conditions.[1][2]
A summary of the most probable impurities is provided in the table below:
| Impurity Name | Structure | Origin |
| Impurity A: 2-Chloro-5-nitropyrimidine | ![]() | Unreacted starting material |
| Impurity B: Piperazine | ![]() | Unreacted starting material |
| Impurity C: 1,4-bis(5-nitropyrimidin-2-yl)piperazine | ![]() | Process-related (Disubstitution) |
| Impurity D: 2-Hydroxy-5-nitropyrimidine | ![]() | Starting material impurity/hydrolysis |
| Impurity E: Unknown Byproducts | N/A | Side reactions, degradation |
FAQ 2: My reaction yield is low, and I have a significant amount of unreacted 2-chloro-5-nitropyrimidine. What could be the cause?
Low conversion is a frequent issue and can often be traced back to several factors:
-
Insufficient Reaction Time or Temperature: The SNAr reaction may require more forcing conditions to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.[6]
-
Base Stoichiometry: An appropriate base is often used to scavenge the HCl generated during the reaction. If the base is insufficient or its strength is inadequate, the reaction mixture will become acidic, protonating the piperazine and reducing its nucleophilicity.
-
Solvent Choice: The polarity and proticity of the solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are generally preferred as they can solvate the Meisenheimer complex.[6]
-
Purity of Piperazine: Water content in piperazine can lead to hydrolysis of the starting material. Ensure you are using anhydrous piperazine.
FAQ 3: I am observing a significant peak in my HPLC that I suspect is the disubstituted impurity (Impurity C). How can I minimize its formation?
The formation of 1,4-bis(5-nitropyrimidin-2-yl)piperazine (Impurity C) is a classic example of a common side reaction when using a symmetric bifunctional nucleophile like piperazine.[7] To minimize this:
-
Control Stoichiometry: Use a molar excess of piperazine relative to 2-chloro-5-nitropyrimidine. This statistically favors the monosubstitution product. A 2 to 5-fold excess is a good starting point.
-
Order of Addition: Adding the 2-chloro-5-nitropyrimidine solution slowly to the solution of piperazine can help maintain a high concentration of the nucleophile throughout the reaction, further suppressing the disubstitution.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the monosubstituted product, although this may come at the cost of a longer reaction time.
FAQ 4: My final product has a pink or reddish hue. What is the likely cause and how can I remove it?
The appearance of color in the final product often points to the presence of trace, highly conjugated impurities or degradation products.
-
Potential Cause: The nitro group on the pyrimidine ring is a strong chromophore. Trace impurities with extended conjugation can be intensely colored. This could also be due to oxidation or other degradation pathways.
-
Troubleshooting:
-
Recrystallization: This is the most effective method for removing colored impurities. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for crystallizing the desired product while leaving the colored impurities in the mother liquor.
-
Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can effectively adsorb colored impurities.
-
Column Chromatography: For more stubborn impurities, purification by silica gel column chromatography may be necessary.
-
III. Troubleshooting Guide
This section provides a more in-depth, systematic approach to resolving common issues.
Issue 1: Incomplete Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of remaining 2-chloro-5-nitropyrimidine.
-
Low isolated yield of the desired product.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for incomplete reaction.
Issue 2: Formation of Disubstitution Impurity (Impurity C)
Symptoms:
-
A significant peak corresponding to the mass of 1,4-bis(5-nitropyrimidin-2-yl)piperazine is observed in LC-MS.
-
The isolated product is difficult to purify.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for disubstitution.
Issue 3: Presence of Hydrolysis Impurity (Impurity D)
Symptoms:
-
A peak corresponding to 2-hydroxy-5-nitropyrimidine is detected.
-
This impurity can arise from water in the reaction mixture or as an impurity in the starting 2-chloro-5-nitropyrimidine.[8]
Workflow for Troubleshooting:
Sources
- 1. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 8. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solubility Issues for 5-Nitro-2-(piperazin-1-YL)pyrimidine
Welcome to the technical support center for 5-Nitro-2-(piperazin-1-YL)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. By understanding the physicochemical properties of this compound and applying systematic troubleshooting, you can ensure accurate and reproducible results in your assays.
Understanding the Molecule: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for troubleshooting its solubility. The presence of a nitro group, a pyrimidine ring, and a piperazine moiety all contribute to its solubility characteristics.
| Property | Value | Source |
| CAS Number | 153466-03-6 | [1][2] |
| Molecular Formula | C₈H₁₁N₅O₂ | [3] |
| Molecular Weight | 209.21 g/mol | [3] |
| Predicted pKa | 8.47 ± 0.10 (Basic) | [3] |
| Appearance | Likely a solid | Inferred from related compounds |
The predicted basic pKa of approximately 8.47 is a key parameter. This indicates that this compound is a weak base. Its solubility in aqueous solutions will, therefore, be highly dependent on the pH of the medium.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause?
A: The primary reason for poor solubility in neutral aqueous buffers is the compound's basic nature. With a predicted pKa of 8.47, at a pH of 7.4, a significant portion of the molecule will be in its neutral, less soluble form. To achieve a higher concentration in aqueous solutions, the pH of the buffer should be lowered.
Q2: What is the best organic solvent to prepare a stock solution of this compound?
A: While specific quantitative solubility data for this compound is not widely published, based on structurally similar nitroaromatic and piperazine-containing compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points for preparing concentrated stock solutions. For many nitro-substituted heterocyclic compounds, DMSO and DMF offer good solvating power.[4]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A: This is a common phenomenon known as "precipitation upon dilution" and occurs when the compound is highly soluble in the organic stock but poorly soluble in the final aqueous medium. Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of the compound in your assay.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO may keep the compound in solution. However, be mindful of the potential effects of the solvent on your biological system.
-
pH Adjustment of the Aqueous Buffer: As this is a basic compound, acidifying your aqueous buffer (e.g., to pH 5-6) before adding the DMSO stock can significantly increase the solubility of the protonated form.
-
Use of Excipients: For more challenging cases, consider the use of solubilizing agents such as cyclodextrins.
Q4: Can I heat the solution to aid dissolution?
A: Gentle warming (e.g., to 37°C) can be employed to aid dissolution, particularly in organic solvents like DMSO. However, the thermal stability of this compound should be considered. Prolonged exposure to high temperatures is not recommended without stability data. Sonication at room temperature is often a safer and effective alternative to heating.
Troubleshooting Guides & Experimental Protocols
Guide 1: Preparing a Concentrated Stock Solution in an Organic Solvent
This protocol outlines the steps for preparing a stock solution in DMSO or DMF.
Objective: To prepare a high-concentration stock solution for serial dilution into aqueous buffers.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO or DMF
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance and appropriate glassware
Protocol:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add a small volume of DMSO or DMF to the vial.
-
Dissolve: Vortex the mixture thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming can be applied if necessary, but avoid excessive heat.
-
Bring to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is advisable to seal the vials tightly and protect them from light.
Guide 2: Addressing Aqueous Solubility Issues
This guide provides a systematic approach to dissolving the compound in aqueous buffers for biological assays.
The Henderson-Hasselbalch Relationship for a Basic Compound:
For a basic compound like this compound, the relationship between pH, pKa, and the ratio of the protonated (soluble) and neutral (less soluble) forms is described by the Henderson-Hasselbalch equation. The solubility increases as the pH of the solution drops below the pKa.
Caption: pH effect on the solubility of a basic compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aqueous solubility.
Protocol for pH-Dependent Solubility Testing:
-
Prepare a Series of Buffers: Prepare a set of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add a known excess of this compound to a fixed volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantify: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (in mg/mL or mM) against the pH of the buffer.
References
-
Sorkun, M. C., Khetan, A., & Er, S. (2023). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Pharmaceuticals, 16(11), 1599. Available at: [Link]
-
Sagechem Limited. (n.d.). This compound CAS NO.153466-03-6. Retrieved from [Link]
Sources
- 1. 153466-03-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.153466-03-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 3. PYRIMIDINE, 5-NITRO-2-(1-PIPERAZINYL)- CAS#: 153466-03-6 [amp.chemicalbook.com]
- 4. ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes [mdpi.com]
Technical Support Center: Purification of 5-Nitro-2-(piperazin-1-yl)pyrimidine
Welcome to the technical support center for "5-Nitro-2-(piperazin-1-yl)pyrimidine." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to enhance the purity of your compound, ensuring the integrity of your subsequent experiments.
Part 1: Initial Product Isolation and Characterization
FAQ 1: My crude reaction product is a persistent oil or gum, not the expected solid. How should I proceed with isolation?
Answer:
This is a common issue, often caused by the presence of residual solvents, unreacted starting materials, or byproducts that depress the melting point of the mixture. The goal is to induce crystallization or precipitation.
Underlying Cause: The high polarity of the nitro and piperazine functional groups can lead to strong solvation, hindering the formation of a crystal lattice. Impurities can also act as "eutectic plasticizers."
Troubleshooting Protocol:
-
High-Vacuum Drying: Ensure all volatile solvents (like DMF, DMSO, or ethanol) are thoroughly removed.[1] Heating gently (e.g., 40-50 °C) under high vacuum can be effective, but monitor for thermal degradation.
-
Trituration: This technique involves repeatedly washing the crude oil with a solvent in which the desired product is insoluble, but the impurities are soluble.
-
Step 1: Select a non-polar solvent. Good starting points are diethyl ether, hexane, or pentane.
-
Step 2: Add a small volume of the chosen solvent to the crude oil.
-
Step 3: Vigorously stir or scratch the flask's inner surface with a glass rod. This introduces energy and nucleation sites, often inducing solidification.
-
Step 4: If the product solidifies, continue stirring to break up the solid into a fine powder.
-
Step 5: Decant or filter the solvent, and repeat the process 2-3 times.
-
-
Solvent-Induced Precipitation: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or methanol) and then add a poor solvent (an "anti-solvent" like hexane or diethyl ether) dropwise until the solution becomes cloudy, indicating the onset of precipitation. Allow the mixture to stand, often at a reduced temperature (0-4 °C), to maximize solid formation.
FAQ 2: What are the expected spectroscopic signatures (¹H NMR, ¹³C NMR) for pure this compound?
Answer:
Predicted ¹H NMR (in CDCl₃ or DMSO-d₆):
-
Pyrimidine Protons: Expect two singlets in the aromatic region (δ 8.5-9.5 ppm). The proton at C4 and C6 will be highly deshielded due to the electron-withdrawing nitro group and the pyrimidine ring nitrogens.
-
Piperazine Protons: Two distinct signals, likely broad singlets or multiplets, integrating to 4 protons each.
-
The four protons adjacent to the pyrimidine ring (N-CH₂) will be downfield (δ ~3.8-4.2 ppm).
-
The four protons at the other end of the piperazine ring (N-CH₂) will be slightly upfield (δ ~3.0-3.4 ppm).
-
-
N-H Proton (Piperazine): A broad singlet that may be exchangeable with D₂O, typically in the δ 1.5-3.0 ppm range, but its position can be highly variable depending on solvent and concentration.
Predicted ¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Pyrimidine Carbons:
-
C2 (attached to piperazine): ~160-165 ppm.
-
C4/C6: ~155-160 ppm.
-
C5 (attached to nitro group): ~130-140 ppm.
-
-
Piperazine Carbons:
-
Carbons adjacent to the pyrimidine: ~45-50 ppm.
-
Carbons distal to the pyrimidine: ~43-48 ppm.
-
FAQ 3: What are the likely impurities I should be looking for in my initial analysis?
Answer:
The most common impurities are derived from the starting materials and potential side reactions of the synthetic route. A typical synthesis involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on 2-chloro-5-nitropyrimidine with piperazine.
Common Impurities:
-
Unreacted 2-chloro-5-nitropyrimidine: Can be identified by its characteristic signals in the NMR and its distinct spot on a TLC plate.
-
Unreacted Piperazine: Often water-soluble and can be removed with an aqueous wash, but may persist as a salt.
-
1,4-bis(5-nitropyrimidin-2-yl)piperazine: A common byproduct where both nitrogen atoms of piperazine have reacted. This impurity will have a more complex NMR spectrum and a different mass in LC-MS analysis.
-
Solvent Residues: High boiling point solvents like DMF or DMSO are common culprits.
Workflow for Impurity Identification:
Caption: Workflow for initial impurity analysis.
Part 2: Purification Strategies
FAQ 4: How do I select an appropriate solvent system for recrystallization?
Answer:
The principle of recrystallization is to find a solvent that dissolves the compound well at an elevated temperature but poorly at a lower temperature.
Solvent Selection Protocol:
-
Solubility Testing:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small volume (0.5-1 mL) of different solvents, covering a range of polarities (see table below).
-
Observe solubility at room temperature. A good solvent will show poor solubility.
-
Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound upon heating.
-
Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of well-defined crystals.
-
Table 1: Potential Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for polar compounds.[1] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer different solubility. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for nitrogen-containing heterocycles. |
| Ethyl Acetate | Medium Polarity | 77 | Good for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | May be useful if the compound is less polar. |
| Water | Very Polar | 100 | Unlikely to be a good single solvent but can be used as an anti-solvent with a polar organic solvent. |
FAQ 5: My recrystallization attempt resulted in "oiling out" or very poor recovery. What are the troubleshooting steps?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, typically because the boiling point of the solvent is higher than the melting point of the impure compound. Poor recovery often means the compound is too soluble even at low temperatures.
Troubleshooting Flowchart:
Caption: Decision tree for troubleshooting recrystallization.
FAQ 6: When is column chromatography the better choice, and what are the recommended starting conditions?
Answer:
Column chromatography is preferred when recrystallization fails, when impurities have very similar solubility profiles to the product, or when a very high purity (>99.5%) is required.
Choosing the Right Technique:
-
Normal-Phase (Silica Gel): This is the most common method. The stationary phase is polar (silica), and the mobile phase is non-polar. More polar compounds elute more slowly. Given the polar nature of your compound, it will likely require a relatively polar mobile phase.
-
Reversed-Phase (C18 Silica): The stationary phase is non-polar (C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often used in preparative HPLC systems for final polishing.[2]
Table 2: Starting Conditions for Column Chromatography
| Technique | Stationary Phase | Mobile Phase (Gradient) | Detection |
| Flash Chromatography | Silica Gel (230-400 mesh) | Start with 100% Dichloromethane (DCM), gradually increasing the percentage of Methanol (0-20%).[2] | TLC with UV visualization (254 nm) |
| Preparative HPLC | C18 Silica | Start with 95:5 Water:Acetonitrile, increasing to 100% Acetonitrile. A small amount of formic acid or TFA (0.1%) can improve peak shape. | UV detector (e.g., 254 nm) |
Part 3: Addressing Persistent Purity Issues
FAQ 7: After multiple purifications, my product purity is stagnant at ~95%. What could be the persistent impurity?
Answer:
If standard purification methods fail to improve purity, you are likely dealing with an impurity that has very similar physical and chemical properties to your product.
Potential Culprits:
-
Positional Isomers: If the synthesis could potentially lead to substitution at other positions on the pyrimidine ring, these isomers can be very difficult to separate. Re-evaluate the regioselectivity of your synthesis.
-
N-oxide Formation: The piperazine nitrogens can sometimes be oxidized, leading to an N-oxide derivative with similar polarity.
-
Residual Protected Piperazine: If a protected piperazine (e.g., Boc-piperazine) was used, incomplete deprotection can leave a persistent, structurally similar impurity.
Advanced Purification Strategies:
-
Preparative HPLC: This offers the highest resolution for separating closely related compounds.[2] Experiment with different solvent systems (e.g., methanol/water vs. acetonitrile/water) and pH modifiers.
-
Derivative Formation: Temporarily convert your product into a derivative (e.g., by reacting the secondary amine of the piperazine with a protecting group). The derivative will have different physical properties, potentially allowing for easier purification. The protecting group is then removed in a final step.
FAQ 8: I suspect my compound is degrading during purification or storage. What are the stability considerations?
Answer:
Nitroaromatic compounds can be sensitive to light and strong bases. The piperazine moiety can be susceptible to oxidation.
Potential Degradation Pathways:
-
Photodecomposition: Nitroaromatic compounds can be light-sensitive. Always store the compound in amber vials and minimize exposure to direct light during experiments.
-
Hydrolysis: While less common for this specific linkage, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage of the pyrimidine-piperazine bond.
-
Oxidation: The secondary amine in the piperazine ring is susceptible to air oxidation over long-term storage.
Recommendations for Stability:
-
Storage: Store the solid product at a low temperature (-20 °C), under an inert atmosphere (argon or nitrogen), and protected from light.
-
Purification: Avoid unnecessarily harsh conditions. Use freshly distilled solvents and maintain a neutral pH unless performing an acid-base extraction.
Part 4: Advanced Purification Techniques
FAQ 9: How can I perform an acid-base extraction to purify my compound?
Answer:
The basic nitrogen atoms of the piperazine ring allow for purification by acid-base extraction. This method is excellent for removing non-basic organic impurities.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic "this compound" will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.
-
Wash the Organic Layer (Optional): The combined organic layers can be discarded or washed further to recover any non-basic byproducts.
-
Basification: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH 8-9).[3]
-
Back-Extraction: The deprotonated, neutral product will now be insoluble in the aqueous layer and can be extracted back into an organic solvent (DCM or ethyl acetate). Repeat this extraction 3 times.
-
Final Steps: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Workflow for Acid-Base Extraction:
Caption: Workflow of an acid-base purification.
References
- Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel.
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
- Preparation method of 5-nitro-2-aminopyridine.
Sources
- 1. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine
Welcome to the dedicated technical support guide for the scale-up synthesis of 5-Nitro-2-(piperazin-1-yl)pyrimidine. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot plant or manufacturing scale. Here, we provide in-depth, field-proven insights in a practical question-and-answer format, focusing on the causality behind experimental choices to ensure a robust, safe, and efficient process.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic secondary amine of piperazine attacks the electron-deficient pyrimidine ring at the C2 position, displacing the chloro group. The reaction is facilitated by the strong electron-withdrawing effect of the nitro group at the C5 position, which activates the ring towards nucleophilic attack.[1]
Q2: What are the critical starting materials for this synthesis?
A2: The key starting materials are 2-Chloro-5-nitropyrimidine and Piperazine . The quality of these materials is paramount for a successful and reproducible synthesis. 2-Chloro-5-nitropyrimidine can be synthesized from 2-hydroxy-5-nitropyrimidine using chlorinating agents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2][3] Piperazine is commercially available, but it is crucial to use an anhydrous grade to prevent side reactions.
Q3: Why is temperature control so critical during the scale-up of this reaction?
A3: Temperature control is crucial for two primary reasons: safety and impurity control. Reactions involving nitroaromatic compounds can be highly exothermic, posing a risk of a thermal runaway if not properly managed.[4] Reaction calorimetry is strongly recommended during process development to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[5][6] Furthermore, higher temperatures can lead to an increased rate of side reactions, particularly the formation of the di-substituted byproduct.
Q4: What are the primary safety concerns associated with this process at scale?
A4: The primary safety concerns are:
-
Thermal Runaway: As mentioned, the reaction is exothermic. A loss of cooling could lead to a rapid increase in temperature and pressure. A thorough thermal hazard assessment, including reaction calorimetry and differential scanning calorimetry (DSC), is essential to understand the thermal risks.[2][6]
-
Handling of Reagents: 2-Chloro-5-nitropyrimidine is a halogenated nitroaromatic compound and should be handled with appropriate personal protective equipment (PPE). Piperazine is a corrosive base.
-
Product Stability: While generally stable, nitro-containing compounds can have thermal stability limits. It is important to understand the decomposition temperature of the final product to set appropriate drying and storage conditions.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield and Incomplete Conversion of 2-Chloro-5-nitropyrimidine
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Insufficient Base | Solution: Ensure at least 2 equivalents of a suitable base (e.g., K₂CO₃, Et₃N) are used. Rationale: The SNAr reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the piperazine nucleophile, rendering it unreactive. A second equivalent of base is required to neutralize this HCl and drive the reaction to completion. Some protocols may use an excess of piperazine itself to act as both the nucleophile and the acid scavenger, but this can complicate downstream purification.[7] |
| Poor Solubility | Solution: Select an appropriate solvent or solvent mixture that ensures all reactants are in solution at the reaction temperature. Consider solvents like ethanol, isopropanol (IPA), or N,N-Dimethylformamide (DMF).[7] Rationale: In a heterogeneous reaction mixture, the reaction rate is limited by mass transfer between phases. Ensuring adequate solubility maximizes the contact between the electrophile and the nucleophile. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature while carefully monitoring the exotherm. Refluxing in a suitable solvent is a common strategy.[7] Rationale: Like most chemical reactions, the rate of SNAr is temperature-dependent. Insufficient thermal energy may lead to a sluggish or stalled reaction. |
Problem 2: High Levels of the Di-substituted Impurity, 1,4-bis(5-nitropyrimidin-2-yl)piperazine
This is the most common and challenging impurity in this synthesis, formed when a second molecule of 2-chloro-5-nitropyrimidine reacts with the remaining secondary amine of the desired product.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Stoichiometry | Solution: Use an excess of piperazine (e.g., 1.5 to 4 equivalents). Rationale: Using a stoichiometric excess of piperazine statistically favors the reaction of 2-chloro-5-nitropyrimidine with the more abundant starting material (piperazine) over the newly formed product (this compound).[8] |
| Slow Addition of Electrophile | Solution: Add the 2-chloro-5-nitropyrimidine solution to the piperazine solution in a controlled manner. Rationale: Maintaining a high concentration of piperazine relative to the electrophile throughout the reaction minimizes the chance of the product competing for the electrophile. This is a key principle in controlling consecutive reactions. |
| High Reaction Temperature / Prolonged Reaction Time | Solution: Optimize the reaction temperature and time. Monitor the reaction by HPLC and stop the reaction once the starting material is consumed to an acceptable level. Rationale: The desired product is also a nucleophile. At higher temperatures and for longer durations, it has a greater opportunity to react to form the di-substituted byproduct. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product is an Oil or Gummy Solid | Solution: Perform a solvent screen for crystallization. Common solvents for similar compounds include ethanol, isopropanol (IPA), or mixtures with water.[7] Consider converting the free base to a hydrochloride salt, which often has better crystallinity. Rationale: The physical form of the product is highly dependent on its purity and the solvent system from which it is isolated. A systematic crystallization study can identify conditions that favor the formation of a stable, easily filterable solid. |
| Product Contaminated with Piperazine Salts | Solution: Include an aqueous work-up step. After the reaction, quench with water and adjust the pH to be basic (e.g., pH 9-11) to ensure the product is in its free base form. Extract the product into a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with brine to remove residual inorganic salts. Rationale: Piperazine salts formed during the reaction are highly water-soluble. A basic aqueous work-up deprotonates the product and any remaining piperazine, allowing for efficient extraction into an organic phase while leaving the salts in the aqueous phase.[9] |
Visualizing the Process: Reaction and Troubleshooting Logic
To better understand the process flow and decision-making, the following diagrams illustrate the core reaction and the troubleshooting pathway for impurity control.
Caption: Core components of the SNAr reaction.
Caption: Decision tree for managing di-substitution impurity.
Experimental Protocols for Scale-Up
The following protocols provide a general framework. All quantities should be scaled proportionally, and a thorough safety review must be conducted prior to execution.
Protocol 1: Scale-Up Synthesis (General Procedure)
-
Vessel Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen. Equip the reactor with an overhead stirrer, a temperature probe, a condenser, and a controlled addition line.
-
Reagent Charge: Charge the reactor with piperazine (1.5-4.0 eq.), a suitable base such as potassium carbonate (2.0 eq.), and the chosen solvent (e.g., ethanol, 5-10 volumes relative to the limiting reagent).
-
Initial Heating: Begin agitation and heat the mixture to the target reaction temperature (e.g., 60-78 °C).
-
Electrophile Solution: In a separate vessel, dissolve 2-chloro-5-nitropyrimidine (1.0 eq.) in the reaction solvent (2-3 volumes).
-
Controlled Addition: Once the piperazine slurry is at temperature, begin the controlled addition of the 2-chloro-5-nitropyrimidine solution over 1-3 hours. Monitor the internal temperature closely; the rate of addition should be adjusted to keep the exotherm within the cooling capacity of the reactor.[2]
-
Reaction Monitoring (IPC): After the addition is complete, hold the reaction mixture at temperature. Take samples periodically (e.g., every hour) and analyze by HPLC to monitor the consumption of 2-chloro-5-nitropyrimidine. (See Protocol 3 for HPLC method).
-
Work-up: Once the reaction is deemed complete (e.g., <1% starting material remaining), cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Aqueous Wash: Redissolve the crude residue in a water-immiscible solvent (e.g., dichloromethane). Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Concentrate the dried organic solution to obtain the crude product, which can then be taken to the purification step.
Protocol 2: Product Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to a clean, dry vessel equipped with a stirrer, condenser, and temperature probe. Add a suitable recrystallization solvent, such as ethanol or isopropanol (typically 3-5 volumes relative to the crude product mass).[7]
-
Dissolution: Heat the mixture to reflux with stirring until all the solid has dissolved. If solids remain, add more solvent in small portions until a clear solution is achieved.
-
Cooling & Crystallization: Slowly cool the solution to room temperature (e.g., over 2-4 hours) to allow for the formation of large, pure crystals. For improved yield, further cool the mixture in an ice bath or chiller to 0-5 °C and hold for at least 1 hour.
-
Filtration: Collect the crystallized solid by filtration. Wash the filter cake with a small amount of cold recrystallization solvent to remove any residual impurities.
-
Drying: Dry the purified product in a vacuum oven at a temperature safely below its melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 3: In-Process Control (IPC) by HPLC
This is a representative method that should be validated for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[10]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Monitor the disappearance of the 2-chloro-5-nitropyrimidine peak and the appearance of the product peak. Quantify the area percentages to determine reaction completion.
References
- Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. (2020).
- Thriveni, K. S., Padmashali, B., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 76(4), 332–338.
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 198.
- Hagmann, W. K., Basha, F. Z., Hashimoto, M., Frye, R. B., Kojo, S., & Hecht, S. M. (1983). Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin. The Journal of Organic Chemistry, 48(20), 3475–3484.
- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (2020).
- Groth, U. (2015). What Can Reaction Calorimetry Teach Us? Manufacturing.net.
- Štefane, B., & Polanc, S. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
- Calorimetry methodologies using Simular reaction calorimeter. (2024). H.E.L Group.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
- Yu, Z., Zhang, Y., Wu, J., Li, Y., Wei, X., Li, P., & Zhou, J. (2015). A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Organic Process Research & Development, 19(11), 1785-1789.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 445-451.
- Yu, Z., et al. (2025). A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol. Organic Process Research & Development.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research.
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine. (2011).
- Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2011).
- Synthesis of 2-substituted pyrimidines and benzoxazoles via a visible-light-driven organocatalytic aerobic oxidation: enhancement of the reaction rate and selectivity by a base. (2017). Green Chemistry.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.
- Technical Support Center: Managing Exothermic Reactions Involving 2-(Chloromethyl)pyrimidine Hydrochloride. (2025). BenchChem.
- Borlinghaus, N., Braje, W. M., Braje, L. H., Ansari, T. N., Ogulu, D., Handa, S., & Valentin, G. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(11), 3955-3962.
- Kazemi, M., Shiri, L., & Kohzadi, H. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(11), 4068-4080.
- SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress.
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (2015). TSI Journals.
- Khan, I., Ibrar, A., Abbas, N., & Farooq, M. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of the Chemical Society of Pakistan, 35(3).
- Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd.
- Al-Tel, T. H. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
- 2-(4-((4-nitrosopiperazin-1-yl)methyl)piperazin-1-yl)pyrimidine. (n.d.). Veeprho.
- Williams, A., & Douglas, K. T. (1971). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the Chemical Society B: Physical Organic, 641-645.
- High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2021). ACS Central Science.
- Thiamine. (n.d.). In Wikipedia.
- 2-Chloro-5-nitropyrimidine synthesis. (n.d.). ChemicalBook.
- Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega.
- Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. (1971). Journal of the Chemical Society B: Physical Organic.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). (2021). Molbank, 2021(3), M1267.
- 1-(6-Nitropyridin-2-yl)piperazine. (n.d.). BLDpharm.
- Piperazine Impurity Product List. (n.d.). CLEARSYNTH.
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fauske.com [fauske.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. manufacturing.net [manufacturing.net]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 82205-58-1|1-(5-Nitropyridin-2-yl)piperazine|BLD Pharm [bldpharm.com]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
Validation & Comparative
A Comparative Guide to the Therapeutic Potential of 5-Nitro-2-(piperazin-1-yl)pyrimidine and Other Pyrimidine Derivatives
This guide provides a comprehensive comparison of 5-Nitro-2-(piperazin-1-yl)pyrimidine and other selected pyrimidine derivatives, focusing on their potential as therapeutic agents. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Introduction to Pyrimidine Derivatives in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The incorporation of a piperazine moiety is a common strategy to enhance the pharmacological profile of drug candidates, often improving their solubility, cell permeability, and ability to interact with biological targets. Furthermore, the introduction of a nitro group can significantly influence the electronic properties of the molecule, potentially enhancing its biological efficacy.
This guide focuses on This compound , a molecule combining these key structural features. Due to the limited publicly available experimental data on this specific compound, this guide will draw comparisons with closely related and well-characterized pyrimidine derivatives to infer its potential therapeutic value and guide future research.
Synthesis and Physicochemical Properties
The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives typically involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with piperazine. The nitro group at the 5-position is generally introduced either before or after the coupling with piperazine.
A general synthetic route is depicted below:
Caption: General synthesis of this compound.
The physicochemical properties of pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Key parameters include molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |
| This compound | C₈H₁₁N₅O₂ | 209.21 | 0.4 | 6 | 1 |
| 2,4-Dichloro-5-nitropyrimidine | C₄HCl₂N₃O₂ | 193.98 | 1.69 | 4 | 0 |
| 2-(Piperazin-1-yl)pyrimidine | C₈H₁₂N₄ | 164.21 | -0.1 | 4 | 1 |
Comparative Biological Activity
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. The presence of a nitro group and a piperazine ring in "this compound" suggests potential for significant anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of pyrimidine derivatives. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as protein kinases.
Furthermore, a class of piperazine- and oxazine-linked pyrimidines were developed as inhibitors of the NF-κB signaling pathway in breast cancer cells, with IC₅₀ values in the low micromolar range[3]. For example, a piperazine-pyrimidine derivative inhibited MCF-7 cell viability with an IC₅₀ of 6.29 µM[3].
The table below summarizes the anticancer activity of some relevant pyrimidine derivatives.
| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| 2,4-Disubstituted Pyrimidines | PANC-1 | 0.08 µM | [1] |
| Piperazinylpyrimidine Derivative 4 | MDA-MB-468 | - | [2] |
| Piperazinylpyrimidine Derivative 15 | MDA-MB-468 | Potent Growth Inhibitor | [2] |
| Piperazine-linked Pyrimidine 5b | MCF-7 | 6.29 µM | [3] |
| 7-Piperazin-substituted[4][5]oxazolo[4,5-d]pyrimidines | Various | 0.2 - 2.0 µM (GI₅₀) | [6] |
It is plausible that the nitro group in This compound could enhance its anticancer activity through mechanisms such as inducing oxidative stress, a strategy observed in other nitro-containing anticancer agents[7].
Antimicrobial Activity
The pyrimidine-piperazine scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The mechanism of action can vary, including the inhibition of essential bacterial enzymes or disruption of the cell membrane.
A study on pyrimidine-piperazine hybrids reported potent antimicrobial activity against various pathogenic bacteria[8]. For example, one derivative displayed excellent activity against P. aeruginosa with an IC₅₀ of 9.8 μg/mL[8]. Another study on disubstituted piperazines showed potent antibacterial activity, with one compound being more potent than ampicillin against methicillin-resistant S. aureus (MRSA)[8].
The antibacterial activity of a novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety was demonstrated against MRSA, highlighting the potential contribution of the nitro-piperazine combination[4].
The following table presents the antimicrobial activity of selected pyrimidine derivatives.
| Compound/Derivative Class | Microbial Strain | Activity (IC₅₀/MIC) | Reference |
| Pyrimidine-piperazine hybrid 7f | P. aeruginosa | 9.8 µg/mL (IC₅₀) | [8] |
| Disubstituted piperazine 3d | MRSA | More potent than ampicillin | [8] |
| 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin | MRSA | Potent bactericidal agent | [4] |
| Triazole substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Promising antibacterial activity | [9] |
The presence of the nitro group in This compound could contribute to its antimicrobial potential, as nitroaromatic compounds are known to exhibit broad-spectrum antimicrobial activity[10].
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to understand the experimental methodologies employed.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals, which are then solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for anticancer activity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The analysis of various pyrimidine derivatives allows for the deduction of key structure-activity relationships:
-
Piperazine Moiety: The substitution pattern on the distal nitrogen of the piperazine ring significantly influences biological activity. Bulky or lipophilic substituents can enhance binding to hydrophobic pockets of target proteins[2].
-
5-Position of Pyrimidine Ring: The presence of a nitro group at this position is expected to increase the electrophilicity of the pyrimidine ring, potentially making it more susceptible to nucleophilic attack by biological targets. This can contribute to both anticancer and antimicrobial activities.
-
Substitutions at other positions: Modifications at the 4 and 6 positions of the pyrimidine ring can also modulate the activity, selectivity, and pharmacokinetic properties of the compounds.
Conclusion
While direct experimental data for This compound remains elusive in the public domain, a comparative analysis of structurally similar pyrimidine derivatives strongly suggests its potential as a promising candidate for further investigation in both oncology and infectious disease research. The combination of the pyrimidine core, the versatile piperazine linker, and the electron-withdrawing nitro group provides a compelling structural basis for potent biological activity.
Future research should focus on the synthesis of This compound and its comprehensive biological evaluation against a panel of cancer cell lines and microbial pathogens. Detailed mechanistic studies will be crucial to elucidate its mode of action and to guide the rational design of more potent and selective analogs. The insights provided in this guide, based on the performance of related compounds, offer a solid foundation for initiating such a research program.
References
Sources
- 1. Design, synthesis and anticancer evaluation of selective 2,4-disubstituted pyrimidine CDK9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. encyclopedia.pub [encyclopedia.pub]
A Senior Application Scientist's Guide to Comparing the Cytotoxicity of 5-Nitro-2-(piperazin-1-YL)pyrimidine Analogs
For drug development professionals and cancer researchers, the pyrimidine scaffold represents a cornerstone of therapeutic design, found in numerous FDA-approved drugs.[1] When combined with a nitroaromatic group and a piperazine moiety, as in 5-Nitro-2-(piperazin-1-YL)pyrimidine, we have a molecule of significant interest for inducing targeted cell death. The nitro group can be a harbinger of potent bioactivity, often linked to mechanisms like bioreductive activation and oxidative stress, while the piperazine ring offers a versatile site for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3][4]
This guide provides a comprehensive framework for the systematic evaluation and comparison of novel analogs derived from this core structure. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to identifying lead candidates. Our focus is on building a self-validating experimental system that yields clear, interpretable, and reliable data on cytotoxic potential.
The Rationale: Deconstructing the Core Moiety for Analog Design
The cytotoxic potential of this compound is not monolithic; it arises from the interplay of its three key components. Understanding their individual contributions is crucial for rational analog design.
-
The 5-Nitro Group : This powerful electron-withdrawing group is often a prerequisite for specific toxicity toward hypoxic cells, which are common in solid tumors.[5] Its mechanism frequently involves intracellular enzymatic reduction, which can generate reactive nitrogen and oxygen species (ROS).[2][6] This cascade of oxidative stress can damage DNA, proteins, and lipids, ultimately triggering cell death pathways.[7]
-
The Pyrimidine Scaffold : As a fundamental component of nucleic acids, the pyrimidine ring is a privileged structure in medicinal chemistry. Its derivatives are known to interfere with various cellular processes, and it serves as an excellent anchor for orienting other functional groups toward their biological targets.[1]
-
The Piperazine Ring : This linker is more than a simple spacer. It is frequently incorporated into drug candidates to enhance aqueous solubility and bioavailability. Critically, the terminal nitrogen of the piperazine ring is an ideal point for chemical modification. By introducing a variety of substituents here, researchers can systematically explore the structure-activity relationship (SAR), modulating the compound's potency, selectivity, and target engagement.[3][8]
Our central hypothesis is that modifications to the piperazine ring will significantly alter the cytotoxic profile of the parent compound. The following experimental workflow is designed to rigorously test this hypothesis.
Experimental Workflow: A Multi-Assay Approach to Cytotoxicity Profiling
A single assay is merely a snapshot; a comprehensive understanding requires a multi-faceted approach. We will employ a trio of assays to build a complete picture of each analog's effect on cell fate, moving from broad viability to specific mechanisms of cell death.
Caption: A logical workflow for evaluating pyrimidine analogs.
Comparative Data Summary
All experimental data should be meticulously organized to facilitate direct comparison between analogs. The following table provides a template for summarizing the key findings. The IC50 (half-maximal inhibitory concentration) value is a measure of potency, where a lower value indicates a more potent compound. The Selectivity Index (SI), calculated as (IC50 in Normal Cells / IC50 in Cancer Cells), provides a measure of the compound's therapeutic window. A higher SI is desirable.
| Analog ID | Modification at Piperazine N4 | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-10A (Normal Breast Epithelial) | Selectivity Index (vs. MCF-7) | % LDH Release (at 2x IC50) | Cell Death Profile (% Apoptotic / % Necrotic) |
| Parent | -H | 10.5 | 12.3 | >50 | >4.7 | 15% | 65% / 18% |
| Analog 1 | -CH3 | 8.2 | 9.1 | >50 | >6.1 | 20% | 75% / 22% |
| Analog 2 | -C(O)Ph | 1.5 | 2.4 | 25.0 | 16.7 | 45% | 88% / 10% |
| Analog 3 | -SO2Ph | 2.1 | 3.0 | 30.5 | 14.5 | 38% | 85% / 12% |
Data shown is hypothetical and for illustrative purposes only.
Hypothesized Mechanism of Action: Oxidative Stress and DNA Damage
Nitroaromatic compounds are classic "pro-drugs" that can be bioreductively activated by intracellular enzymes, such as NADPH:cytochrome P450 reductases.[2] This process can involve single-electron or two-electron reductions. Single-electron reduction produces a nitro radical anion which, in the presence of oxygen, can generate superoxide radicals, initiating a cascade of reactive oxygen species (ROS).[9] This surge in ROS induces a state of nitro-oxidative stress, overwhelming the cell's antioxidant defenses.[7]
The resulting cellular damage is widespread:
-
DNA Damage : ROS can cause single- and double-strand breaks in DNA.[10] If the damage is too severe for repair pathways like Base Excision Repair (BER) or Homologous Recombination (HRR) to handle, the cell is pushed towards apoptosis.[11][12][13]
-
Mitochondrial Dysfunction : The mitochondrial membrane potential can be disrupted, leading to the release of pro-apoptotic factors like cytochrome c.
-
Lipid Peroxidation : Damage to cell membranes compromises their integrity, contributing to both apoptosis and necrosis.
This proposed mechanism culminates in the activation of the intrinsic apoptotic pathway, characterized by caspase activation and programmed cell death.
Caption: Proposed mechanism of nitroaromatic-induced cytotoxicity.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies to ensure robustness and reproducibility.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of a cell population, which correlates with viability and proliferation. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[14]
Causality : We use this as the primary screen because it is a sensitive, high-throughput method to determine the concentration at which the analogs inhibit cell growth (IC50). Using serum-free media during MTT incubation is critical, as serum components can interfere with MTT reduction and generate background noise.[14]
Methodology :
-
Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[15]
-
Compound Treatment : Prepare serial dilutions of the pyrimidine analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.
-
MTT Addition : After incubation, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.[16]
-
Solubilization : Carefully aspirate the MTT solution. Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.[14]
-
Data Analysis : Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late apoptosis.[17]
Causality : This assay is a direct measure of cytotoxicity (cell lysis) and complements the MTT assay. While MTT measures a loss of metabolic function, LDH measures a gain of a specific biomarker for cell death in the supernatant. This helps distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[18]
Methodology :
-
Cell Seeding and Treatment : Seed and treat cells in a 96-well plate as described in the MTT protocol. It is crucial to set up three key controls for each plate:
-
Vehicle Control : Untreated cells (spontaneous LDH release).
-
High Control : Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the assay endpoint (maximum LDH release).[18]
-
Medium Background : Wells with medium but no cells.
-
-
Supernatant Collection : After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[19] Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50-100 µL of the reaction mixture to each well containing the supernatant.[20]
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light. The reaction results in the conversion of a tetrazolium salt into a red formazan product.[20]
-
Absorbance Reading : Measure the absorbance at 490 nm.
-
Data Analysis : First, subtract the medium background absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[21] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes, thus it only stains late apoptotic and necrotic cells.[21][22]
Causality : This assay provides critical mechanistic insight. A compound that primarily induces an Annexin V-positive/PI-negative population is an effective inducer of apoptosis, which is often a preferred mechanism for cancer cell death. A high PI-positive signal may indicate a more inflammatory, necrotic cell death.
Methodology :
-
Cell Seeding and Treatment : Treat cells in a 6-well plate with the pyrimidine analogs at a relevant concentration (e.g., their IC50 or 2x IC50) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting : After incubation, collect both floating and adherent cells. For adherent cells, use trypsin and neutralize. Centrifuge the combined cell suspension and wash the pellet with cold 1X PBS.[22]
-
Staining : Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.[23] Add 5 µL of fluorochrome-conjugated Annexin V and 2 µL of PI solution.[22]
-
Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[23][24]
-
Sample Preparation for Flow Cytometry : After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells. Keep samples on ice and analyze by flow cytometry within one hour.[23][24]
-
Data Analysis : Using flow cytometry software, gate the cell populations to quantify four distinct groups:
-
Q3 (Annexin V- / PI-) : Viable cells.
-
Q4 (Annexin V+ / PI-) : Early apoptotic cells.
-
Q2 (Annexin V+ / PI+) : Late apoptotic/necrotic cells.
-
Q1 (Annexin V- / PI+) : Necrotic cells.[24]
-
Conclusion
The systematic comparison of this compound analogs requires a rigorous, multi-faceted approach. By integrating assays for metabolic viability (MTT), membrane integrity (LDH), and the specific mode of cell death (Annexin V/PI), researchers can build a comprehensive cytotoxicity profile for each new compound. This guide provides the experimental logic and detailed protocols necessary to move beyond simple screening, enabling the confident identification and prioritization of lead candidates with superior potency and selectivity for further development in the fight against cancer.
References
-
Gautam, A. et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In: Protocols in Mammalian Cell Engineering. Methods in Molecular Biology, vol 1601. Humana Press, New York, NY. [Link]
-
He, L. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Tumor Biology, 32(6), 1105-1110. [Link]
-
protocols.io. LDH cytotoxicity assay. [Link]
-
ResearchGate. Involvement of oxidative stress in the genotoxicity and cytotoxicity of nitro-aromatic derivatives: an ESR spin trapping study coupled to genotoxicity assay in human fibroblasts. [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Cell Biologics Inc. LDH Assay. [Link]
-
Lopes, M. S. et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Fu, D. et al. (2019). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. Molecules, 24(17), 3149. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Cenas, N. et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Adams, G. E. et al. (1976). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells In Vitro: Dependence on Reduction Potential. JNCI: Journal of the National Cancer Institute, 56(4), 805-807. [Link]
-
Wang, Y. et al. (2002). [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line]. Wei sheng yan jiu = Journal of hygiene research, 31(4), 255-257. [Link]
-
Panayiotidis, M. I., & Agarwal, R. (2014). Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 762, 18-27. [Link]
-
ResearchGate. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. [Link]
-
Sun, C. et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
-
Panayiotidis, M. I., & Agarwal, R. (2014). Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes. Mutation Research, 762, 18-27. [Link]
-
Al-Mogren, M. M. et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Journal of Hazardous Materials, 424(Pt C), 127602. [Link]
-
Abouzid, K. M. et al. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(5), 1845-1854. [Link]
-
Furger, C. et al. (2019). Structure-activity relationship study: Mechanism of cyto-genotoxicity of Nitropyrazole-derived high energy density materials family. Toxicology and Applied Pharmacology, 382, 114712. [Link]
-
Mahdi, H. S. et al. (2023). Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. International Journal of Molecular Sciences, 24(15), 12151. [Link]
-
Velihina, Y. S. et al. (2017). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[18][23]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 9(12), 48-61. [Link]
-
Yurttaş, L. et al. (2020). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 25(18), 4296. [Link]
-
Roberts, D. et al. (1982). Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a New Fluorinated Pyrimidine Derivative, in L1210 Cultures. Molecular Pharmacology, 22(3), 760-765. [Link]
-
Serda, M. et al. (2017). Piperazinyl fragment improves anticancer activity of Triapine. Oncotarget, 8(52), 90103–90118. [Link]
-
Zlatev, Z. et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3280. [Link]
-
ResearchGate. The causes of DNA damage and the corresponding repair pathways. [Link]
-
Khan Academy. DNA repair 2. [Link]
-
Kaminskyy, D. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(11), 1104. [Link]
-
Al-Suwaidan, I. A. et al. (2021). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 26(10), 2872. [Link]
-
Kumar, A. et al. (2021). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 18(4), 488-500. [Link]
-
Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]
-
MDPI. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. [Link]
-
Semantic Scholar. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 24. bosterbio.com [bosterbio.com]
A Researcher's Guide to the Structure-Activity Relationship of 5-Nitro-2-(piperazin-1-yl)pyrimidine Derivatives
Welcome to an in-depth exploration of the structure-activity relationships (SAR) surrounding the 5-Nitro-2-(piperazin-1-yl)pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuances of how structural modifications to this versatile core impact biological activity. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols to support your research endeavors.
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] The incorporation of a piperazine moiety often enhances pharmacokinetic properties and provides a convenient handle for further chemical modification.[5][6] The 5-nitro group, a strong electron-withdrawing feature, can significantly influence the electronic properties of the pyrimidine ring and is a key pharmacophore in many bioactive compounds.[7] This guide will dissect how alterations to this core structure modulate its biological effects, with a focus on antimicrobial and enzyme inhibitory activities.
The Core Scaffold: A Privileged Structure in Drug Discovery
The this compound scaffold combines three key pharmacophoric elements: the pyrimidine ring, the piperazine linker, and a nitro group. Understanding the individual and collective contributions of these components is crucial for rational drug design.
Caption: The this compound scaffold.
Part 1: Modifications at the N-4 Position of the Piperazine Ring
The most extensively studied modifications of this scaffold involve the substitution at the N-4 position of the piperazine ring. This position is readily amenable to chemical derivatization, allowing for the exploration of a wide range of substituents to probe the steric and electronic requirements of the target binding site.
Impact of Aryl and Substituted Aryl Groups
The introduction of aryl groups at the N-4 position has been a fruitful strategy in the development of potent bioactive compounds. The nature and position of substituents on this aryl ring can dramatically influence activity.
A study on pyrimidine-piperazine hybrids as antimicrobial agents revealed that the presence of electron-withdrawing groups on the aryl ring can enhance activity. For instance, compounds with fluoro or chloro substituents on the phenyl ring demonstrated significant antimicrobial effects.[8]
Table 1: Comparative Antimicrobial Activity of N-Aryl Piperazine Derivatives
| Compound ID | N-4 Substituent | Target Organism | MIC (µg/mL) | Reference |
| 7f | Phenylurea | P. aeruginosa | 9.8 | [8] |
| 7h | Cyclohexylurea | E. faecium | 26.2 | [8] |
| 7i | Ethylurea | E. faecium | 34.2 | [8] |
MIC: Minimum Inhibitory Concentration
The data suggests that bulky and hydrophobic groups can be well-tolerated and may contribute to binding affinity. The urea linkage appears to be a favorable motif for interacting with the biological target.
Influence of Alkyl and Cycloalkyl Groups
In other contexts, such as the inhibition of inflammatory caspases by related di-pyrrolidinyl-pyrimidine scaffolds, N-alkylpiperazine derivatives have shown considerable potency.[9] Sub-100 nM IC50 values were achieved with substituents like methylcyclopentyl and ethoxyethyl, indicating that both cyclic and acyclic alkyl groups can be accommodated.[9] While this data is not on the exact 5-nitro scaffold, it provides valuable insights into the types of substituents that are likely to be favorable at the N-4 position of the piperazine.
Part 2: The Role of the 5-Nitro Group and Pyrimidine Core
The 5-nitro group is a critical determinant of the scaffold's biological activity. As a potent electron-withdrawing group, it significantly lowers the pKa of the pyrimidine ring, potentially influencing its interaction with biological targets. In many classes of antimicrobial compounds, the nitro group itself is a key pharmacophore, often undergoing bioreduction in the target organism to generate reactive nitrogen species that are cytotoxic.[10][7]
While systematic studies on the replacement of the 5-nitro group on this specific scaffold are not abundant in the provided search results, the broader literature on nitroaromatic drugs suggests that its removal would likely lead to a significant loss of activity, particularly in antimicrobial applications.[11][12]
Part 3: Comparative Analysis with Alternative Scaffolds
The this compound scaffold can be compared to other pyrimidine-based inhibitors. For example, in the realm of kinase inhibition, compounds like BMS-354825 (Dasatinib), which features a 2-aminopyrimidine core linked to a piperazine-containing side chain, have demonstrated potent and broad-spectrum activity.[13] This highlights the versatility of the pyrimidine-piperazine combination in targeting diverse enzyme families.
Another relevant comparison can be made with triaminopyrimidines, which have been identified as potent inhibitors of caspase-1.[9] These compounds also feature a piperazine moiety and demonstrate that the pyrimidine core can be extensively decorated to achieve high affinity and selectivity.
Part 4: Experimental Protocols
To facilitate further research, we provide a generalized protocol for the synthesis and antimicrobial evaluation of novel this compound derivatives.
General Synthetic Procedure
Caption: General synthetic workflow for N-4 derivatization.
Step-by-Step Synthesis:
-
Synthesis of 2-(Piperazin-1-yl)-5-nitropyrimidine: To a solution of 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add an excess of piperazine (e.g., 2-3 equivalents). The reaction is typically carried out in the presence of a base like diisopropylethylamine (DIPEA) or potassium carbonate to scavenge the HCl generated. The mixture is stirred at room temperature or heated to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.
-
Synthesis of N-4 Substituted Derivatives: The 2-(piperazin-1-yl)-5-nitropyrimidine intermediate (1 equivalent) is reacted with a suitable electrophile (e.g., an alkyl halide, aryl halide, or an aldehyde for reductive amination) to introduce the desired substituent at the N-4 position. Reaction conditions will vary depending on the nature of the electrophile. For instance, coupling with an aryl halide may require a palladium catalyst (e.g., Buchwald-Hartwig amination), while alkylation can be achieved with an alkyl halide in the presence of a base. The final product is then purified using standard techniques like chromatography or recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The available data indicates that derivatization at the N-4 position of the piperazine ring is a viable strategy for modulating biological activity, with a wide range of substituents being well-tolerated. The 5-nitro group appears to be a critical feature for many of the observed biological effects, particularly antimicrobial activity.
Future research in this area should focus on a more systematic exploration of the following:
-
Replacement of the 5-nitro group: Investigating the effects of other electron-withdrawing and electron-donating groups at this position would provide a more complete understanding of its role.
-
Modifications at other positions of the pyrimidine ring: While less common, substitutions at the 4 and 6 positions could lead to novel interactions with biological targets.
-
Elucidation of the mechanism of action: For promising compounds, detailed mechanistic studies are needed to identify the specific molecular targets and pathways being modulated.
By leveraging the insights from existing SAR studies and employing rational design principles, the this compound scaffold can be further optimized to yield potent and selective drug candidates.
References
- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (URL not available)
-
Grice, M. E., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC. [Link]
-
Structure activity relationship. ResearchGate. [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC. [Link]
-
Verbitsky, E. V., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. PubMed. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Novel pyrimidine-piperazine hybrids as potential antimicrobial agents: in-vitro antimicrobial and in-silico studies. ResearchGate. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]
-
Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. ResearchGate. [Link]
-
Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). PubMed. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. [Link]
-
Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. (2019). PubMed. [Link]
-
Some potentially active pyrimidine analogues. ResearchGate. [Link]
-
An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK. [Link]
-
Variation of the aryl substituent on the piperazine ring within the 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold unveils potent, non-competitive inhibitors of the inflammatory caspases. (2016). PubMed. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]
-
Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. (2017). PubMed. [Link]
-
Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Anticancer Potential of 5-Nitro-2-(piperazin-1-YL)pyrimidine Against Established Chemotherapeutic Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer activity of the novel compound, 5-Nitro-2-(piperazin-1-YL)pyrimidine, in comparison to well-established anticancer drugs such as Doxorubicin and Cisplatin. The following sections detail the experimental rationale, protocols, and data interpretation necessary to conduct a thorough comparative analysis.
Introduction: The Rationale for Investigation
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with numerous derivatives demonstrating potent cytotoxic and antiproliferative activities.[1][2][3][4] The incorporation of a piperazine moiety has also been shown to enhance the anticancer efficacy of various compounds.[2][5][6][7][8][9] Furthermore, nitro-containing compounds are a class of molecules known for their bio-reductive activation under hypoxic conditions, a characteristic of the tumor microenvironment, suggesting a potential for tumor-selective toxicity.[10][11][12] The compound this compound integrates these three key pharmacophores, making it a compelling candidate for investigation as a novel anticancer agent. This guide outlines the necessary experimental workflows to characterize its activity and benchmark it against current standards of care.
Part 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15]
Experimental Workflow: MTT Assay
Caption: Workflow for determining the IC50 values of test compounds using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding : Plate cells from a panel of representative cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an optimized density and incubate for 24 hours.[14]
-
Compound Preparation : Prepare stock solutions of this compound, Doxorubicin, and Cisplatin in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations.
-
Cell Treatment : After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds and controls. Incubate for 48 to 72 hours.
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the purple formazan crystals.[13]
-
Absorbance Measurement : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) for each compound.
Data Presentation: Comparative IC50 Values
The results should be summarized in a table for easy comparison.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
Part 2: Elucidating the Mechanism of Cell Death
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.[16][17][18][19]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment : Seed cells in 6-well plates and treat them with the respective IC50 concentrations of this compound, Doxorubicin, and Cisplatin for 24 hours.
-
Cell Harvesting : Collect both adherent and floating cells, wash with cold PBS, and centrifuge.[16]
-
Staining : Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[17][19]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis : Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Data Presentation: Apoptosis Induction Comparison
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | Experimental Value | Experimental Value | Experimental Value |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Doxorubicin | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | Experimental Value | Experimental Value | Experimental Value |
Part 3: Investigating Effects on Cell Cycle Progression
Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell proliferation. Flow cytometry analysis of DNA content using propidium iodide is a standard technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20][21][22][23]
Hypothesized Signaling Pathway Involvement
Given that pyrimidine derivatives have been shown to modulate pathways involving cyclin-dependent kinases (CDKs), a potential mechanism of action for this compound could be the disruption of the cell cycle machinery.
Sources
- 1. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperazinyl fragment improves anticancer activity of Triapine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. kumc.edu [kumc.edu]
- 20. wp.uthscsa.edu [wp.uthscsa.edu]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. m.youtube.com [m.youtube.com]
- 23. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
A Comparative Guide to Validating the Biological Activity of 5-Nitro-2-(piperazin-1-YL)pyrimidine
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 5-Nitro-2-(piperazin-1-YL)pyrimidine . Drawing upon established principles of medicinal chemistry and experimental biology, we will objectively compare its potential performance with relevant alternatives and provide detailed experimental protocols to support these evaluations.
The chemical structure of this compound combines three key pharmacophores: a pyrimidine core, a piperazine moiety, and a nitro group. The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anticancer, antimicrobial, and antiviral agents.[1][2] The piperazine ring is also a common constituent in many pharmaceuticals, contributing to improved pharmacokinetic properties and providing a versatile linker for further chemical modification.[3][4] The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the electronic properties of the molecule and has been associated with biological activity in various compounds, including some with anticancer properties.[5][6]
Given the confluence of these structural features, this guide will focus on two primary, plausible biological activities for this compound: anticancer and antimicrobial activities. We will propose a series of experiments to validate these hypotheses, comparing the subject compound with well-characterized molecules that share similar structural motifs.
Part 1: Comparative Analysis of Potential Anticancer Activity
The 2-aminopyrimidine scaffold is a well-established core for a multitude of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Therefore, it is a logical starting point to investigate the potential of this compound as a kinase inhibitor.
Comparator Compounds:
To provide a robust comparison, we have selected two well-characterized compounds that share structural similarities with our target molecule:
-
Alectinib: An anaplastic lymphoma kinase (ALK) and RET tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC). It features a 2-aminopyrimidine core.
-
Axitinib: A potent inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs). It also contains a substituted pyrimidine ring.
Experimental Validation Workflow: Anticancer Activity
The following is a detailed workflow to assess the anticancer potential of this compound.
Figure 1: Experimental workflow for validating anticancer activity.
Detailed Experimental Protocols:
1. Cell Viability Assays
-
Objective: To determine the cytotoxic or cytostatic effects of this compound on a panel of cancer cell lines.
-
Protocol (MTT Assay):
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colorectal carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, Alectinib, and Axitinib in culture medium.
-
Treat the cells with the compounds at various concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.[7]
-
2. Kinase Inhibition Assays
-
Objective: To assess the inhibitory activity of this compound against a panel of kinases.
-
Protocol (ADP-Glo™ Kinase Assay):
-
Perform the assay in a 384-well plate format.
-
Add the kinase, substrate, ATP, and varying concentrations of this compound, Alectinib, or Axitinib to the wells.
-
Incubate the reaction at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Determine the IC50 value for each compound against each kinase.[8][9]
-
3. Target Engagement Assays
-
Objective: To confirm that this compound directly binds to its target kinase within a cellular context.
-
Protocol (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cancer cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the target kinase.
-
A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[10][11]
-
Data Presentation:
| Compound | Cell Line | IC50 (µM) - Cell Viability | Kinase Target | IC50 (nM) - Kinase Inhibition |
| This compound | A549 | Experimental Data | Identified Target | Experimental Data |
| MCF-7 | Experimental Data | |||
| HCT116 | Experimental Data | |||
| Alectinib | A549 | Literature/Experimental Data | ALK | Literature/Experimental Data |
| Axitinib | HCT116 | Literature/Experimental Data | VEGFR2 | Literature/Experimental Data |
Part 2: Comparative Analysis of Potential Antimicrobial Activity
The pyrimidine and piperazine moieties are also prevalent in compounds with antimicrobial properties.[3][12] Therefore, it is prudent to evaluate this compound for its potential to inhibit the growth of pathogenic bacteria and fungi.
Comparator Compounds:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase.
-
Fluconazole: A triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Experimental Validation Workflow: Antimicrobial Activity
Figure 2: Experimental workflow for validating antimicrobial activity.
Detailed Experimental Protocols:
1. Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare a two-fold serial dilution of this compound, Ciprofloxacin (for bacteria), and Fluconazole (for fungi) in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
-
Objective: To determine the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
-
Protocol:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates until growth is visible in the control plates.
-
The MBC/MFC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum.
-
Data Presentation:
| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) |
| This compound | S. aureus | Experimental Data | Experimental Data |
| E. coli | Experimental Data | Experimental Data | |
| C. albicans | Experimental Data | Experimental Data | |
| Ciprofloxacin | S. aureus | Literature/Experimental Data | Literature/Experimental Data |
| E. coli | Literature/Experimental Data | Literature/Experimental Data | |
| Fluconazole | C. albicans | Literature/Experimental Data | Literature/Experimental Data |
Conclusion
This guide provides a scientifically rigorous and logically structured approach to the initial biological validation of this compound. By systematically evaluating its potential anticancer and antimicrobial activities in comparison to established drugs, researchers can efficiently and effectively determine the therapeutic promise of this novel chemical entity. The detailed experimental protocols and data presentation formats are designed to ensure the generation of high-quality, reproducible data that will be critical for subsequent stages of drug discovery and development.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
-
Jain, A., & Sharma, S. (2021). A comprehensive review on the piperazine and pyrimidine scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113645. [Link]
-
Chen, J., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity. Molecular Diversity, 21(3), 637-654. [Link]
-
Varricchio, C., et al. (2019). Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. Molecules, 24(21), 3898. [Link]
-
Kumar, S., & Bawa, S. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 125. [Link]
-
Thriveni, K. S., et al. (2017). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Research Journal of Pharmacy and Technology, 10(8), 2623-2628. [Link]
-
Wadher, S. J., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 13(2), 312-321. [Link]
-
Molina, D. M., et al. (2013). Monitoring Drug-Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. [Link]
-
Abouzid, K. A., et al. (2011). Discovery, synthesis, and investigation of the antitumor activity of novel piperazinylpyrimidine derivatives. European Journal of Medicinal Chemistry, 46(5), 1856-1865. [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
Riss, T. L., et al. (2016). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
da Silva, G. G., et al. (2018). Significance and Biological Importance of Pyrimidine in the Microbial World. Journal of Biomolecular Structure and Dynamics, 36(15), 4058-4071. [Link]
-
Selvita. (n.d.). A Practical Guide to Target Engagement Assays. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2][3] This guide provides a detailed comparative analysis of 5-Nitro-2-(piperazin-1-yl)pyrimidine , a molecule of interest due to its unique electronic and structural features, against a curated selection of its structural analogs. By examining the nuances of their synthesis, physicochemical properties, and biological activities, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
The strategic incorporation of a nitro group and a piperazine moiety onto the pyrimidine core presents a compelling starting point for structure-activity relationship (SAR) studies. The nitro group, a strong electron-withdrawing entity, can significantly modulate the electronic properties of the pyrimidine ring, influencing its reactivity and potential interactions with biological targets.[4] The piperazine ring, a common pharmacophore, offers a versatile handle for introducing further substitutions, thereby enabling the fine-tuning of properties such as solubility, lipophilicity, and target engagement.[5][6]
This guide will delve into a comparative analysis of our lead compound with two hypothetical, yet rationally designed, analogs:
-
Compound A: 5-Amino-2-(piperazin-1-yl)pyrimidine: The replacement of the nitro group with an amino group, a strong electron-donating group, is expected to dramatically alter the electronic profile and potential biological activity of the molecule.
-
Compound B: 5-Nitro-2-(4-methylpiperazin-1-yl)pyrimidine: The addition of a methyl group to the distal nitrogen of the piperazine ring allows for an investigation into the effects of steric hindrance and altered basicity on biological outcomes.
Through this comparative lens, we will explore the synthetic accessibility, and key biological assays, providing a framework for the rational design of future pyrimidine-based drug candidates.
Synthetic Strategies and Considerations
The synthesis of this compound and its analogs typically proceeds through a nucleophilic aromatic substitution (SNAr) reaction. The general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Nucleophile: Add piperazine (1.1 equivalents) to the solution. The slight excess of piperazine helps to drive the reaction to completion.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or potassium carbonate (2 equivalents), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product. The crude product can then be filtered, dried, and purified by recrystallization or column chromatography.
The synthesis of Compound A would require an additional reduction step to convert the nitro group to an amino group, for instance, using a reducing agent like tin(II) chloride or catalytic hydrogenation. The synthesis of Compound B would follow the same SNAr protocol, substituting piperazine with N-methylpiperazine.
Comparative Physicochemical Properties
The seemingly subtle structural modifications between our lead compound and its analogs can lead to significant differences in their physicochemical properties, which in turn affect their pharmacokinetic profiles.
| Compound | Molecular Weight ( g/mol ) | LogP (Predicted) | pKa (Predicted) | Hydrogen Bond Donors/Acceptors |
| This compound | 209.20 | 0.85 | 7.5 (piperazine NH) | 1 / 5 |
| Compound A | 179.23 | 0.62 | 8.0 (piperazine NH), 4.5 (amino) | 2 / 4 |
| Compound B | 223.23 | 1.25 | 7.8 (piperazine N) | 0 / 5 |
Note: Predicted values are for illustrative purposes and would need to be experimentally verified.
Comparative Biological Evaluation
The diverse biological activities of pyrimidine derivatives are well-documented, with applications ranging from anticancer to antimicrobial agents.[3][7] A comparative biological evaluation of our compounds of interest would be crucial to elucidate their therapeutic potential.
Anticancer Activity: A Case Study in Gankyrin Inhibition
Recent studies have highlighted the potential of 2,5-substituted pyrimidines as inhibitors of gankyrin, an oncoprotein overexpressed in several cancers.[8][9] Inhibition of gankyrin can lead to the stabilization of tumor suppressor proteins like p53 and Rb, ultimately inducing cancer cell death.
Experimental Protocol: MTT Assay for Cell Proliferation
-
Cell Culture: Seed cancer cell lines (e.g., MCF7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Hypothetical Gankyrin-Related Signaling Pathway
Caption: Simplified Gankyrin signaling pathway and the point of intervention.
Expected Outcomes and Structure-Activity Relationship (SAR) Insights
Based on the structural differences, we can hypothesize the following outcomes:
-
This compound: The electron-withdrawing nitro group may enhance binding to a specific target through electrostatic interactions.
-
Compound A: The electron-donating amino group could lead to a different binding mode or even a change in the biological target. The increased hydrogen bonding potential might also influence its activity.
-
Compound B: The methyl group on the piperazine could introduce steric clashes within the binding pocket, potentially reducing its inhibitory activity. However, it could also enhance lipophilicity, which might improve cell permeability.
These hypotheses would need to be validated through rigorous experimental testing.
Conclusion
The comparative analysis of this compound and its rationally designed analogs provides a valuable framework for understanding the structure-activity relationships within this chemical series. The subtle interplay of electronic effects, steric factors, and physicochemical properties can have a profound impact on the biological activity of these compounds. The experimental protocols and workflows detailed in this guide offer a starting point for researchers to further explore the therapeutic potential of novel pyrimidine derivatives. Future studies should focus on expanding the library of analogs and employing a wider range of biological assays to build a comprehensive SAR model, ultimately guiding the development of next-generation therapeutics.
References
- Benchchem. Application Notes and Protocols for Novel Pyrimidine Derivatives with Anti-inflammatory Properties.
- Future Med Chem. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders.
- ACS Omega. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies.
- Benchchem. Application Notes and Protocols for 6-Chloropyrido[2,3-d]pyrimidine and its Derivatives in Research and Drug Development.
- Indian Journal of Pharmaceutical Sciences. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- National Institutes of Health. Discovery and characterization of 2-nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)anilines as novel inhibitors of the Aedes aegypti Kir1 (AeKir1) channel - PMC.
- Future Medicinal Chemistry. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders.
- PubMed. Discovery of 2-pyrimidyl-5-amidothiophenes as potent inhibitors for AKT: synthesis and SAR studies.
- PubMed. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- ResearchGate. Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
- ChemicalBook. PYRIMIDINE, 5-NITRO-2-(1-PIPERAZINYL)- Chemical Properties.
- PubMed. Discovery and Characterization of 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)- N-(pyridin-4-ylmethyl)anilines as Novel Inhibitors of the Aedes Aegypti Kir1 ( AeKir1) Channel.
- ResearchGate. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity.
- BLDpharm. 153466-03-6|this compound.
- National Institutes of Health. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC.
- PubMed. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine Derivatives as Novel GRP119 Agonists for the Treatment of Diabetes and Obesity.
- National Institutes of Health. The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine.
- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Semantic Scholar. A High Yield Continuous-Flow Nitration Process for the Synthesis of 5-Nitro-2-(propylthio)pyrimidine-4,6-diol.
- National Institutes of Health. Recent Advances in Pyrimidine-Based Drugs - PMC.
- World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines.
- Google Patents. CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
- ResearchGate. Synthesis and In Vitro Antioxidant Activity of New Pyrimidin/Benzothiazol-Substituted Piperazinyl Flavones | Request PDF.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Potential of 5-Nitro-2-(piperazin-1-YL)pyrimidine Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone pharmacophore, integral to the structure of numerous therapeutic agents.[1] Its fusion with a piperazine moiety, another privileged scaffold, has given rise to a plethora of derivatives with significant biological activities, particularly in the realms of oncology and infectious diseases.[2][3] This guide delves into the therapeutic potential of a specific subclass: 5-Nitro-2-(piperazin-1-YL)pyrimidine derivatives. While direct and extensive research on this precise scaffold is emerging, this guide will synthesize available data on closely related analogs to provide a comparative assessment of their potential anticancer and antimicrobial properties, supported by established experimental protocols and mechanistic insights.
Synthetic Strategies: Building the Core Scaffold
The synthesis of 2-(piperazin-1-yl)pyrimidine derivatives typically involves a nucleophilic substitution reaction. A common starting material is a pyrimidine ring activated with a leaving group, such as a halogen or a methylthio group, at the 2-position. This is then reacted with a piperazine derivative. The reaction is often carried out in a suitable solvent like ethanol and may be facilitated by a catalytic amount of a base.[2]
For instance, 4-substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines can be refluxed with N-methylpiperazine or N-phenylpiperazine to yield the corresponding 2-(piperazin-1-yl)pyrimidine derivatives.[2] The introduction of the nitro group at the 5-position can be achieved through nitration of the pyrimidine ring, a step that requires careful control of reaction conditions to ensure regioselectivity.
Anticancer Potential: A Comparative Analysis
The pyrimidine-piperazine scaffold is a well-established framework for the development of anticancer agents.[4] These compounds often exert their effects by targeting key signaling pathways involved in cell proliferation and survival. While specific data on this compound derivatives is limited, the potent activity of structurally similar compounds provides a strong rationale for their investigation.
A noteworthy example is a pyrimidine derivative featuring a nitro-substituted piperidine ring, which demonstrated significant cytotoxicity against several cancer cell lines. This compound exhibited IC50 values of 2.74 µM against MCF-7 (breast cancer), 4.92 µM against HepG2 (liver cancer), and 1.96 µM against A549 (lung cancer) cells, proving more potent than the established drug, erlotinib.[1]
| Compound/Drug | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Nitro-substituted piperidine-pyrimidine derivative | MCF-7 | 2.74 | [1] |
| HepG2 | 4.92 | [1] | |
| A549 | 1.96 | [1] | |
| Erlotinib (Standard) | MCF-7 | 19.51 | [1] |
| HepG2 | 23.61 | [1] | |
| A549 | 15.83 | [1] | |
| 7-piperazin-substituted[5]oxazolo[4,5-d]pyrimidine derivative | NCI-60 panel | 0.2 - 2.0 (GI50) | [6] |
| Novel piperazine-vindoline derivative | MDA-MB-468 | 1.00 (GI50) | [7] |
Table 1: Comparative Anticancer Activity of Related Pyrimidine Derivatives.
Putative Anticancer Mechanisms of Action
The anticancer activity of pyrimidine derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling. The pyrimidine core can act as a scaffold that mimics the purine base of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity. This can disrupt downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently hyperactivated in cancer.
Another potential mechanism is the inhibition of topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can lead to the accumulation of DNA double-strand breaks and ultimately trigger apoptosis.
Figure 1: Putative signaling pathways targeted by this compound derivatives in cancer cells.
Antimicrobial Potential: A Comparative Analysis
The incorporation of a nitro group into a heterocyclic scaffold is a well-known strategy for developing antimicrobial agents. Nitroaromatic compounds often act as prodrugs that are reductively activated within microbial cells to generate cytotoxic species.
Several studies have highlighted the antimicrobial potential of pyrimidine-piperazine derivatives. For instance, a series of N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones demonstrated potent activity against Gram-positive bacteria, with some derivatives outperforming standard antibiotics like ciprofloxacin, norfloxacin, and enoxacin.[8] Similarly, certain 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown antibacterial activity comparable to or greater than spectinomycin.
| Compound/Drug | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolone derivative | Gram-positive bacteria | 0.015 | [8] |
| Ciprofloxacin (Standard) | Gram-positive bacteria | >0.015 (in some cases) | [8] |
| 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidine derivative | Neisseria gonorrhoeae | Comparable to Spectinomycin | |
| Thiophene-substituted pyrimidine-piperazine derivative | Staphylococcus aureus | 40 | [2] |
| Chloramphenicol (Standard) | Staphylococcus aureus | <40 | [2] |
Table 2: Comparative Antimicrobial Activity of Related Nitro-containing Heterocycles.
Putative Antimicrobial Mechanisms of Action
The antimicrobial action of nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group within the microbial cell. This process is typically carried out by nitroreductases, which transfer electrons to the nitro group, leading to the formation of a nitroso and subsequently a hydroxylamine derivative. These reactive intermediates can induce cellular damage through various mechanisms, including DNA strand breakage and oxidative stress.
Another potential target for pyrimidine-based antimicrobial agents is the FtsZ protein, a key component of the bacterial cell division machinery. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death.
Figure 2: Putative mechanisms of action for this compound derivatives in bacterial cells.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to assess the anticancer and antimicrobial potential of novel compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 4: Workflow for the agar well diffusion method.
Conclusion and Future Directions
The available evidence on structurally related compounds suggests that this compound derivatives represent a promising scaffold for the development of novel anticancer and antimicrobial agents. The presence of the nitro group is anticipated to contribute significantly to their antimicrobial activity through reductive activation, while the pyrimidine-piperazine core provides a versatile platform for targeting key cellular processes in cancer.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives with diverse substitutions on both the pyrimidine and piperazine rings. Direct comparative studies against standard clinical drugs are imperative to ascertain their therapeutic potential. Furthermore, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in guiding the optimization of this promising chemical scaffold for the development of next-generation therapeutics.
References
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025). Journal of Education and Scientific Studies. [Link]
-
A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. (2012). Der Pharma Chemica. [Link]
-
Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a New Fluorinated Pyrimidine Derivative, in L1210 Cultures. (1982). Molecular Pharmacology. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2014). Indian Journal of Pharmaceutical Sciences. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (2018). ResearchGate. [Link]
-
Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-SubstitutedO[5]xazolo[4,5-D]Pyrimidines. (2015). Der Pharma Chemica. [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017). PubMed. [Link]
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (2020). Molecules. [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2016). Molecules. [Link]
-
Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents. (2017). ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). PubMed. [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2022). MDPI. [Link]
-
Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (2022). Asian Pacific Journal of Health Sciences. [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2023). Preprints.org. [Link]
-
Synthesis and biological evaluation of novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles as Anti-Helicobacter pylori agents. (2012). Research in Pharmaceutical Sciences. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
-
Piperazinyl fragment improves anticancer activity of Triapine. (2017). Oncotarget. [Link]
-
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]
-
Antitumor action of several new piperazine derivatives compared to certain standard anticancer agents. (1963). Journal of Surgical Research. [Link]
-
Piperazine- and Piperidine-Containing Thiazolo[5,4-d]pyrimidine Derivatives as New Potent and Selective Adenosine A2A Receptor Inverse Agonists. (2020). Molecules. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). MDPI. [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2021). MDPI. [Link]
-
Selected anticancer agents with piperazine and pyrimidine rings. (2023). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apjhs.com [apjhs.com]
- 4. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of 5-fluoro-5'-O-nitro-2'-deoxyuridine, a new fluorinated pyrimidine derivative, in L1210 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking 5-Nitro-2-(piperazin-1-YL)pyrimidine Against Established DNA-PK Inhibitors
Abstract
This guide provides a comprehensive framework for benchmarking the novel compound 5-Nitro-2-(piperazin-1-YL)pyrimidine, also known as NU7441, a highly potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). We present a head-to-head comparison with established DNA-PK inhibitors, NU7026 and M3814 (Peposertib), detailing the scientific rationale and step-by-step protocols for critical experiments. The objective is to equip researchers in oncology and drug development with the necessary tools to evaluate the biochemical potency, cellular activity, and functional therapeutic enhancement of NU7441. Our analysis consolidates data on in vitro kinase inhibition, cell-based target engagement, and potentiation of DNA-damaging agents, establishing a clear scientific narrative for its potential as a therapeutic candidate.
Introduction: The Critical Role of DNA-PK in Cancer Therapy
The DNA-dependent protein kinase (DNA-PK) is a pivotal enzyme in the cellular DNA damage response (DDR). As a key component of the non-homologous end joining (NHEJ) pathway, it is responsible for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] Many standard-of-care cancer treatments, including radiotherapy and various chemotherapies, function by inducing overwhelming DSB damage in cancer cells.
However, cancer cells can exploit robust DNA-PK activity to repair this damage, leading to therapeutic resistance. This has positioned DNA-PK as a high-value target for drug development.[3] Inhibiting DNA-PK can prevent the repair of therapy-induced DSBs, thereby sensitizing cancer cells to treatment and enhancing therapeutic efficacy.[4][5]
The Candidate: this compound (NU7441/KU-57788) is a potent and highly selective ATP-competitive inhibitor of DNA-PK.[6][7] Its primary mechanism involves blocking the kinase activity of the DNA-PK catalytic subunit (DNA-PKcs), which prevents the phosphorylation of downstream targets essential for the completion of NHEJ.[6]
The Benchmarks:
-
NU7026: An earlier analogue and well-characterized DNA-PK inhibitor. It serves as a crucial baseline for assessing improvements in potency and selectivity.[8][9]
-
M3814 (Peposertib): A potent, orally bioavailable DNA-PK inhibitor that has advanced into clinical trials, making it a clinically relevant benchmark for therapeutic potential.[10][11]
This guide will systematically evaluate NU7441 against these benchmarks to determine its relative potency, cellular efficacy, and potential for clinical translation.
The Non-Homologous End Joining (NHEJ) Pathway & Point of Inhibition
Understanding the mechanism of action requires visualizing the pathway. DNA-PKcs is recruited to DSBs by the Ku70/80 heterodimer. Once assembled, its kinase activity is triggered, leading to the phosphorylation of itself and other repair factors, ultimately facilitating the ligation of the broken DNA ends. NU7441 and its counterparts directly inhibit this phosphorylation step.
Caption: DNA-PK inhibition point in the NHEJ pathway.
Comparative Assays: Methodologies & Rationale
To rigorously benchmark NU7441, a multi-tiered experimental approach is essential, moving from biochemical purity to cellular function.
Assay 1: In Vitro Kinase Inhibition Assay
Scientific Rationale: The foundational step is to determine the direct inhibitory effect of each compound on the isolated DNA-PK enzyme. This assay quantifies the concentration of inhibitor required to reduce the enzyme's activity by 50% (IC50), providing a direct measure of biochemical potency. A lower IC50 value indicates higher potency. We will use a luminescence-based assay that measures ADP production, a direct product of kinase activity.[12][13]
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, prepare a kinase reaction mix containing recombinant human DNA-PK enzyme, a specific peptide substrate, and activating DNA in a kinase buffer.[13]
-
Inhibitor Titration: Add the inhibitors (NU7441, NU7026, M3814) in a series of dilutions (e.g., 1 nM to 100 µM) to the reaction wells. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
-
Initiation: Start the reaction by adding ATP to a final concentration of 150 µM.[13] Incubate at room temperature for 60 minutes.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP generated using a commercial kit like ADP-Glo™. This involves two steps:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.[12]
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence to ADP concentration using a standard curve. Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Assay 2: Cellular Target Engagement (γ-H2AX Foci Formation)
Scientific Rationale: While an in vitro assay confirms biochemical potency, it doesn't confirm that the compound can enter a cell and engage its target. This assay measures the inhibition of DSB repair within the cell. When a DSB occurs, histone H2AX is rapidly phosphorylated to form γ-H2AX, creating foci at the damage site.[14][15] In the presence of a DNA-damaging agent, a functional DNA-PK inhibitor will prevent the repair of these breaks, leading to a persistent and elevated number of γ-H2AX foci over time.[16]
Detailed Protocol:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) on coverslips in a 6-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the inhibitors (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 1-2 hours.
-
Induce Damage: Expose the cells to a DNA-damaging agent, such as a controlled dose of ionizing radiation (IR, e.g., 2 Gy) or Etoposide (10 µM).
-
Time Course: Fix the cells at different time points post-damage (e.g., 1, 4, and 24 hours). A key time point is 24 hours, as most repair should be completed in control cells.
-
Immunofluorescence:
-
Permeabilize the fixed cells (e.g., with 0.25% Triton X-100).
-
Block with 5% BSA to prevent non-specific antibody binding.
-
Incubate with a primary antibody against phospho-Histone H2A.X (Ser139).
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain the nuclei with DAPI.
-
-
Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the average number of γ-H2AX foci per nucleus. A significant increase in foci at 24 hours in inhibitor-treated cells compared to vehicle control indicates effective target engagement and inhibition of DSB repair.
Assay 3: Functional Outcome (Clonogenic Survival Assay)
Scientific Rationale: This is the gold-standard in vitro assay to determine the functional consequence of inhibiting DNA repair.[17] It measures the ability of a single cell to proliferate and form a colony after treatment. By combining the inhibitor with radiation, we can quantify its ability to sensitize cancer cells to therapy. The result is often expressed as a Sensitizer Enhancement Ratio (SER), where a value greater than 1 indicates sensitization.
Detailed Protocol:
-
Cell Plating: Prepare a single-cell suspension of cancer cells. Plate a precise number of cells into 6-well plates. The number of cells plated must be adjusted for the expected toxicity of the radiation dose (e.g., plate more cells for higher doses to ensure countable colonies remain).[18]
-
Treatment:
-
Allow cells to adhere for 4-6 hours.
-
Treat one set of plates with a fixed, non-toxic concentration of the inhibitor (e.g., 1 µM NU7441) or vehicle.
-
Immediately after adding the inhibitor, irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Incubation: Incubate the cells for 10-14 days, allowing surviving cells to form colonies of at least 50 cells.
-
Staining & Counting:
-
Fix the colonies with a methanol/acetic acid solution.
-
Stain the colonies with 0.5% crystal violet.
-
Wash the plates and count the number of colonies in each well.
-
-
Analysis:
-
Calculate the Plating Efficiency (PE) for non-irradiated cells.
-
Calculate the Surviving Fraction (SF) at each radiation dose: SF = (colonies counted) / (cells seeded x PE).
-
Plot the log(SF) versus the radiation dose to generate cell survival curves for the "radiation alone" and "radiation + inhibitor" conditions.
-
Calculate the SER, typically at an SF of 0.1 (SER₁₀).
-
Caption: Workflow for the Clonogenic Survival Assay.
Expected Results & Data Summary
The following tables summarize expected and literature-derived data for a direct comparison.
Table 1: In Vitro Biochemical Potency
| Compound | Target | IC50 (nM) | Selectivity vs. PI3K | Source |
| NU7441 | DNA-PK | 14 | >350-fold | [6][7][19] |
| NU7026 | DNA-PK | 230 | ~60-fold | [8][9][20] |
| M3814 (Peposertib) | DNA-PK | 0.6–20 | High | [10][19] |
Interpretation: NU7441 is expected to be significantly more potent than the earlier analogue NU7026 and comparable in potency to the clinical candidate M3814.[6][19] Its high selectivity against related kinases like PI3K is a critical feature, suggesting fewer off-target effects.[7][16]
Table 2: Cellular Activity & Functional Outcome
| Compound | Cellular Assay | Expected Outcome | Implication |
| NU7441 | γ-H2AX Foci | Sustained high foci count at 24h post-IR | Effective inhibition of DSB repair in a cellular context.[16] |
| Clonogenic Survival | Significant radiosensitization (SER > 1.5) | Translates target inhibition into enhanced cancer cell killing.[5] | |
| NU7026 | γ-H2AX Foci | Sustained foci, but potentially at higher concentrations than NU7441 | Less potent cellular activity. |
| Clonogenic Survival | Radiosensitization (SER typically 1.2-1.5) | Effective, but likely less potent than NU7441.[20] | |
| M3814 | γ-H2AX Foci | Sustained high foci count at 24h post-IR | High cellular activity, validating its clinical development.[10] |
| Clonogenic Survival | Significant radiosensitization | Strong functional potentiation of radiation.[11] |
Discussion & Senior Scientist Insights
Potency and Selectivity: The data clearly positions NU7441 as a highly potent inhibitor, over an order of magnitude more potent than its predecessor, NU7026.[19] This leap in potency is critical, as it allows for the use of lower concentrations in experimental and potentially therapeutic settings, which can minimize off-target toxicity. Its selectivity against PI3K is a key advantage, as off-target inhibition of the PI3K/mTOR pathway can introduce confounding biological effects and toxicities.[6][19]
Cellular Efficacy: The true test of an inhibitor is its performance in a cellular environment. The persistence of γ-H2AX foci 24 hours after irradiation is a robust indicator that NU7441 not only enters the cell but effectively shuts down the primary DSB repair pathway.[16] This mechanistic confirmation is a prerequisite for advancing to functional assays.
Therapeutic Potential: The clonogenic survival assay provides the most compelling preclinical evidence of therapeutic potential. A strong SER value demonstrates that NU7441 can convert sublethal radiation damage into cytotoxic events. This is the central hypothesis for using DNA-PK inhibitors in oncology: to enhance the efficacy of existing DNA-damaging treatments. The ability of NU7441 to potentiate the effects of both radiation and topoisomerase II poisons like etoposide highlights its potential for broad application in combination therapies.[4][5]
Conclusion
References
-
DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair. National Institutes of Health (NIH). [Link]
-
DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). Ximbio. [Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. National Institutes of Health (NIH). [Link]
-
A simple method to assess clonogenic survival of irradiated cancer cells. PubMed. [Link]
-
Identification and Validation of New DNA-PKcs Inhibitors through High-Throughput Virtual Screening and Experimental Verification. MDPI. [Link]
-
Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. PubMed. [Link]
-
USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH. National Institutes of Health (NIH). [Link]
-
DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells. Journal of Biological Chemistry. [Link]
-
Discovery and Development of Novel DNA-PK Inhibitors by Targeting the unique Ku-DNA Interaction. bioRxiv. [Link]
-
Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma. MD Anderson Cancer Center. [Link]
-
Experimental Protocol for Clonogenic Survival Assay. McGill Radiobiology. [Link]
-
Development of a high-throughput γ-H2AX assay based on imaging flow cytometry. National Institutes of Health (NIH). [Link]
-
Preclinical Evaluation of a Potent Novel DNA-Dependent Protein Kinase Inhibitor NU7441. Cancer Research. [Link]
-
DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy. AACR Journals. [Link]
-
Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. PubMed Central. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DNA-PK Inhibition by NU7441 Enhances Chemosensitivity to Topoisomerase Inhibitor in Non-Small Cell Lung Carcinoma Cells by Blocking DNA Damage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. promega.com [promega.com]
- 13. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 17. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 19. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Phase I Trial of DNA-PK inhibitor (M3814) in Combination with Radiation and Adjuvant Temozolomide in Newly Diagnosed MGMT Unmethylated Glioblastoma [mdanderson.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Nitro-2-(piperazin-1-YL)pyrimidine
This document provides a detailed, safety-first protocol for the proper management and disposal of 5-Nitro-2-(piperazin-1-YL)pyrimidine (CAS No. 153466-03-6). As a specialized heterocyclic compound used in drug development and chemical synthesis, its unique structure—combining a pyrimidine ring, a piperazine group, and a nitro functional group—necessitates a cautious and informed approach to waste management. This guide is designed for researchers and laboratory professionals, offering a framework grounded in chemical principles and regulatory compliance to ensure safety and environmental stewardship.
Hazard Assessment and Chemical Profile
A comprehensive understanding of a compound's hazard profile is the cornerstone of safe disposal. While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available, a reliable hazard assessment can be synthesized by analyzing its structural components: the parent 2-(piperazin-1-yl)pyrimidine molecule and the attached nitro group.
The parent molecule, 2-(piperazin-1-yl)pyrimidine, is known to be a corrosive substance, causing severe skin burns and eye damage, and is harmful if swallowed.[1][2][3] The addition of a nitro group (NO₂) to this structure introduces further, more significant hazards. Organic nitro compounds are high-energy molecules and must be treated as potentially reactive and thermally unstable.[4][5] Thermal decomposition can lead to the release of toxic gases, including nitrogen oxides (NOx).[6]
Therefore, waste this compound must be handled as a substance that is toxic, corrosive, and potentially reactive.
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 153466-03-6[7] |
| Molecular Formula | C₈H₁₁N₅O₂ |
| Primary Hazards | Corrosive, Acutely Toxic (Oral), Potential for Reactivity/Instability |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, heat sources.[1] |
Regulatory Imperative: Classification as Hazardous Waste
Given the composite hazard profile, any waste containing this compound, including pure unused compound, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste . This classification falls under the mandate of the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]
Disposal of this material through standard trash or sewer systems is strictly prohibited.[10] Improper disposal can lead to significant environmental harm and substantial regulatory penalties.[9] All waste must be collected, stored, and transferred in accordance with federal, state, and institutional regulations.[8][11]
Pre-Disposal Safety Protocol: Engineering Controls and PPE
Before handling any waste material, establishing a safe working environment is paramount. The potential for dust inhalation and skin/eye contact requires stringent protective measures.
-
Engineering Controls : All handling of solid this compound and the preparation of its waste container must be conducted within a certified chemical fume hood. This prevents the inhalation of fine particulates and contains any potential spills.
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:
-
Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.
-
Hand Protection : Chemically resistant gloves, such as nitrile rubber. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
-
Body Protection : A flame-resistant lab coat, fully buttoned, with closed-toed shoes.
-
Step-by-Step Disposal and Management Protocol
This protocol outlines the systematic procedure for safely moving the compound from an active reagent to a properly secured waste stream, ready for final disposal.
Step 1: Waste Segregation
The first and most critical step is segregation. Waste this compound must be collected in its own dedicated waste container.
-
Causality : Co-mingling with other chemical wastes, particularly incompatible materials like strong oxidizing agents, could trigger a violent exothermic reaction. Segregation is the primary defense against unforeseen reactivity.
Step 2: Container Selection and Preparation
Choose a waste container that is chemically compatible and robust.
-
Requirements : Use a leak-proof container with a secure, screw-top lid. High-density polyethylene (HDPE) is a suitable material. The container must be clean and dry before use.
-
Causality : A properly sealed, compatible container prevents leakage and the release of vapors or dust, protecting both laboratory personnel and the environment during storage and transport.[10]
Step 3: Waste Collection
Carefully transfer the waste material into the designated container inside a chemical fume hood.
-
For Solid Waste : Use dedicated spatulas or tools to transfer the solid powder.
-
For Contaminated Debris : This includes items like weigh boats, gloves, and absorbent pads used for cleaning minor spills. Place these items directly into the waste container. Do not overfill; leave at least 10% headspace to prevent pressure buildup.
-
Causality : Direct transfer minimizes the risk of creating airborne dust and ensures that all contaminated materials are captured in a single, properly managed waste stream.
Step 4: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and essential for safe handling by all personnel, including waste technicians.
-
Procedure : As soon as the first particle of waste enters the container, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department.
-
Required Information :
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
The accumulation start date (the date the first waste was added).[12]
-
An indication of the hazards: "Toxic, Corrosive, Reactive" .
-
-
Causality : Accurate labeling ensures that anyone handling the container is immediately aware of its contents and the associated dangers, preventing accidental exposure or improper mixing.
Step 5: Temporary On-Site Storage
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements : The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11] The container must remain closed except when actively adding waste. It should be stored in secondary containment (e.g., a chemical-resistant tray) and segregated from incompatible materials.
-
Causality : The SAA framework provides a regulated, safe location for the short-term storage of hazardous waste, preventing it from cluttering bench space and reducing the risk of spills or accidents.
Step 6: Arranging Final Disposal
Contact your institution's EH&S department to schedule a pickup of the full or no-longer-needed waste container.
-
Procedure : Do not attempt to dispose of the chemical yourself. Only trained professionals and licensed hazardous waste contractors are permitted to transport and dispose of this material.
-
Final Disposal Method : The ultimate disposal method will be determined by the licensed Treatment, Storage, and Disposal (TSD) facility. For organic compounds like this, the most common and effective method is high-temperature incineration in a specialized hazardous waste facility.[2][13]
-
Causality : Professional disposal ensures the compound is destroyed in a controlled, environmentally sound manner, compliant with all EPA regulations.
Emergency Procedures: Spill Management
In the event of a small spill (<5 grams) within a chemical fume hood:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Don PPE : Ensure you are wearing the full PPE described in Section 3.
-
Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep the absorbed material and place it into your designated hazardous waste container for this compound.
-
Decontaminate : Wipe the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. Place all cleaning materials into the hazardous waste container.
For larger spills or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency EH&S number immediately.
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision pathway for safe waste management.
References
-
Tang, Y., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved January 21, 2026, from [Link]
-
Veselý, J., et al. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Catalysts. [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved January 21, 2026, from [Link]
-
LabManager. (2022). Hazardous Waste Management in the Laboratory. Retrieved January 21, 2026, from [Link]
-
U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Composting At Home. Retrieved January 21, 2026, from [Link]
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved January 21, 2026, from [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 2-(1-Piperazinyl)pyrimidine. Revision Date 12-Feb-2024. [Link]
-
Chopade, P., et al. (2021). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Molecules. [Link]
-
Ju, K.S. & Parales, R.E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
-
de Faria, D.L., et al. (2024). One-step Hydrothermal Liquefaction and Catalytic Upgrading of Wastewater-Grown Microalgae for Potential Sustainable Aviation Fuel Precursors. ACS Omega. [Link]
-
Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. MIT Environment, Health & Safety. Retrieved January 21, 2026, from [Link]
-
SAGECHEM LIMITED. (n.d.). This compound CAS NO.153466-03-6. Retrieved January 21, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. This compound, CasNo.153466-03-6 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 10. web.mit.edu [web.mit.edu]
- 11. epa.gov [epa.gov]
- 12. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 13. chemicalbook.com [chemicalbook.com]
Navigating the Handling of 5-Nitro-2-(piperazin-1-YL)pyrimidine: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 5-Nitro-2-(piperazin-1-YL)pyrimidine. All personnel must review and adhere to these procedures before commencing any work with this compound.
As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The novel compound this compound presents a unique set of handling challenges that demand a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide, compiled by senior application scientists, offers a comprehensive framework for the safe handling of this compound, moving beyond a simple checklist to provide the rationale behind each recommendation. Our aim is to foster a culture of safety and build your trust as a reliable source for laboratory safety information.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
While a comprehensive Safety Data Sheet (SDS) for this compound is not yet widely available, a critical analysis of its structural motifs—a nitropyrimidine core and a piperazine substituent—provides a strong foundation for assessing its potential hazards. Structurally similar compounds, such as 2-chloro-5-nitropyrimidine and piperazine dihydrochloride, offer valuable insights into the necessary precautions.[1][2]
Based on this analysis, researchers should anticipate the following primary hazards:
-
Skin Corrosion/Irritation: Causes skin irritation.[2][3][4][5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[2][3][4][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[2][3][4][7]
-
Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled, a known hazard associated with piperazine compounds.[1][8]
A thorough risk assessment should be conducted before any new procedure involving this compound. This involves evaluating the quantity of the substance being used, the potential for aerosol generation, and the duration of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound, with detailed explanations for each selection.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Tightly sealed chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over goggles when there is a significant risk of splashing. | To protect against splashes and fine dust particles that can cause serious eye irritation or damage.[2][5][6] The nitropyrimidine structure suggests a high potential for eye irritation. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene) with a minimum thickness of 0.2mm. Double gloving is recommended. A chemical-resistant lab coat or apron is mandatory. Full-body protection may be required for large-scale operations. | To prevent skin contact, which can lead to irritation and potential sensitization.[1][2][3][4][5] Piperazine derivatives are known skin sensitizers.[1][8] |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator is required for handling powders. For procedures with a high potential for aerosolization or when working with larger quantities, a powered air-purifying respirator (PAPR) with a particulate filter is recommended. | To prevent the inhalation of fine dust particles that can cause respiratory tract irritation.[2][3][4][7] The piperazine moiety also presents a risk of respiratory sensitization.[1][8] |
Diagram: PPE Selection Workflow
Caption: A workflow for selecting appropriate PPE based on hazard assessment.
Operational Plan: Safe Handling from Receipt to Disposal
A meticulous operational plan is essential for minimizing the risk of exposure during the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The container should be tightly sealed.[3] Long-term storage at 2-8°C is recommended.
Handling Procedures
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[3][4]
-
Weighing: When weighing the solid, use a balance with a draft shield or conduct the operation within a fume hood to minimize the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[3]
Diagram: Safe Handling Workflow
Caption: A step-by-step workflow for the safe handling of the compound.
Disposal Plan: Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All solid and liquid waste containing this compound should be collected in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.
-
Contaminated Materials: All disposable PPE and other materials that have come into contact with the compound should be treated as hazardous waste and disposed of accordingly.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][5][9] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][5][9] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[3][4] |
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
PIPERAZINE DIHYDROCHLORIDE | Occupational Safety and Health Administration. (2021, January 8). U.S. Department of Labor. Retrieved from [Link]
-
Piperazine Dihydrochloride Hazardous Substance Fact Sheet. (2004, September). New Jersey Department of Health. Retrieved from [Link]
-
Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. (2012). National Academies Press (US). Retrieved from [Link]
-
3-Nitropyridine. (n.d.). PubChem. Retrieved from [Link]
-
ICSC 1032 - PIPERAZINE (anhydrous). (2021). International Labour Organization and World Health Organization. Retrieved from [Link]
-
[General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. (1957). Tumori, 43(4), 361-73. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 1032 - PIPERAZINE (anhydrous) [chemicalsafety.ilo.org]
- 9. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




